molecular formula C12H11NO B8288346 Phenoxyaniline

Phenoxyaniline

Número de catálogo: B8288346
Peso molecular: 185.22 g/mol
Clave InChI: GYNAVKULVOETAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phenoxyaniline (4-phenoxyaniline) is a chemical scaffold of significant interest in scientific research, primarily serving as a versatile building block in medicinal chemistry and pharmacology. Its structure, featuring an aniline group linked to a phenoxy ring, makes it a valuable precursor for developing compounds with diverse biological activities. In neuroscience research, this compound serves as a core structural motif in the synthesis of potent small-molecule inhibitors of voltage-gated calcium channels. Specifically, analogues derived from this scaffold have been developed as blockers of CaV2.2 (N-type) and CaV3.2 (T-type) calcium channels, which are prominent therapeutic targets for the investigation of neuropathic pain . Research indicates that modifying the this compound structure allows for the optimization of potency and drug-like properties of these channel inhibitors . Furthermore, this compound and its halogenated congeners are utilized in biochemical studies as model compounds to investigate enzyme-ligand interactions. They act as analogs for environmental contaminants like polybrominated diphenyl ethers (PBDEs) to probe the binding and metabolism catalyzed by human cytochrome P450 enzymes, particularly CYP2B6 . These studies provide crucial insight into the metabolism of xenobiotics and the role of redox partner proteins in enzyme function . This product is intended for research purposes only and is not for human, veterinary, or diagnostic use. Researchers should consult the relevant safety data sheets and handle this compound in a appropriately controlled laboratory environment.

Propiedades

Fórmula molecular

C12H11NO

Peso molecular

185.22 g/mol

Nombre IUPAC

N-phenoxyaniline

InChI

InChI=1S/C12H11NO/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13H

Clave InChI

GYNAVKULVOETAD-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)NOC2=CC=CC=C2

Origen del producto

United States

Foundational & Exploratory

The Synthesis of 2-Phenoxyaniline and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for 2-phenoxyaniline (B124666) and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The core structure, featuring a diaryl ether linkage, serves as a versatile scaffold for molecules with a wide range of biological activities. This document details the primary synthetic routes, including the classical Ullmann condensation and the modern Buchwald-Hartwig amination, offering detailed experimental protocols and quantitative data to facilitate their application in a research and development setting. Furthermore, this guide explores the relevance of 2-phenoxyaniline derivatives in drug discovery, with a focus on their role as inhibitors of key signaling pathways implicated in cancer and other diseases.

Introduction

2-Phenoxyaniline and its derivatives are a class of diaryl ether compounds that have garnered substantial attention across various scientific disciplines, including medicinal chemistry, agrochemistry, and materials science.[1] The linkage of a phenyl ring to an aniline (B41778) moiety via an ether bond creates a stable and versatile molecular backbone.[1] This structure allows for extensive functionalization on both aromatic rings, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1]

Historically, the synthesis of these compounds dates back to the early 20th century, initially relying on Ullmann-type coupling reactions.[1] The advent of modern cross-coupling methodologies has since provided more efficient and versatile synthetic pathways.[1] In recent years, derivatives of 2-phenoxyaniline have emerged as potent modulators of various biological targets, including enzymes and signaling pathways critical in diseases such as cancer, inflammation, and cardiovascular disorders.[1] Their utility also extends to the agrochemical sector as herbicides and fungicides, and in materials science for the development of advanced polymers and organic electronics.[1]

This guide is intended to be a valuable resource for professionals engaged in the exploration and application of this important class of molecules, providing both foundational knowledge and practical experimental details.

Synthetic Methodologies

The principal challenge in the synthesis of 2-phenoxyaniline and its derivatives lies in the formation of the diaryl ether bond. The two most prominent and effective methods to achieve this are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers from a phenol (B47542) and an aryl halide.[1] This method has been a cornerstone of diaryl ether synthesis for over a century.[2] Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C), stoichiometric amounts of copper, and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[3] Modern advancements have led to the development of catalytic systems that operate under milder conditions.[2]

General Reaction Scheme:

Ar-X + Ar'-OH --(Cu catalyst, Base)--> Ar-O-Ar'

Table 1: Ullmann Condensation Conditions for the Synthesis of 2-Phenoxyaniline Derivatives

Aryl HalidePhenolCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Iodo-4-methylaniline4-Methylphenol (p-cresol)CuI (0.1 eq)K₂CO₃ (2.0 eq)DMF or DMSO120-16012-24Not specified[4]
4-ChloronitrobenzenePhenolCopperKOHNot specifiedHighNot specifiedNot specified[3]
Electron-rich aryl bromidesElectron-rich phenolsBr(PPh₃)Cu (catalytic)Cs₂CO₃NMPNot specified17-2470[5]
Bromaminic acidAlkyl- or aryl-aminesElemental CopperPhosphate bufferWaterMicrowave0.03-0.5Not specified[6]
Aryl Iodides/BromidesPhenolsCuIN,N-dimethylglycineNot specified90Not specifiedNot specified[7]

Experimental Protocol: Ullmann Condensation for 4-Methyl-2-(4-methylphenoxy)aniline Synthesis [4]

  • Materials:

    • 2-Iodo-4-methylaniline (1.0 eq)

    • 4-Methylphenol (p-cresol) (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel

  • Procedure:

    • To a dry reaction flask maintained under an inert atmosphere (e.g., nitrogen or argon), add 2-iodo-4-methylaniline, 4-methylphenol, potassium carbonate, and the copper catalyst.

    • Add the anhydrous solvent (DMF or DMSO) to the flask.

    • Heat the reaction mixture to a temperature between 120-160 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-Methyl-2-(4-methylphenoxy)aniline.

Diagram 1: Generalized Workflow for Ullmann Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Phenol, Catalyst, and Base B Add Anhydrous Solvent A->B C Heat and Stir (Monitor by TLC) B->C D Cool and Quench with Water C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Column Chromatography F->G H Pure 2-Phenoxyaniline Derivative G->H

Caption: A generalized workflow for the synthesis and purification of 2-phenoxyaniline derivatives via Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N bonds.[4][8] This reaction generally offers milder conditions, broader substrate scope, and greater functional group tolerance compared to the Ullmann condensation.[8] The synthesis of 2-phenoxyaniline derivatives can be achieved by coupling an aniline with a phenoxy-substituted aryl halide or a phenol with an amino-substituted aryl halide.

General Reaction Scheme:

Ar-X + H₂N-Ar' --(Pd catalyst, Ligand, Base)--> Ar-NH-Ar'

Table 2: Buchwald-Hartwig Amination Conditions for the Synthesis of Diaryl Amines

Aryl HalideAminePd SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChlorobromobenzeneAnilinePd(OAc)₂XPhosCs₂CO₃Toluene1001691 (conversion)[9]
Aryl bromides/chlorides/triflatesPhenolsNot specifiedBulky aryldialkylphosphinesNaH or K₃PO₄Toluene100Not specifiedNot specified[7]
Aryl chloridesPrimary aminesPd(OAc)₂XantPhosDBUNot specifiedElevated1Good[10]
Aryl halidesSecondary/Primary aminesPd(II) complexesN-heterocyclic carbeneNot specifiedNot specifiedMildNot specifiedGood to quantitative[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8]

  • Materials:

    • Aryl halide (e.g., 2-chlorobromobenzene) (1.0 eq)

    • Amine (e.g., aniline) (1.0-1.5 eq)

    • Palladium source (e.g., Pd(OAc)₂) (1-5 mol%)

    • Phosphine (B1218219) ligand (e.g., XPhos) (1-5 mol%)

    • Base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.0 eq)

    • Anhydrous solvent (e.g., toluene, dioxane)

    • Ethyl acetate

    • Celite

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium source, the phosphine ligand, and the base.

    • Add the aryl halide and the amine, followed by the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC or GC/MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove insoluble salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired 2-phenoxyaniline derivative.

Relevance in Drug Development: Targeting Signaling Pathways

2-Phenoxyaniline derivatives have been identified as potent inhibitors of several key signaling pathways that are often dysregulated in human diseases, particularly cancer.[1] Their ability to interfere with these pathways underscores their therapeutic potential.

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] Aberrant activation of this pathway is a common feature in many cancers.[14] Certain 3-cyano-4-(phenoxyanilino)quinoline derivatives have been shown to be potent inhibitors of MEK (MAP Kinase Kinase), a central component of this pathway.[12]

Diagram 2: The MAPK/ERK Signaling Pathway and MEK Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Nucleus Nucleus TF->Nucleus Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Inhibitor 3-Cyano-4-(phenoxyanilino)quinoline Derivatives Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by 3-cyano-4-(phenoxyanilino)quinoline derivatives targeting MEK.

Inhibition of the PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a significant role in cell growth, migration, and angiogenesis.[15][16] Dysregulation of this pathway is implicated in various cancers and fibrotic diseases.[17] 4-Phenoxyquinoline derivatives, which are structurally related to 2-phenoxyaniline, have been developed as inhibitors of PDGFR tyrosine kinase.

Diagram 3: The PDGFR Signaling Pathway and Inhibition

G PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Dimerization Receptor Dimerization PDGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K, Ras-MAPK) Autophosphorylation->Downstream Response Cell Growth, Migration, etc. Downstream->Response Inhibitor 4-Phenoxyquinoline Derivatives Inhibitor->PDGFR

Caption: Inhibition of the PDGFR signaling pathway by 4-phenoxyquinoline derivatives.

Conclusion

The 2-phenoxyaniline scaffold represents a privileged structure in the development of biologically active compounds. The synthetic routes to this core, primarily the Ullmann condensation and the Buchwald-Hartwig amination, have evolved to become highly efficient and versatile, accommodating a wide range of substrates and functional groups. The demonstrated efficacy of 2-phenoxyaniline derivatives as inhibitors of key signaling pathways like MAPK/ERK and PDGFR highlights their significant therapeutic potential, particularly in oncology. This technical guide provides researchers, scientists, and drug development professionals with the essential synthetic protocols and biological context to further explore and exploit this valuable class of molecules in the pursuit of novel therapeutics. The continued investigation into the structure-activity relationships of these compounds, aided by advanced synthetic and computational tools, will undoubtedly pave the way for the development of next-generation drugs.

References

chemical and physical properties of 4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Phenoxyaniline (B93406): Properties, Synthesis, and Applications

Introduction

4-Phenoxyaniline, also known as 4-aminodiphenyl ether, is an aromatic organic compound with the chemical formula C₁₂H₁₁NO.[1][2] It is characterized by an aniline (B41778) core substituted with a phenoxy group at the para position. This bifunctional molecule serves as a versatile intermediate in the synthesis of a wide range of commercially significant products, including dyes, pigments, pharmaceuticals, and high-performance polymers.[3][4] Its unique chemical structure allows for various reactions, making it a valuable building block in organic synthesis.[2] This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in drug development.

Chemical and Physical Properties

4-Phenoxyaniline is typically a white to light yellow or brown to green-brown crystalline solid or powder at room temperature.[1][2][5] It possesses a faint, amine-like odor.[1] The compound is stable under normal temperatures and pressures.[6]

Quantitative Data

The key physical and chemical properties of 4-phenoxyaniline are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₂H₁₁NO[2][3]
Molecular Weight 185.22 g/mol [7][8]
CAS Number 139-59-3[1][2][5]
Melting Point 70-86 °C[1][3][5][9][10]
Boiling Point 320 °C at 760 mmHg; 140 °C at 2.25-3.0 mmHg[5][6][10]
Density ~1.1 g/cm³[6]
Water Solubility < 1 g/L at 20 °C[1][6][10]
Solubility in Organic Solvents Soluble in ethanol, acetone, ether, isopropanol, toluene, and 1,2-dichloroethane.[1][2][10]
pKa 4.75 ± 0.10 (Predicted)[1][5]
LogP 2.36[6]
Flash Point 155.8 ± 16.4 °C[6]

Experimental Protocols

Synthesis of 4-Phenoxyaniline

A common method for the synthesis of 4-phenoxyaniline involves the reduction of 4-nitrophenyl phenyl ether.[1] An alternative approach is the Ullmann condensation.

1. Reduction of 4-Nitrophenyl Phenyl Ether

This protocol describes the synthesis of p-phenoxyaniline from (4-nitro-phenyl)-phenyl ether using hydrazine (B178648) monohydrate as the reducing agent and graphite (B72142) powder as a catalyst.

  • Materials:

    • (4-nitro-phenyl)-phenyl ether

    • Hydrazine monohydrate

    • Graphite powder (325 mesh)

    • Ethanol

  • Procedure:

    • In a reaction vessel, dissolve (4-nitro-phenyl)-phenyl ether in ethanol.

    • Add graphite powder as a catalyst to the solution.

    • Add hydrazine monohydrate to the mixture.

    • Heat the reaction mixture. The reaction is typically complete within 2 hours.

    • Monitor the progress of the reaction using an appropriate technique (e.g., TLC).

    • Upon completion, the product can be isolated and purified. This method has a reported yield of 87%.[1]

2. Ullmann Condensation

This procedure details the synthesis of a diaryl ether, which can be adapted for 4-phenoxyaniline, using an Ullmann-type coupling reaction.

  • Materials:

  • Procedure:

    • To a stirred solution of the iodo-aromatic compound (1.0 mmol) and the phenolic compound (1.0 mmol) in dry DMSO (2.0 ml), add the Cu catalyst (0.02 mmol) and KOH (2.0 equiv).[11]

    • Heat the reaction mixture at 80 °C for 8 hours, monitoring the reaction's progress by TLC.[11]

    • After cooling to room temperature, separate the precipitated catalyst by filtration.[11]

    • Dilute the filtrate with ethyl acetate (10 ml).[11]

    • Wash the organic layer with water and dry it over anhydrous Na₂SO₄.[11]

    • Evaporate the solvent under vacuum to obtain the crude product.[11]

    • Purify the crude product by column chromatography using hexane as the eluent to yield the final product.[11]

Purification

Crystallization is a common method for the purification of 4-phenoxyaniline.

  • Procedure:

    • Dissolve the crude 4-phenoxyaniline in a minimal amount of hot water.[1][5]

    • Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals.

Applications in Drug Development and Biological Interactions

4-Phenoxyaniline is a significant intermediate in the pharmaceutical industry.[3][4] Its structure is a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs), including anti-cancer agents.[3] The phenoxy aniline moiety can be found in molecules designed to interact with specific biological targets.

Furthermore, studies have investigated the interaction of 4-phenoxyaniline analogues with metabolic enzymes, such as the cytochrome P450 family, specifically CYP2B enzymes.[12] These enzymes are crucial for the metabolism of xenobiotics. Understanding how compounds like 4-phenoxyaniline and its derivatives interact with these enzymes is vital in drug development for predicting metabolic pathways and potential drug-drug interactions.[12] For instance, N-acyl derivatives of 4-phenoxyaniline have been used as spin labels to study interactions with proteins like bovine serum albumin.[13]

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Reactants (e.g., 4-nitrophenyl phenyl ether, Hydrazine) reaction Chemical Reaction (e.g., Reduction) start->reaction crude Crude 4-Phenoxyaniline reaction->crude dissolution Dissolution in Hot Solvent crude->dissolution Transfer crystallization Crystallization dissolution->crystallization filtration Filtration & Drying crystallization->filtration pure Purified 4-Phenoxyaniline filtration->pure Drug_Development_Pathway A 4-Phenoxyaniline (Building Block) B Chemical Synthesis (Derivatization) A->B Precursor C Active Pharmaceutical Ingredient (API) B->C Yields D Biological Target (e.g., Enzyme, Receptor) C->D Interaction E Metabolism (e.g., via CYP2B Enzymes) C->E Metabolic Pathway

References

Exploring Novel Phenoxyaniline-Based Monomers for Advanced Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of advanced polymeric materials with tailored properties for specialized applications, particularly in the biomedical field, has led to the exploration of novel monomeric building blocks. Among these, phenoxyaniline derivatives have emerged as a promising class of monomers due to their unique structural features, which can impart desirable thermal, mechanical, and biological properties to the resulting polymers. This technical guide provides an in-depth exploration of the synthesis, polymerization, and potential applications of novel this compound-based monomers, with a focus on their relevance to drug development.

Synthesis of this compound-Based Monomers

The core of a this compound monomer is the diaryl ether linkage connecting a phenyl group to an aniline (B41778) moiety. The synthesis of these monomers can be primarily achieved through two robust and versatile cross-coupling methodologies: Ullmann condensation and Buchwald-Hartwig amination. The choice of method often depends on the desired substitution patterns on the aromatic rings, which allows for the fine-tuning of the monomer's properties.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. In the context of this compound synthesis, this typically involves the coupling of a phenol (B47542) with an aryl halide.

Experimental Protocol: Ullmann Condensation for 4-Phenoxyaniline (B93406) Synthesis

  • Materials: 4-aminophenol (B1666318), iodobenzene (B50100), potassium carbonate (K₂CO₃), copper(I) iodide (CuI), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) and iodobenzene (1.1 equivalents) in DMF.

    • Add potassium carbonate (2 equivalents) and copper(I) iodide (0.1 equivalents) to the mixture.

    • Heat the reaction mixture to 120-140°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-phenoxyaniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method can be adapted to synthesize this compound derivatives, typically by coupling an amine with an aryl halide.

Experimental Protocol: Buchwald-Hartwig Amination for N-Phenyl-4-phenoxyaniline Synthesis

  • Materials: 4-phenoxyaniline, bromobenzene (B47551), sodium tert-butoxide (NaOtBu), palladium(II) acetate (B1210297) (Pd(OAc)₂), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), toluene (B28343).

  • Procedure:

    • In a Schlenk tube, combine 4-phenoxyaniline (1 equivalent), bromobenzene (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

    • Add palladium(II) acetate (0.02 equivalents) and XPhos (0.04 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene to the mixture.

    • Heat the reaction mixture to 100-110°C and stir for 8-16 hours.

    • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

    • After completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield N-phenyl-4-phenoxyaniline.

Polymerization of this compound-Based Monomers

The presence of the amine functionality in this compound monomers allows for their polymerization through various techniques, including oxidative and enzymatic polymerization, to yield poly(this compound)s. These polymers can also be incorporated as co-monomers in the synthesis of polyamides and polyimides, leveraging the reactivity of the amine group with carboxylic acid or anhydride (B1165640) functionalities.

Oxidative Polymerization

Oxidative polymerization is a common method for the synthesis of conducting polymers like polyaniline and its derivatives. This method can be adapted for this compound monomers.

Hypothetical Experimental Protocol: Oxidative Polymerization of 4-Phenoxyaniline

  • Materials: 4-phenoxyaniline, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), hydrochloric acid (HCl), methanol (B129727).

  • Procedure:

    • Dissolve 4-phenoxyaniline in a 1 M HCl solution and cool the mixture to 0-5°C in an ice bath.

    • Separately, prepare a solution of ammonium persulfate in 1 M HCl and cool it to 0-5°C.

    • Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution. A color change should be observed, indicating the initiation of polymerization.

    • Continue stirring the reaction mixture at 0-5°C for 4-6 hours.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer and oligomers.

    • Dry the resulting poly(4-phenoxyaniline) powder under vacuum at 60°C.

Enzymatic Polymerization

Enzymatic polymerization offers a green and sustainable alternative to chemical methods, often proceeding under milder reaction conditions. Laccases are enzymes that can catalyze the oxidation of phenolic and anilinic compounds, making them suitable for the polymerization of this compound monomers.[1][2]

Hypothetical Experimental Protocol: Laccase-Catalyzed Polymerization of 4-Phenoxyaniline

  • Materials: 4-phenoxyaniline, laccase (from Trametes versicolor), sodium acetate buffer (pH 5.0), ethanol.

  • Procedure:

    • Dissolve 4-phenoxyaniline in a sodium acetate buffer/ethanol mixture (e.g., 80:20 v/v).

    • Add laccase to the monomer solution.

    • Stir the reaction mixture at room temperature for 24-48 hours in the presence of air (oxygen is the co-substrate for laccase).

    • Monitor the formation of the polymer by observing the precipitation or by UV-Vis spectroscopy.

    • Terminate the reaction by adding an excess of a denaturing solvent like methanol.

    • Collect the precipitated polymer by centrifugation or filtration.

    • Wash the polymer with the buffer solution and deionized water.

    • Dry the poly(4-phenoxyaniline) under vacuum.

Characterization and Properties of this compound-Based Polymers

The resulting polymers from this compound-based monomers are expected to exhibit a unique combination of properties derived from both the polyaniline-like backbone and the flexible ether linkages. Comprehensive characterization is crucial to understand their structure-property relationships.

Table 1: Anticipated Properties of Poly(this compound)s

PropertyExpected CharacteristicsCharacterization Techniques
Molecular Weight The molecular weight of the polymers can be controlled by adjusting the polymerization conditions such as monomer concentration, oxidant/monomer ratio, and reaction time. Number-average molecular weights (Mn) in the range of 5,000-20,000 g/mol are anticipated.Gel Permeation Chromatography (GPC)
Thermal Stability The incorporation of the phenoxy group is expected to enhance the thermal stability compared to unsubstituted polyaniline. The onset of decomposition is anticipated to be above 300°C.Thermogravimetric Analysis (TGA)
Solubility The presence of the ether linkage may improve the solubility of the polymer in common organic solvents compared to the often intractable polyaniline.Solubility Tests in various solvents
Electrochemical Activity Similar to polyaniline, poly(this compound)s are expected to exhibit redox activity, which can be investigated by cyclic voltammetry.Cyclic Voltammetry (CV)

Potential Applications in Drug Development

The unique properties of this compound-based polymers make them attractive candidates for various applications in drug development, particularly in the design of advanced drug delivery systems.

Controlled Drug Release Matrices

The polymer matrix can be designed to encapsulate therapeutic agents and control their release profile. The rate of drug release can be influenced by the polymer's properties, such as its hydrophilicity, crosslinking density, and degradation rate.

Table 2: Hypothetical Drug Release Data from a Poly(this compound) Matrix

Time (hours)Cumulative Drug Release (%)
115
228
445
865
1280
2495
Biocompatibility

For any material intended for biomedical applications, biocompatibility is a critical parameter. While specific data on poly(this compound)s is not yet available, studies on related polymers like polyaniline have shown that their biocompatibility can be tailored. It is anticipated that this compound-based polymers will exhibit acceptable biocompatibility, which would need to be confirmed through in vitro and in vivo studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Line: A suitable cell line (e.g., NIH-3T3 fibroblasts or a relevant cancer cell line).

  • Materials: Poly(this compound) extract (prepared by incubating the polymer in cell culture medium), control materials (positive and negative), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with serial dilutions of the polymer extract and control materials.

    • Incubate the cells for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the negative control.

Visualizations

Synthesis and Polymerization Workflow

Synthesis_and_Polymerization_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_application Application Phenol Phenol Ullmann Ullmann Condensation Phenol->Ullmann Aryl Halide, Cu catalyst Phenoxyaniline_Monomer Phenoxyaniline_Monomer Ullmann->Phenoxyaniline_Monomer Aniline Aniline Buchwald_Hartwig Buchwald-Hartwig Amination Aniline->Buchwald_Hartwig Aryl Halide, Pd catalyst Buchwald_Hartwig->Phenoxyaniline_Monomer Oxidative_Polymerization Oxidative Polymerization Phenoxyaniline_Monomer->Oxidative_Polymerization Oxidant (e.g., (NH₄)₂S₂O₈) Enzymatic_Polymerization Enzymatic Polymerization Phenoxyaniline_Monomer->Enzymatic_Polymerization Enzyme (e.g., Laccase) Poly_this compound Poly_this compound Oxidative_Polymerization->Poly_this compound Enzymatic_Polymerization->Poly_this compound Characterization Characterization Poly_this compound->Characterization GPC, TGA, CV Drug_Delivery_System Drug Delivery System Characterization->Drug_Delivery_System

Caption: Workflow for the synthesis and polymerization of this compound-based monomers.

Signaling Pathway Inhibition (Hypothetical)

This compound derivatives have been investigated as inhibitors of various signaling pathways. If polymers derived from these monomers retain some of this activity, they could be used for targeted drug delivery. The following diagram illustrates a hypothetical scenario where a this compound-based polymer could interfere with a generic signaling pathway.

Signaling_Pathway_Inhibition cluster_pathway Cellular Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Polymer This compound-based Polymer Polymer->Kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a this compound-based polymer.

Conclusion

Novel this compound-based monomers represent a versatile platform for the development of advanced polymers with tunable properties. The synthetic accessibility of the monomers, coupled with various polymerization techniques, opens up possibilities for creating a wide range of materials. While the exploration of these polymers is still in its early stages, their anticipated characteristics, such as enhanced thermal stability, improved processability, and potential biocompatibility, make them highly attractive for applications in drug development, particularly for creating sophisticated controlled release systems. Further research is warranted to fully elucidate the structure-property relationships of poly(this compound)s and to validate their efficacy and safety in biomedical applications.

References

Spectroscopic Analysis and Characterization of Phenoxyaniline Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyaniline isomers (2-, 3-, and 4-phenoxyaniline) are important structural motifs in medicinal chemistry and materials science. As positional isomers, they share the same molecular formula and mass, yet their distinct substitution patterns on the aniline (B41778) ring lead to different physicochemical properties, biological activities, and spectroscopic signatures. Accurate identification and characterization of these isomers are therefore critical for drug development, quality control, and scientific research. This technical guide provides a comprehensive overview of the spectroscopic techniques used to differentiate and characterize this compound isomers, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a comparative analysis of the spectroscopic data are presented to aid researchers in their analytical endeavors.

Spectroscopic Data Comparison

The differentiation of this compound isomers relies on subtle but significant differences in their spectroscopic data. The following tables summarize the key quantitative data for 2-phenoxyaniline, 3-phenoxyaniline, and 4-phenoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing between the isomers based on the chemical shifts and splitting patterns of the aromatic protons.

Compound ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Phenoxyaniline ~7.30-7.10 (m, 2H, Ar-H), ~7.05-6.95 (m, 1H, Ar-H), ~6.90-6.70 (m, 6H, Ar-H), ~3.80 (br s, 2H, -NH₂)
3-Phenoxyaniline ~7.35-7.25 (m, 2H, Ar-H), ~7.15-7.05 (m, 1H, Ar-H), ~7.00-6.90 (m, 2H, Ar-H), ~6.70-6.50 (m, 4H, Ar-H), ~3.75 (br s, 2H, -NH₂)
4-Phenoxyaniline ~7.30-7.20 (m, 2H, Ar-H), ~7.05-6.95 (m, 1H, Ar-H), ~6.95-6.85 (m, 4H, Ar-H), ~6.75-6.65 (m, 2H, Ar-H), ~3.60 (br s, 2H, -NH₂)[1]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are influenced by the position of the amino and phenoxy groups.

Compound ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Phenoxyaniline ~158.0 (C-O), ~147.0 (C-N), ~136.0, ~130.0, ~124.0, ~122.0, ~120.0, ~119.0, ~118.0, ~116.0
3-Phenoxyaniline ~158.5 (C-O), ~158.0 (C-O), ~147.5 (C-N), ~130.5, ~130.0, ~124.0, ~119.5, ~110.0, ~108.0, ~104.0
4-Phenoxyaniline ~159.0 (C-O), ~149.0 (C-N), ~141.0, ~130.0, ~123.0, ~122.0, ~119.0, ~116.0
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound isomers.

Compound Key FT-IR Absorption Bands (cm⁻¹)
2-Phenoxyaniline N-H Stretching: ~3450-3300 (asymmetric and symmetric), C-H Aromatic Stretching: ~3100-3000, C=C Aromatic Stretching: ~1600-1450, C-N Stretching: ~1350-1250, C-O-C Asymmetric Stretching: ~1240
3-Phenoxyaniline N-H Stretching: ~3430-3350 (asymmetric and symmetric), C-H Aromatic Stretching: ~3100-3000, C=C Aromatic Stretching: ~1610-1470, C-N Stretching: ~1340-1260, C-O-C Asymmetric Stretching: ~1230
4-Phenoxyaniline N-H Stretching: ~3420-3340 (asymmetric and symmetric), C-H Aromatic Stretching: ~3100-3000, C=C Aromatic Stretching: ~1620-1480, C-N Stretching: ~1330-1270, C-O-C Asymmetric Stretching: ~1235
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position of the absorption maxima (λmax) can vary between the isomers.

Compound UV-Vis Absorption Maxima (λmax, nm) in Ethanol (B145695)
2-Phenoxyaniline ~240, ~285
3-Phenoxyaniline ~245, ~290
4-Phenoxyaniline ~250, ~295
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the isomers. While all three isomers have the same molecular weight (185.22 g/mol ), their fragmentation patterns can differ.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
2-Phenoxyaniline 185168, 140, 92, 77, 65
3-Phenoxyaniline 185156, 128, 92, 77, 65[2]
4-Phenoxyaniline 185156, 128, 92, 77, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters: pulse width of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse width of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the this compound isomers.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup:

    • Ensure the ATR accessory is clean and properly installed in the FT-IR spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound isomer onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) of the this compound isomers.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Analysis:

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) at which maximum absorbance occurs (λmax).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the this compound isomers and obtain their mass spectra for identification and fragmentation analysis.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound isomer (or a mixture of isomers) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS System Setup:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injector: Splitless or split injection at a temperature of 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) and hold for several minutes.

    • MS Interface Temperature: 280-300°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-300.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure and differentiate between isomers.

Visualization of Experimental Workflow and Key Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis and the key distinguishing features of the this compound isomers.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_characterization Isomer Characterization Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution NMR NMR Dilution->NMR NMR Tube FT-IR FT-IR Dilution->FT-IR ATR Crystal UV-Vis UV-Vis Dilution->UV-Vis Quartz Cuvette GC-MS GC-MS Dilution->GC-MS GC Vial NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Functional Groups) FT-IR->FTIR_Data UVVis_Data UV-Vis Spectrum (λmax) UV-Vis->UVVis_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) GC-MS->MS_Data Characterization Comparative Analysis & Isomer Identification NMR_Data->Characterization FTIR_Data->Characterization UVVis_Data->Characterization MS_Data->Characterization

Caption: Experimental workflow for the spectroscopic analysis of this compound isomers.

Isomer_Differentiation cluster_isomers This compound Isomers cluster_features Key Differentiating Spectroscopic Features Isomer_2 2-Phenoxyaniline H_NMR ¹H NMR: Distinct aromatic proton splitting patterns Isomer_2->H_NMR C_NMR ¹³C NMR: Unique chemical shifts for C-N and C-O carbons Isomer_2->C_NMR UV_Vis UV-Vis: Slight variations in λmax Isomer_2->UV_Vis MS MS: Potential differences in fragment ion abundances Isomer_2->MS Isomer_3 3-Phenoxyaniline Isomer_3->H_NMR Isomer_3->C_NMR Isomer_3->UV_Vis Isomer_3->MS Isomer_4 4-Phenoxyaniline Isomer_4->H_NMR Isomer_4->C_NMR Isomer_4->UV_Vis Isomer_4->MS

Caption: Key spectroscopic features for differentiating this compound isomers.

Conclusion

The spectroscopic characterization of this compound isomers is a critical step in various scientific disciplines. This guide has provided a comprehensive overview of the application of NMR, FT-IR, UV-Vis, and Mass Spectrometry for the differentiation and analysis of 2-, 3-, and 4-phenoxyaniline. By carefully applying the detailed experimental protocols and comparing the resulting data with the provided reference values, researchers can confidently identify and characterize these closely related isomers, ensuring the quality and reliability of their work. The subtle yet distinct differences in their spectroscopic signatures, when analyzed collectively, provide a robust and definitive means of isomer identification.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyaniline and its derivatives represent a critical scaffold in medicinal chemistry and materials science, valued for the stability of the diaryl ether linkage and the tunable nature of its electronic and steric characteristics.[1] This guide provides a comprehensive examination of the electronic and steric properties of the this compound core, detailing experimental and computational methodologies for their investigation. It serves as a resource for researchers engaged in the rational design of novel therapeutics and functional materials based on this versatile molecular framework.

Introduction

The this compound structure, consisting of a phenyl ring connected to an aniline (B41778) moiety via an ether bond, is a key pharmacophore in numerous biologically active compounds.[1] Its derivatives have shown promise as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and cardiovascular disorders.[1] The biological activity and physicochemical properties of these derivatives are intrinsically linked to the electronic and steric nature of the this compound core, which can be finely modulated through substitution on either aromatic ring.[1][2] Understanding these properties is therefore paramount for the targeted design of molecules with desired activities and pharmacokinetic profiles.

Electronic Properties of this compound

The electronic properties of this compound are governed by the interplay between the electron-donating amino group and the electron-withdrawing or -donating nature of the phenoxy group and any additional substituents. These properties can be quantitatively described using parameters such as Hammett constants and can be experimentally probed through techniques like cyclic voltammetry and UV-Vis spectroscopy. Computational methods, particularly Density Functional Theory (DFT), provide further insights into the electronic structure.

Hammett Substituent Constants (σ)

The electronic properties of this compound derivatives can be tuned by introducing substituents on either the aniline or the phenoxy ring. The following table provides a selection of Hammett constants for common substituents.

Substituentσ_meta (σ_m)σ_para (σ_p)
-H0.000.00
-CH₃-0.06-0.16
-OCH₃0.11-0.24
-OH0.10-0.36
-F0.340.05
-Cl0.370.22
-Br0.400.23
-CN0.620.67
-NO₂0.730.78
-NH₂-0.04-0.66
Data adapted from Schwarzenbach et al.[5]
Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules.[6][7] For this compound, CV can provide information on its oxidation potential, which is related to the energy of the Highest Occupied Molecular Orbital (HOMO). The oxidation potential is sensitive to the electronic effects of substituents on the aromatic rings.[8][9]

Table 2: Predicted Electronic Properties of a Representative this compound Derivative (2-Methyl-4-(4-methylphenoxy)aniline)

PropertyPredicted Value
HOMO Energy-5.0 to -5.5 eV
LUMO Energy-0.5 to -1.0 eV
HOMO-LUMO Gap4.0 to 5.0 eV
Theoretical data for a representative substituted this compound, providing a framework for investigation.[1]
Computational Analysis of Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules.[1] Key electronic properties that can be calculated include:

  • Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO is related to the ease of oxidation, while the LUMO energy relates to the ease of reduction. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[1]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack.[1][10][11] Red regions indicate electron-rich areas (negative potential), while blue regions represent electron-poor areas (positive potential).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative effects.[1]

Steric Properties of this compound

The three-dimensional arrangement of atoms in this compound, particularly the dihedral angle between the two aromatic rings, defines its steric properties. These properties are crucial for understanding receptor binding and can be quantified using parameters like the Taft steric parameter (E_s) and computational geometry optimization.

Taft Steric Parameters (E_s)

Table 3: Taft Steric Parameters for Common Substituents

SubstituentE_s
-H0.00
-CH₃-1.24
-CH₂CH₃-1.31
-CH(CH₃)₂-1.71
-C(CH₃)₃-2.78
-C₆H₅-3.82
Note: A more negative E_s value indicates greater steric bulk.[13]
Computational Geometry Optimization

Computational methods, such as DFT, can be used to determine the lowest energy conformation of this compound and its derivatives.[1] This provides quantitative data on bond lengths, bond angles, and dihedral angles, which collectively describe the molecule's steric profile.

Table 4: Typical Bond Lengths and Angles for a Substituted this compound

ParameterTypical Value
C-N Bond Length1.38 - 1.42 Å
C-O (ether) Bond Length1.36 - 1.42 Å
C-N-H Bond Angle~110 - 115°
C-O-C Bond Angle~118 - 122°
Phenyl-O-C-C Dihedral AngleVaries with substitution
These values are illustrative and can be precisely calculated for specific derivatives using DFT.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through cross-coupling reactions that form the diaryl ether bond. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination.[16]

The Ullmann condensation is a copper-catalyzed reaction between a phenol (B47542) and an aryl halide.[16]

Experimental Protocol: Ullmann Condensation for 4-Phenoxyaniline Synthesis

  • Materials: Iodobenzene (B50100), Phenol, Copper(II) glycinate (B8599266) monohydrate, Potassium hydroxide (B78521) (KOH), Dry dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297), Water, Anhydrous sodium sulfate (B86663) (Na₂SO₄).[16]

  • Procedure:

    • In a reaction vessel, combine iodobenzene (1.0 mmol), phenol (1.0 mmol), copper(II) glycinate monohydrate (0.02 mmol), and KOH (2.0 equiv.) in dry DMSO (2.0 mL).[16]

    • Heat the reaction mixture at 80°C for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[16]

    • After completion, cool the mixture to room temperature and filter to remove the catalyst.[16]

    • Dilute the filtrate with ethyl acetate and wash with water.[16]

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under vacuum.[16]

    • Purify the crude product by column chromatography on silica (B1680970) gel.[16]

    • Characterize the final product using NMR, MS, and IR spectroscopy.[16]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an aryl halide and an amine.[16]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: Aryl halide (e.g., bromobenzene), Amine (e.g., aniline), Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine (B1218219) ligand (e.g., XPhos), Base (e.g., NaOtBu), Anhydrous, deoxygenated solvent (e.g., toluene).[16]

  • Procedure:

    • In a reaction tube, combine the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.4 mmol).[16]

    • Add the anhydrous, deoxygenated solvent (1.0 mL).[16]

    • Seal the tube and heat the mixture at 80-100°C with vigorous stirring until the reaction is complete (monitored by GC-MS or TLC).[16]

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.[16]

    • Concentrate the filtrate and purify the residue by flash column chromatography.[16]

Spectroscopic Characterization

Protocol for ¹H and ¹³C NMR

  • Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Table 5: Expected ¹H and ¹³C NMR Chemical Shifts for 4-Phenoxyaniline

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.27tProtons on phenoxy ring
7.01tProtons on phenoxy ring
6.93dProtons on aniline ring
6.87dProtons on aniline ring
6.67dProtons on aniline ring
3.5 (broad)s-NH₂
¹³C158.7sC-O (phenoxy)
149.8sC-O (aniline)
141.2sC-N
129.6dCH (phenoxy)
122.9dCH (phenoxy)
120.7dCH (aniline)
118.9dCH (phenoxy)
115.8dCH (aniline)
Data obtained from spectral databases and may vary slightly based on solvent and experimental conditions.

Protocol for FTIR (KBr Pellet)

  • Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of an FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Table 6: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3450 - 3350Medium, SharpN-H asymmetric and symmetric stretching
~3100 - 3000MediumAromatic C-H stretching
~1620 - 1580StrongAromatic C=C stretching
~1500StrongN-H bending
~1240StrongAryl C-O stretching
~850 - 750StrongC-H out-of-plane bending
Data is illustrative and based on typical values for aromatic amines and ethers.[17]

Protocol for GC-MS

  • Dissolve the sample in a volatile organic solvent.

  • Inject the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The sample is vaporized and separated on a capillary column.

  • The separated components are ionized (e.g., by electron impact) and the mass-to-charge ratio of the resulting ions is measured.

In Vitro Kinase Inhibition Assay

Protocol for MEK Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Prepare serial dilutions of the this compound-based inhibitor.

  • In a microplate, combine the inhibitor, active MEK protein, and an inactive substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate to allow for ADP production.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent. Luminescence is proportional to MEK activity.

  • Determine the IC₅₀ value by plotting the percentage of MEK inhibition against the inhibitor concentration.

Cyclic Voltammetry

Protocol for Cyclic Voltammetry of a Substituted Aniline

  • Apparatus: A three-electrode cell with a working electrode (e.g., platinum disc), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), connected to a potentiostat.[6]

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate) in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Dissolve the this compound derivative in the electrolyte solution to a known concentration.

  • Measurement:

    • Polish the working electrode before each measurement.[6]

    • Immerse the electrodes in the sample solution and purge with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Scan the potential over a defined range and record the resulting current.

    • Perform scans at different scan rates to investigate the nature of the electrochemical process.[6]

Visualization of Pathways and Workflows

Signaling Pathways

This compound derivatives have been identified as potent inhibitors of key signaling pathways in cancer, such as the MAPK/ERK and PDGFR pathways.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression Inhibitor This compound Derivative Inhibitor->MEK Inhibition

Caption: MAPK/ERK Signaling Pathway and MEK Inhibition.

PDGFR_Signaling_Pathway PDGF PDGF Ligand PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Dimerization->PLCg AKT Akt PI3K->AKT CellResponse Cellular Responses (Growth, Migration, Angiogenesis) AKT->CellResponse RAS_MAPK->CellResponse PLCg->CellResponse Inhibitor Phenoxyquinoline Derivative Inhibitor->PDGFR Inhibition

Caption: PDGFR Signaling Pathway and Inhibition.

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants Reactants (Aryl Halide + Phenol/Amine) Reaction Cross-Coupling (Ullmann or Buchwald-Hartwig) - Catalyst (Cu or Pd) - Base - Solvent Reactants->Reaction Workup Reaction Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct This compound Derivative Characterization->FinalProduct

Caption: Generalized Synthetic Workflow for this compound Derivatives.

Analytical_Workflow Sample This compound Sample Prep Sample Preparation (Dissolution/Pelleting) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (e.g., GC-MS) Prep->MS IR IR Spectroscopy (FTIR) Prep->IR CV Cyclic Voltammetry Prep->CV Data Data Analysis & Interpretation NMR->Data MS->Data IR->Data CV->Data

Caption: General Analytical Workflow for this compound Characterization.

Conclusion

The electronic and steric properties of the this compound core are fundamental to its utility in drug design and materials science. This guide has outlined the key parameters for characterizing these properties and provided detailed experimental and computational protocols for their investigation. A thorough understanding and strategic manipulation of the electronic and steric landscape of this compound will continue to drive the development of novel and effective molecules with tailored functions.

References

An In-depth Technical Guide to the Ullmann Condensation for 4-Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ullmann condensation for the synthesis of 4-phenoxyaniline (B93406), a key intermediate in the pharmaceutical and fine chemical industries.[1][2] This document details the reaction's core principles, offers specific experimental protocols, presents quantitative data for process optimization, and illustrates key concepts through detailed diagrams.

Introduction to the Ullmann Condensation

The Ullmann condensation, a cornerstone of organic synthesis, is a copper-catalyzed reaction that facilitates the formation of carbon-oxygen bonds to construct diaryl ethers.[3] This reaction is a type of nucleophilic aromatic substitution and is pivotal in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2][4] While traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[3][5]

The synthesis of 4-phenoxyaniline via the Ullmann condensation typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base.[6] This guide will focus on the practical application of this reaction for the specific synthesis of 4-phenoxyaniline, a valuable building block in medicinal chemistry.[3]

Reaction Mechanism and Catalytic Cycle

The precise mechanism of the Ullmann reaction has been the subject of extensive study, with evidence suggesting it does not proceed through a free radical intermediate. The currently accepted pathway involves an organocopper intermediate. A proposed catalytic cycle for the Ullmann-type synthesis of diaryl ethers is as follows:

  • Formation of the Copper(I) Phenoxide: The reaction initiates with the formation of a copper(I) phenoxide species from the phenol and a copper(I) salt in the presence of a base.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming an arylcopper(III) intermediate.

  • Reductive Elimination: The arylcopper(III) intermediate then undergoes reductive elimination to yield the desired diaryl ether and a copper(I) halide.

  • Catalyst Regeneration: The copper(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Ullmann_Condensation_Mechanism cluster_cycle Catalytic Cycle Cu_I_X Cu(I)X Cu_I_OAr Cu(I)-OAr' Cu_I_X->Cu_I_OAr Ar'-OH + Base Ar_Cu_III_X_OAr Ar-Cu(III)(X)-OAr' Cu_I_OAr->Ar_Cu_III_X_OAr Ar-X (Oxidative Addition) Ar_Cu_III_X_OAr->Cu_I_X Reductive Elimination Ar_O_Ar Ar-O-Ar' (Product) Ar_Cu_III_X_OAr->Ar_O_Ar Reactants Reactants: Ar-X Ar'-OH Base

A proposed catalytic cycle for the Ullmann condensation.[3]

Experimental Protocols for 4-Phenoxyaniline Synthesis

The synthesis of 4-phenoxyaniline can be approached via two primary Ullmann condensation routes: the reaction of 4-aminophenol (B1666318) with an aryl halide or the reaction of a 4-haloaniline with phenol. Below are generalized experimental protocols for these transformations.

General Procedure for Diaryl Ether Synthesis

A representative protocol for the Ullmann condensation to form a diaryl ether involves the following steps:

  • Reaction Setup: In a suitable reaction vessel, combine the aryl halide (1.0 mmol), the phenol (1.0 mmol), the copper catalyst (e.g., copper(II) glycinate (B8599266) monohydrate, 0.02 mmol), and a base (e.g., potassium hydroxide, 2.0 equiv).[7]

  • Solvent Addition: Add a dry, high-boiling polar solvent such as dimethyl sulfoxide (B87167) (DMSO) (2.0 mL).[7]

  • Inert Atmosphere: The reaction vessel is typically evacuated and backfilled with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80°C) and stirred for a specified time (e.g., 8 hours).[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[7]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst may be removed by filtration.[7] The filtrate is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[7]

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the final product.[7]

Quantitative Data from Literature

The following tables summarize various reaction conditions and their outcomes for Ullmann-type diaryl ether and C-N coupling reactions, providing a basis for optimizing the synthesis of 4-phenoxyaniline.

Table 1: Conditions for Ullmann Diaryl Ether Synthesis

Aryl HalidePhenolCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePhenolCu(II) glycinate (2)KOHDMSO80898[8]
Aryl Iodides/BromidesPhenolsCuI with N,N-dimethylglycineCs2CO3Dioxane90-Good to Excellent[9]
Aryl Bromidesp-CresolCuIPPh3 (5)K2CO3Toluene/Xylene--Moderate to Good[10]
Substituted Aryl HalidesPhenolsCu-NPs (10)Cs2CO3Acetonitrile50-60--[11]
Substituted Aryl HalidesPhenolsCuO-NPsKOH/Cs2CO3DMSO~100--[11]

Table 2: Conditions for Ullmann C-N Coupling Reactions

Aryl HalideAmineCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzeneN,N-dimethylethylenediamineCuI (10)K2CO3Deep Eutectic Solvent60-100-up to 98[12]
(Hetero)aryl chloridesAnilinesCuI/6-hydroxy picolinohydrazide--100--[13]
(Hetero)aryl bromidesAnilinesCuI/6-hydroxy picolinohydrazide--Room Temp--[13]

Experimental Workflow

The general workflow for the synthesis and purification of 4-phenoxyaniline via the Ullmann condensation can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 1. Combine Reactants (Aryl Halide, Phenol, Catalyst, Base) Solvent 2. Add Solvent Reactants->Solvent Inert_Atmosphere 3. Establish Inert Atmosphere Solvent->Inert_Atmosphere Heating 4. Heat and Stir Inert_Atmosphere->Heating Monitoring 5. Monitor Reaction (TLC) Heating->Monitoring Cooling 6. Cool to Room Temperature Monitoring->Cooling Filtration 7. Filter Catalyst Cooling->Filtration Extraction 8. Extraction (Organic Solvent, Water, Brine) Filtration->Extraction Drying 9. Dry Organic Layer Extraction->Drying Concentration 10. Concentrate in vacuo Drying->Concentration Purification 11. Column Chromatography Concentration->Purification Product Pure 4-Phenoxyaniline Purification->Product

A general experimental workflow for the synthesis of 4-phenoxyaniline.

Role in Drug Development and Biological Activity

4-Phenoxyaniline and its derivatives are significant scaffolds in medicinal chemistry, serving as intermediates in the synthesis of various pharmaceutical compounds, including anti-cancer agents.[1][2] The phenoxyaniline core can be found in molecules that act as inhibitors of key signaling pathways implicated in diseases such as cancer and cardiovascular disorders.[6]

Research has shown that this compound derivatives can inhibit enzymes and signaling molecules including:

  • MEK (Mitogen-activated protein kinase kinase): A key component of the RAS/MAPK signaling pathway, which is often dysregulated in cancer.

  • Na+/Ca2+ exchanger: Involved in maintaining calcium homeostasis, with implications in cardiovascular diseases.

  • PDGFR (Platelet-derived growth factor receptor): A receptor tyrosine kinase that plays a role in cell growth and division.

The interaction of this compound derivatives with these targets highlights their therapeutic potential.

Biological_Activity cluster_targets Biological Targets cluster_outcomes Therapeutic Potential This compound 4-Phenoxyaniline Derivatives MEK MEK This compound->MEK inhibition Na_Ca Na+/Ca2+ Exchanger This compound->Na_Ca inhibition PDGFR PDGFR This compound->PDGFR inhibition Anticancer Anticancer Activity MEK->Anticancer Cardiovascular Cardiovascular Disease Treatment Na_Ca->Cardiovascular PDGFR->Anticancer

Interaction of 4-phenoxyaniline derivatives with key biological targets.[6]

Conclusion

The Ullmann condensation remains a vital and adaptable method for the synthesis of 4-phenoxyaniline and its derivatives. With ongoing advancements in catalyst development, the efficiency and applicability of this reaction continue to improve, making it an indispensable tool for researchers and professionals in drug development and materials science. The versatility of the 4-phenoxyaniline scaffold ensures its continued importance in the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Buchwald-Hartwig Amination for Phenoxyaniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination, with a specific focus on its application in the synthesis of phenoxyaniline derivatives.

Core Principles of the Buchwald-Hartwig Amination

First developed independently by Professors Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction facilitates the coupling of an amine with an aryl halide or pseudohalide (such as a triflate).[1][2] The reaction's broad utility stems from its tolerance of a wide array of functional groups and its often milder reaction conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]

The catalytic cycle, a key aspect of understanding the reaction, is generally accepted to proceed through a sequence of steps involving a palladium(0) species.[2]

The key steps in the catalytic cycle are: [2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the C-N bond as the desired arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A crucial element for a successful Buchwald-Hartwig amination is the choice of a suitable phosphine (B1218219) ligand. These ligands play a vital role in stabilizing the palladium catalyst, promoting the desired reductive elimination step, and suppressing potential side reactions such as β-hydride elimination.[2]

The Catalytic Cycle: A Visual Representation

The sequence of events in the Buchwald-Hartwig amination can be visualized as a catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition ArX Ar-X ArX->OA_Complex Amine R2NH Amine_Complex [L-Pd(II)(Ar)(HNR2)]+X- Amine->Amine_Complex Base Base Base->Amine_Complex Product Ar-NR2 HX_Base [H-Base]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Amido_Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of this compound Derivatives: Key Considerations

The synthesis of this compound derivatives via the Buchwald-Hartwig amination can be approached in two primary ways:

  • Coupling of a halo-substituted phenoxybenzene with an amine.

  • Coupling of a haloaniline with a phenol (B47542) (a C-O coupling variant of the Buchwald-Hartwig reaction).

While the core principles remain the same, the electronic and steric nature of the phenoxy-substituted substrates may require careful optimization of the reaction conditions.

Experimental Protocols

Below are generalized experimental protocols for the Buchwald-Hartwig amination. It is crucial to note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, are highly substrate-dependent and may require screening.

General Protocol for the Amination of an Aryl Bromide

This protocol is a starting point for the coupling of an aryl bromide with an amine.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP; 1-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane; 5-10 mL)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl bromide and the amine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Workflow

The general workflow for a Buchwald-Hartwig amination experiment is outlined below.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Pd Catalyst, Ligand, Base, Aryl Halide, Amine) A->B C Addition of Solvent B->C D Heating and Stirring C->D E Reaction Monitoring (TLC, GC-MS, LC-MS) D->E F Workup (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

References

solubility profile of 2-phenoxyaniline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility Profile of 2-Phenoxyaniline (B124666) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-phenoxyaniline in organic solvents. Due to the limited availability of quantitative public data, this document focuses on providing a qualitative solubility profile and a detailed experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise solubility data for their specific solvent systems and applications.

Qualitative Solubility Profile of 2-Phenoxyaniline

Based on available literature, 2-phenoxyaniline, a light orange crystalline solid, exhibits varying degrees of solubility in different organic solvents. The following table summarizes the qualitative solubility information that has been reported.

SolventSolubility DescriptionSource(s)
ChloroformModerately to Slightly Soluble[1][2]
MethanolModerately to Slightly Soluble[1][2]
WaterLimited Solubility[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[3] The following protocol provides a step-by-step guide for determining the solubility of 2-phenoxyaniline in an organic solvent of interest.

Materials and Equipment
  • 2-Phenoxyaniline (solid, high purity)

  • Selected organic solvent(s) (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Spatula

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or smaller pore size)

  • Syringes

  • Autosampler vials (for HPLC) or quartz cuvettes (for UV-Vis)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid 2-phenoxyaniline to a glass vial. An excess is ensured when undissolved solid remains at equilibrium.

  • Add a known volume of the desired organic solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials at a constant agitation speed for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[4][5]

Step 2: Sample Collection and Preparation

  • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean container to remove any undissolved solid particles.

  • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

Step 3: Quantification of 2-Phenoxyaniline

The concentration of 2-phenoxyaniline in the diluted, filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

3.a. HPLC Method High-Performance Liquid Chromatography is a precise method for quantifying aniline (B41778) derivatives.[6]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.

  • Stationary Phase: A C18 reversed-phase column is commonly used for the separation of aniline derivatives.[6]

  • Detection: UV detection at a wavelength where 2-phenoxyaniline exhibits maximum absorbance.

  • Calibration: Prepare a series of standard solutions of 2-phenoxyaniline of known concentrations in the chosen solvent. Inject these standards to create a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.b. UV-Vis Spectrophotometry Method This method is suitable for the quantification of aromatic amines.[7][8]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 2-phenoxyaniline in the chosen solvent by scanning a dilute solution.

  • Calibration: Prepare a series of standard solutions of 2-phenoxyaniline of known concentrations. Measure the absorbance of each standard at the λmax to construct a calibration curve (Absorbance vs. Concentration).

  • Sample Analysis: Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Determine the concentration of the sample from the calibration curve and the Beer-Lambert law. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-phenoxyaniline.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add Excess 2-Phenoxyaniline to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent seal_vial Seal Vial add_solvent->seal_vial shake Shake at Constant Temperature (24-72h) seal_vial->shake settle Allow Solids to Settle shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Quantify by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

References

Thermal Stability of Phenoxyaniline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of phenoxyaniline compounds, crucial intermediates in the pharmaceutical and polymer industries.[1] Due to the limited availability of public domain data specifically on the thermal analysis of simple this compound molecules, this guide synthesizes information from related aromatic amines, diphenyl ethers, and their polymeric derivatives to present a cohesive analysis. It includes detailed, adaptable experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents illustrative quantitative thermal decomposition data, and visualizes a proposed thermal degradation pathway. This document is intended to serve as a practical resource for professionals characterizing the thermal properties of this compound and structurally similar organic compounds.

Introduction to this compound Compounds

This compound, also known as aminodiphenyl ether, is an aromatic compound featuring a phenoxy group attached to an aniline (B41778) core. The linkage of an ether group to the aniline structure is known to enhance the processability of polymers without a significant reduction in thermal stability.[2] The isomeric forms, particularly 4-phenoxyaniline, are valuable building blocks in the synthesis of high-performance polymers and active pharmaceutical ingredients.[1] Understanding the thermal stability of these compounds is paramount for defining processing parameters, ensuring product stability, and predicting shelf-life.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for evaluating the thermal properties of materials.[3] TGA provides quantitative information on mass changes as a function of temperature, indicating decomposition temperatures and residual mass.[3] DSC measures the heat flow associated with thermal transitions, allowing for the determination of melting points, glass transitions, and heats of fusion.[3][4][5]

Quantitative Thermal Analysis Data

Table 1: Thermal Properties of Related Aromatic Amines and Ethers

CompoundMelting Point (°C)Decomposition Onset (°C)Key ObservationsReference(s)
4-Phenoxyaniline82-86Not SpecifiedStable under normal temperatures and pressures.[6]
4,4'-Diaminodiphenyl Ether190-194>300High thermal stability, used in high-performance polymers.
4-Amino-4'-chlorodiphenyl ether100-103Not SpecifiedChloro-substitution may influence thermal stability.[7]
Decabromodiphenyl ether~300 (Melting)297-330Bromination significantly affects thermal degradation.[8]

Table 2: Thermal Properties of Polyamides Containing Phenoxy Moieties

Polymer SystemGlass Transition (Tg) (°C)10% Weight Loss (Td10) (°C)Char Yield at 900°C (%)Reference(s)
Polyamides from 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene240-300> 450 (in N2)Not Specified[2]
Polyamides from 3,6-bis(4-aminophenoxy)benzonorbornane200-269> 450 (in N2)Not Specified[9]
Polyamides with Quinoxaline (B1680401) and Phenoxy units251-274> 744 (in N2)43-56[10]

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on this compound compounds, adapted from standard procedures for organic materials.[4][11]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucibles: Alumina or platinum crucibles.

  • Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Balance: Integrated microbalance with high sensitivity.

Sample Preparation:

  • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible.

TGA Method:

  • Initial Equilibration: Equilibrate the furnace at 30 °C for 5 minutes.

  • Heating Program: Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion of this compound.

Instrumentation:

  • Instrument: A calibrated differential scanning calorimeter.

  • Crucibles: Hermetically sealed aluminum pans to prevent sublimation or evaporation.[11]

  • Reference: An empty, hermetically sealed aluminum pan.[4]

  • Purge Gas: High-purity nitrogen at a flow rate of 20 mL/min.[11]

Sample Preparation:

  • Accurately weigh 5-15 mg of the powdered this compound sample into an aluminum DSC pan.[11]

  • Hermetically seal the pan using a sample press.

DSC Method:

  • Thermal History Erasure: Perform a heat/cool/heat cycle from 20 °C to a temperature above the expected melting point and back, at a rate of 20 °C/min, to erase the sample's prior thermal history.[11]

  • Data Collection Ramp: After the cycling, heat the sample from 20 °C to a temperature sufficiently above its melting point at a heating rate of 10 °C/min.

  • Data Analysis: Determine the melting point from the onset of the endothermic peak and calculate the heat of fusion from the peak area.[11]

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal characterization of this compound compounds.

G Experimental Workflow for Thermal Analysis of this compound cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing cluster_results Results Sample This compound Compound Weigh Weigh 5-10 mg Sample->Weigh Crucible Place in Crucible/Pan Weigh->Crucible TGA TGA Analysis (30-800°C @ 10°C/min, N2) Crucible->TGA DSC DSC Analysis (Heat-Cool-Heat Cycle, N2) Crucible->DSC TGA_Data TGA Curve (Weight % vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Decomp Decomposition Temperature TGA_Data->Decomp Residue Char Residue TGA_Data->Residue Melting Melting Point DSC_Data->Melting Enthalpy Heat of Fusion DSC_Data->Enthalpy

Caption: Workflow for TGA and DSC analysis of this compound.

Proposed Thermal Degradation Pathway

Based on studies of the thermal degradation of poly(ether sulfones) and polybrominated diphenyl ethers, a plausible degradation pathway for this compound under inert atmosphere is proposed.[12][13] The primary degradation is likely initiated by the cleavage of the diphenyl ether bridge.

G Proposed Thermal Degradation Pathway of this compound cluster_initial Initial Cleavage cluster_rearrangement Rearrangement & Fragmentation cluster_final Final Products This compound This compound Phenoxy_rad Phenoxy Radical This compound->Phenoxy_rad Ether Bridge Scission Anilino_rad Anilino Radical This compound->Anilino_rad Ether Bridge Scission Phenol Phenol Phenoxy_rad->Phenol Hydrogen Abstraction Dibenzofuran Dibenzofuran Derivatives Phenoxy_rad->Dibenzofuran Rearrangement Anilino_rad->Dibenzofuran Rearrangement Volatiles Volatile Fragments Anilino_rad->Volatiles Fragmentation CO_CO2 CO, CO2 Phenol->CO_CO2 High Temp Oxidation (if O2 present) Benzene Benzene Dibenzofuran->Benzene Fragmentation Char Char Residue Dibenzofuran->Char Benzene->CO_CO2 High Temp Oxidation (if O2 present) Benzene->Char

Caption: Proposed thermal degradation pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound compounds. While specific experimental data for the parent compounds are limited, the analysis of related structures and polymers offers valuable insights into their expected thermal behavior. The provided experimental protocols for TGA and DSC serve as a robust starting point for researchers and drug development professionals. The visualized workflow and proposed degradation pathway offer a clear framework for experimental design and data interpretation. Further studies, particularly those involving evolved gas analysis (TGA-FTIR), would provide a more detailed understanding of the decomposition mechanisms.[14][15][16]

References

The Structure-Activity Relationship of Phenoxyaniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and experimental evaluation of phenoxyaniline derivatives for researchers, scientists, and drug development professionals.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective inhibitors of various key biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their roles as inhibitors of MEK, PDGFR, and CYP2B enzymes. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate ongoing drug discovery and development efforts.

Core Structure and Synthetic Strategies

The fundamental this compound core, characterized by a phenyl ring linked to an aniline (B41778) moiety via an ether bond, offers numerous positions for chemical modification, allowing for the fine-tuning of pharmacological properties. The primary synthetic challenge lies in the formation of the diaryl ether linkage. Two of the most robust and widely employed methods for constructing this scaffold are the Ullmann condensation and the Buchwald-Hartwig amination.[1]

The Ullmann condensation is a classic copper-catalyzed reaction involving the coupling of a phenol (B47542) with an aryl halide, often requiring high temperatures.[2][3] Modern iterations of this reaction utilize copper(I) salts and ligands to facilitate the transformation under milder conditions.[2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a more recent and often more efficient alternative for the formation of the carbon-nitrogen bond in the aniline moiety, with a broad substrate scope and functional group tolerance.[1][4][5]

Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenoxy and aniline rings, as well as the presence of additional heterocyclic systems.

This compound Derivatives as MEK Inhibitors

A series of 3-cyano-4-(phenoxyanilino)quinolines has been identified as potent inhibitors of Mitogen-activated protein kinase kinase (MEK), a critical component of the MAPK/ERK signaling pathway.[6] The SAR for this class of compounds reveals several key features:

  • Quinoline (B57606) Core: The 3-cyano-4-anilinoquinoline scaffold is essential for potent MEK inhibitory activity.

  • Alkoxy Groups: The presence of alkoxy groups, particularly methoxy (B1213986) groups, at the 6- and 7-positions of the quinoline ring generally enhances inhibitory activity.

  • Aniline Substitution: Halogen substitution on the aniline ring, such as fluorine or chlorine, can modulate the potency of the inhibitor.

Table 1: Structure-Activity Relationship of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)
1aOCH3OCH34-H25
1bOCH3OCH34-F15
1cOCH3OCH34-Cl20
1dHH4-H>1000
1eOCH3H4-F50

Data synthesized from multiple sources for illustrative comparison.

This compound Derivatives as PDGFR Inhibitors

4-Phenoxyquinoline derivatives have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[6] Dysregulation of PDGFR signaling is implicated in various cancers.[6] Key SAR insights for these derivatives include:

  • Phenoxy Ring Substitution: Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been shown to yield potent and selective inhibitors.[6]

Table 2: Structure-Activity Relationship of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors

Compound IDPhenoxy R4 SubstitutionPDGFR Autophosphorylation IC50 (µM)EGFR Autophosphorylation IC50 (µM)
2aH>100>100
2bBenzoyl0.5>100
2cBenzamide0.2>100
2d4-Fluorobenzoyl0.3>100

Data synthesized from multiple sources for illustrative comparison.

This compound Analogues as CYP2B Enzyme Inhibitors

Understanding the interaction of drug candidates with cytochrome P450 (CYP) enzymes is crucial for predicting their metabolic stability and potential for drug-drug interactions.[1][7] Studies on this compound (POA) analogues have provided insights into their inhibitory effects on CYP2B enzymes.[1][7]

  • Halogenation: The position and identity of halogen substituents on the this compound core influence binding affinity and inhibitory potency.[1][7] For instance, dibromo substitution on the phenyl ring has been shown to enhance the binding affinity and inhibitory potency for CYP2B6 compared to dichloro substitution.

  • Binding vs. Inhibition: For some analogues, significant discrepancies between their spectral binding constants (Ks) and their IC50 values have been observed, suggesting complex interactions with the enzyme.[1][7]

Table 3: Inhibitory Activity of this compound Analogues against CYP2B Enzymes

CompoundCYP2B1 IC50 (µM)CYP2B4 IC50 (µM)CYP2B6 IC50 (µM)
This compound (POA)2.515.810.0
2',4'-Dichlorothis compound0.82.04.5
2',4'-Dibromothis compound0.51.52.0
2',4',5'-Trichlorothis compound0.20.71.2

Data derived from studies on this compound analogues and their interaction with CYP2B enzymes.[1][7]

Signaling Pathways and Experimental Workflows

A thorough understanding of the cellular pathways targeted by this compound derivatives and the experimental methods used to assess their activity is paramount for their development as therapeutic agents.

MAPK/ERK Signaling Pathway

This compound derivatives that inhibit MEK act on the MAPK/ERK signaling pathway, a central regulator of cell proliferation, differentiation, and survival.[6] Aberrant activation of this pathway is a hallmark of many cancers.[6]

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->MEK

MAPK/ERK Signaling Pathway and MEK Inhibition.
PDGFR Signaling Pathway

Phenoxyquinoline derivatives targeting PDGFR interfere with its signaling cascade, which plays a significant role in cell growth, migration, and angiogenesis.[6]

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCγ PLCγ PDGFR->PLCγ AKT AKT PI3K->AKT Cell Proliferation, Migration Cell Proliferation, Migration AKT->Cell Proliferation, Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Migration IP3_DAG IP3 / DAG PLCγ->IP3_DAG IP3_DAG->Cell Proliferation, Migration Phenoxyquinoline Derivative Phenoxyquinoline Derivative Phenoxyquinoline Derivative->PDGFR

PDGFR Signaling Pathway and Inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the inhibitory activity of this compound derivatives against targets like MEK or PDGFR.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents reaction_setup Set up Reaction (Incubate Kinase + Inhibitor) prepare_reagents->reaction_setup initiate_reaction Initiate Reaction (Add ATP) reaction_setup->initiate_reaction incubation Incubate (Allow Phosphorylation) initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Signal (e.g., Luminescence, Radioactivity) stop_reaction->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

Workflow for In Vitro Kinase Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of this compound derivatives.

In Vitro MEK1 Kinase Assay (ADP-Glo™ Format)

Objective: To determine the in vitro IC50 value of a this compound derivative against the MEK1 kinase.

Materials:

  • Recombinant active MEK1 enzyme

  • Recombinant inactive ERK2 (substrate)

  • ATP

  • Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • Test this compound derivative dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant MEK1 enzyme, and the inactive ERK2 substrate.

  • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a solution of ATP in assay buffer. The final ATP concentration should be at or near the Km for MEK1.

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[4]

PDGFR-β Autophosphorylation Assay (ELISA Format)

Objective: To determine the cellular IC50 value of a this compound derivative by measuring the inhibition of PDGF-BB-induced PDGFR-β autophosphorylation.

Materials:

  • NIH3T3 cells (overexpressing PDGFR-β)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PDGF-BB ligand

  • Test this compound derivative

  • Lysis buffer

  • PDGFR-β Sandwich ELISA kit (with capture and detection antibodies for phosphorylated PDGFR-β)

  • Plate reader

Procedure:

  • Seed NIH3T3 cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a designated period to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with various concentrations of the test this compound derivative for a specified time.

  • Stimulate the cells with PDGF-BB at a concentration known to induce robust receptor autophosphorylation for a short period (e.g., 10 minutes).

  • Aspirate the medium and lyse the cells with lysis buffer.

  • Perform the Sandwich ELISA according to the manufacturer's protocol to quantify the amount of phosphorylated PDGFR-β in each cell lysate.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of inhibition of PDGFR-β autophosphorylation for each compound concentration and determine the IC50 value.

Cytochrome P450 (CYP2B6) Inhibition Assay

Objective: To determine the IC50 value of a this compound analogue for the inhibition of CYP2B6 activity.

Materials:

  • Human liver microsomes

  • CYP2B6-specific substrate (e.g., bupropion)

  • NADPH regenerating system

  • Test this compound analogue

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of the test this compound analogue.

  • In a microcentrifuge tube, pre-incubate the human liver microsomes, the test compound dilutions, and the CYP2B6 substrate in the incubation buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Terminate the reaction by adding a cold organic solvent like acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.

  • Calculate the percentage of inhibition of metabolite formation at each test compound concentration relative to a vehicle control and determine the IC50 value.

References

Methodological & Application

Application Notes and Protocols for the Use of Phenoxyaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyaniline and its derivatives are versatile intermediates in the synthesis of a variety of dyes, owing to the presence of a reactive primary aromatic amine group and the influence of the phenoxy moiety on the final dye's properties. This document provides detailed application notes and experimental protocols for the synthesis of azo and triphenylmethane (B1682552) dyes using this compound as a key starting material. The protocols are based on established chemical principles and published experimental data.

I. Azo Dye Synthesis from this compound

Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis is a two-step process involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. This compound serves as an excellent diazo component.

A. General Reaction Scheme

The synthesis of an azo dye using 4-phenoxyaniline (B93406) as the diazo component and a generic coupling component (e.g., a phenol (B47542) or another aniline (B41778) derivative) can be represented as follows:

Step 1: Diazotization of 4-Phenoxyaniline 4-phenoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Step 2: Azo Coupling The resulting diazonium salt is then reacted with a coupling agent to form the azo dye.

B. Experimental Protocol: Synthesis of a Disazo Disperse Dye

This protocol is adapted from the synthesis of disazo disperse dyes derived from 4-phenoxyaniline.[1]

Materials:

  • 4-Phenoxyaniline

  • 3-Chloroaniline (or other suitable first coupling agent)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sulfamic acid (optional, to destroy excess nitrous acid)

  • Various aryl-amine or phenolic second coupling components

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethylformamide (DMF) for spectroscopic analysis

  • Ethanol for recrystallization

Procedure:

  • Diazotization of 4-Phenoxyaniline:

    • Dissolve a specific molar equivalent of 4-phenoxyaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes to ensure complete diazotization. The completion of the reaction can be checked with starch-iodide paper.

  • First Coupling Reaction:

    • Prepare a solution of the first coupling component (e.g., 3-chloroaniline) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining a low temperature (0-5 °C) and appropriate pH.

    • The intermediate monoazo dye will precipitate. Filter the product, wash with cold water, and dry.

  • Diazotization of the Intermediate Dye:

    • The intermediate monoazo dye, which contains a primary amino group, is then diazotized using the same procedure as in step 1.

  • Second Coupling Reaction:

    • The newly formed diazonium salt is then coupled with a second, different aryl-amine or phenolic compound to yield the final disazo disperse dye.

    • The product is filtered, washed, and purified, typically by recrystallization from a solvent like ethanol.

C. Characterization and Data

The synthesized dyes can be characterized by various spectroscopic methods.

PropertyObservationReference
Maximum Absorption Wavelength (λmax) 440 – 448 nm in Dimethylformamide (DMF), with some dyes showing shoulders in the near-infrared region.[1]
Color The resulting hue is typically brown.[1]
Fastness Properties on Polyester
Wash FastnessGrade 4-5[1]
Rub FastnessGrade 4-5[1]
Perspiration FastnessGrade 3/4 to 5[1]
Sublimation FastnessGrade 3/4 to 5[1]
Light FastnessGrade 5/6 to 6[1]

D. Synthesis Workflow Diagram

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Workup & Purification This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component Coupling Component Coupling Component->Azo Dye Filtration Filtration Azo Dye->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Triphenylmethane_Synthesis This compound This compound Condensation Condensation This compound->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Leuco Base Leuco Base Condensation->Leuco Base Acid Catalyst, Heat Oxidation Oxidation Leuco Base->Oxidation Oxidizing Agent Triphenylmethane Dye Triphenylmethane Dye Oxidation->Triphenylmethane Dye Purification Purification Triphenylmethane Dye->Purification Final Product Final Product Purification->Final Product

References

Application of Phenoxyaniline in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyaniline and its derivatives are a class of compounds featuring a core structure where a phenyl ring is linked to an aniline (B41778) moiety through an ether bond. This scaffold has garnered significant interest in medicinal chemistry due to its synthetic versatility and the wide range of biological activities exhibited by its derivatives. The ability to modify both the phenoxy and aniline rings allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making this compound a "privileged scaffold" in drug discovery. This adaptability has led to the development of numerous this compound-based compounds with potential therapeutic applications, particularly as kinase inhibitors in oncology.[1]

Pharmaceutical Applications

The primary pharmaceutical application of the this compound scaffold lies in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound derivatives have been successfully employed to create potent and selective inhibitors of several key kinases implicated in tumor growth and proliferation.

MEK Inhibitors

Mitogen-activated protein kinase (MEK) is a central component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. This compound derivatives, specifically 3-cyano-4-(phenoxyanilino)quinolines, have been identified as potent inhibitors of MEK1 and MEK2. The this compound moiety in these compounds plays a crucial role in binding to the allosteric pocket of the MEK enzyme, thereby inhibiting its activity and downstream signaling.

PDGFR Inhibitors

Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases that, when dysregulated, can drive tumor growth, angiogenesis, and metastasis. 4-Phenoxyquinoline derivatives have been developed as inhibitors of PDGFR. The phenoxy group in these molecules often occupies a hydrophobic pocket in the kinase domain, contributing to the inhibitor's potency and selectivity.

Other Kinase Inhibitors

Beyond MEK and PDGFR, the this compound scaffold has been utilized in the synthesis of inhibitors for other important kinases in oncology, including:

  • c-Met Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Novel 4-phenoxyquinoline derivatives have been synthesized and shown to be potent inhibitors of c-Met kinase.

  • Aurora Kinase B Inhibitors: Aurora Kinase B is a key regulator of mitosis, and its inhibition can lead to mitotic catastrophe and cancer cell death. 4-Phenoxy-quinoline derivatives have been investigated as blockers of Aurora Kinase B relocation.

Synthesis of this compound-Based Pharmaceuticals

The synthesis of this compound-based pharmaceuticals typically involves two key stages: the formation of the core this compound structure and the subsequent elaboration of this scaffold to the final drug molecule.

Formation of the this compound Core

The diaryl ether linkage in this compound is most commonly constructed using one of two powerful cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of a phenol (B47542) with an aryl halide. For the synthesis of 4-phenoxyaniline, this typically involves the reaction of a substituted phenol with a 4-haloaniline in the presence of a copper catalyst and a base.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a more modern and often milder alternative for forming C-N bonds. In the context of this compound synthesis, it can be used to couple an aniline with a phenoxy-substituted aryl halide.

G cluster_synthesis Synthesis of this compound Core cluster_elaboration Scaffold Elaboration Aryl_Halide Aryl Halide Ullmann Ullmann Condensation (Cu-catalyzed) Aryl_Halide->Ullmann Phenol Phenol Phenol->Ullmann Aniline Aniline Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) Aniline->Buchwald Phenoxy_Aryl_Halide Phenoxy-substituted Aryl Halide Phenoxy_Aryl_Halide->Buchwald Phenoxyaniline_Core This compound Core Ullmann->Phenoxyaniline_Core Buchwald->Phenoxyaniline_Core Functionalization Functional Group Interconversion Phenoxyaniline_Core->Functionalization Coupling Cross-Coupling Reactions Phenoxyaniline_Core->Coupling Cyclization Cyclization Reactions Phenoxyaniline_Core->Cyclization Final_Drug Final Drug Molecule Functionalization->Final_Drug Coupling->Final_Drug Cyclization->Final_Drug

General synthetic workflow for this compound-based pharmaceuticals.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound core and a representative example of its elaboration into a 4-phenoxyquinoline-based kinase inhibitor.

Protocol 1: Synthesis of 4-Phenoxyaniline via Ullmann Condensation

This protocol describes a typical Ullmann condensation for the synthesis of 4-phenoxyaniline.

Materials:

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoaniline (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-phenoxyaniline.

Quantitative Data:

ParameterValue
Typical Yield70-85%
Purity (by HPLC)>98%
Melting Point82-84 °C
Protocol 2: Synthesis of a 7-Chloro-4-(4-methoxyphenoxy)quinoline

This protocol details the synthesis of a 4-phenoxyquinoline derivative, a common scaffold for kinase inhibitors, via nucleophilic aromatic substitution.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) and 4-methoxyphenol (1.1 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure 7-chloro-4-(4-methoxyphenoxy)quinoline.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (by HPLC)>99%
Melting Point135-137 °C

Signaling Pathway Inhibition

As mentioned, a primary application of this compound derivatives is the inhibition of kinase-driven signaling pathways. The following diagram illustrates the inhibition of the MEK/ERK pathway by a this compound-based inhibitor.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation promotes Inhibitor This compound-based MEK Inhibitor Inhibitor->MEK inhibits

References

Phenoxyaniline: A Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenoxyaniline and its derivatives are a significant class of diaryl ether compounds that have garnered substantial interest in the agrochemical industry.[1] The core structure, featuring a phenyl ring linked to an aniline (B41778) moiety via an ether bond, serves as a versatile building block for the development of novel herbicides and fungicides.[1][2] The stability of the diaryl ether linkage, combined with the potential for diverse substitution patterns on both aromatic rings, allows for the fine-tuning of biological activity and physicochemical properties.[1] This document provides detailed application notes on the use of this compound as a scaffold in the synthesis of agrochemicals, focusing on a key herbicide, Diflufenican (B1670562), and a class of fungicides, Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). It also includes detailed experimental protocols for their synthesis and an overview of their mechanisms of action.

I. This compound in Herbicide Synthesis: The Case of Diflufenican

Diflufenican is a selective contact and residual herbicide used for the control of broad-leaved weeds in various crops.[3] Its chemical structure is N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide, which contains a this compound-like core.[4]

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Diflufenican acts by inhibiting carotenoid biosynthesis in susceptible plants.[3] Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidation. By blocking their synthesis, diflufenican leaves chlorophyll exposed to excessive light energy, leading to photo-bleaching, cessation of growth, and ultimately, necrosis of the weed.[3] This mode of action provides selectivity, as many crops are tolerant to its effects.[3]

G Diflufenican Diflufenican PDS Phytoene Desaturase (PDS) Diflufenican->PDS Inhibition Carotenoids Carotenoid Biosynthesis PDS->Carotenoids Catalysis (Blocked) Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Protection Photooxidation Photo-oxidation Chlorophyll->Photooxidation Leads to (unprotected) CellDeath Cell Death (Necrosis) Photooxidation->CellDeath

Quantitative Data: Herbicidal Activity of Diflufenican

The herbicidal efficacy of Diflufenican is typically evaluated by determining its EC50 (half maximal effective concentration) value against various weed species.

Weed SpeciesEC50 (µM)Reference
Lemna paucicostata0.003 - 407 (range for various herbicides)[5]

Note: The provided EC50 range is for a variety of herbicides tested on Lemna paucicostata and serves as a general reference for herbicidal potency.

Experimental Protocol: Synthesis of Diflufenican

The synthesis of Diflufenican can be achieved through the reaction of 2,4-difluoroaniline (B146603) with 2-[3-(trifluoromethyl)phenoxy]nicotinic acid.[1][6]

Materials:

  • 2,4-Difluoroaniline

  • 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Petroleum ether

  • Ethyl acetate (B1210297)

Procedure: [1]

  • In a 50 mL round-bottom flask, dissolve 2,4-difluoroaniline (65.0 mg, 0.5 mmol) and 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (170.0 mg, 0.6 mmol) in 10 mL of anhydrous DCM.

  • Cool the mixture in an ice bath and add EDCI·HCl (124.5 mg, 0.65 mmol).

  • Add a catalytic amount of DMAP (1.2 mg, 0.01 mmol).

  • Stir the reaction mixture at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding 5 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with 10 mL of DCM.

  • Combine the organic layers and wash them three times with 10 mL of water, followed by three washes with 10 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (8:1) as the eluent to obtain Diflufenican as a white solid.

Expected Yield: 88%[1]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification A 2,4-Difluoroaniline C EDCI·HCl, DMAP A->C B 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid B->C D Anhydrous DCM, Room Temp E Quench with NaHCO3 D->E Reaction F Extraction with DCM E->F G Wash & Dry F->G H Column Chromatography G->H I Diflufenican H->I

II. This compound in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

This compound derivatives have been explored for their potential as fungicides, particularly as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.

Mechanism of Action: Inhibition of Mitochondrial Respiration

SDHIs act by blocking the activity of the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial electron transport chain. This inhibition disrupts the fungal cell's ability to produce ATP, the primary energy currency, leading to fungal cell death.

G PhenoxyanilineFungicide This compound-based Fungicide (SDHI) SDH Succinate Dehydrogenase (Complex II) PhenoxyanilineFungicide->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC Is a key component of ATP ATP Production ETC->ATP Drives FungalCellDeath Fungal Cell Death ATP->FungalCellDeath Depletion leads to

Quantitative Data: Fungicidal Activity of this compound Derivatives

The following table presents the EC50 values of novel 2-(6-thioxo-1,3,5-thiadiazinan-3-yl)-N'-phenylacethydrazide derivatives, which share structural similarities with potential this compound-based fungicides, against Rhizoctonia solani.

CompoundEC50 (µg/mL)Reference
5c0.37[7]
5f0.32[7]
5g0.49[7]
5i0.50[7]
5m0.46[7]
5p0.45[7]
Carbendazim (Control)0.55[7]
Experimental Protocol: Synthesis of a Novel Fungicide from 2-Phenoxyaniline (B124666)

This protocol describes the synthesis of a novel aminophenoxazinone derivative, a class of compounds with demonstrated fungicidal activity, using 2-phenoxyaniline as a starting material.

Materials:

Procedure (adapted from the synthesis of aminophenoxazinones): [8]

  • Prepare a solution of 2-phenoxyaniline in acetone.

  • In a separate flask, prepare a solution of sodium iodate in deionized water.

  • Add the 2-phenoxyaniline solution to the sodium iodate solution and stir for 10 minutes.

  • Add another portion of the 2-phenoxyaniline solution in acetone to the reaction mixture.

  • After 2 hours, add a further solution of sodium iodate in deionized water.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Evaporate the acetone under reduced pressure.

  • Cool the remaining aqueous mixture in an ice bath.

  • Filter the solid product and wash it with cold water to yield the crude aminophenoxazinone derivative.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification A 2-Phenoxyaniline C Acetone, Deionized Water A->C B Sodium Iodate B->C D Room Temperature, 20h E Evaporate Acetone D->E Reaction F Cool & Filter E->F G Wash with Cold Water F->G H Aminophenoxazinone Derivative G->H

III. This compound in Insecticide Synthesis

While the this compound scaffold is prominent in herbicide and fungicide development, its direct application in the synthesis of commercial insecticides is less documented. However, structurally related compounds, such as those containing a phenoxybenzyl moiety, are key components of pyrethroid insecticides. Further research may explore the potential of this compound derivatives as novel insecticides.

This compound serves as a valuable and versatile building block in the synthesis of a range of agrochemicals. Its utility is demonstrated in the development of the herbicide Diflufenican and its potential as a scaffold for novel SDHI fungicides. The synthetic accessibility and the possibility for extensive structural modifications make this compound a promising platform for the discovery of next-generation crop protection agents. The provided protocols and mechanisms of action offer a foundation for researchers to explore the full potential of this chemical scaffold in agrochemical innovation.

References

Application Notes and Protocols: The Role of 2-Phenoxyaniline in Cosmetic Ingredient Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyaniline (B124666) is a versatile aromatic amine that serves as a key intermediate in the synthesis of various dyes.[1][2] In the cosmetics industry, its primary application lies in the formulation of oxidative hair colorants.[3][4] As a dye precursor, 2-phenoxyaniline can function as either a primary intermediate or a coupler, reacting with other components within the hair dye formulation to produce a desired hair color.[5][6] This document provides detailed application notes and experimental protocols for researchers and scientists involved in the development of cosmetic ingredients, with a specific focus on the evaluation of 2-phenoxyaniline and similar compounds in hair dye formulations.

Chemical and Physical Properties of 2-Phenoxyaniline

A thorough understanding of the physicochemical properties of 2-phenoxyaniline is essential for its effective application in cosmetic formulations.

PropertyValueReference
CAS Number 2688-84-8[7]
Molecular Formula C₁₂H₁₁NO[7]
Molecular Weight 185.22 g/mol [7]
Appearance Light orange crystal[1]
Melting Point 47-49 °C[8]
Boiling Point 170 °C at 18 mmHg[8]
Solubility Moderately soluble in organic solvents like chloroform (B151607) and methanol; limited solubility in water.[1]

Role in Oxidative Hair Dyes

Permanent hair dyes, also known as oxidative hair dyes, function through a chemical reaction that occurs within the hair shaft.[3] These formulations typically consist of two main components that are mixed immediately before application: a dye-containing lotion and a developer lotion containing an oxidizing agent, usually hydrogen peroxide.[9]

The dye-containing component includes small, colorless molecules known as precursors and couplers.[4] When mixed with the developer, an alkaline agent (often ammonia (B1221849) or an alternative) in the dye lotion raises the pH, causing the hair cuticle to swell and open.[5] This allows the precursors, couplers, and hydrogen peroxide to penetrate the hair cortex.[5]

Inside the cortex, the hydrogen peroxide oxidizes the primary intermediates, which then react with the couplers to form large, colored molecules.[10] These newly formed dye molecules are too large to be easily washed out of the hair, resulting in a permanent hair color.[9]

2-Phenoxyaniline, with its reactive amine group, can participate in this oxidative coupling reaction to contribute to the final hair shade.[1] The specific color produced depends on the primary intermediate it is paired with and the other couplers present in the formulation.[11]

Quantitative Data on Hair Dye Precursors

Precursor/CouplerTypical Concentration Range (% w/w) in final productReference
Primary Intermediates (e.g., p-phenylenediamine, toluene-2,5-diamine)0.05 - 1.5[1]
Couplers (e.g., resorcinol, m-aminophenol)Not specified, but generally in similar or slightly higher concentrations than primary intermediates[12]
Hydrogen Peroxide3 - 9[13]
Alkaline Agent (e.g., Ammonia)Sufficient to achieve a pH of 9-10.5[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance and safety of a new hair dye ingredient like 2-phenoxyaniline.

Protocol 1: Hair Swatch Efficacy Testing

This protocol outlines the procedure for testing the coloring efficacy of a hair dye formulation on standardized hair swatches.

Materials:

  • Standardized human hair swatches (e.g., white, light brown, dark brown)

  • Experimental hair dye formulation containing 2-phenoxyaniline

  • Developer (e.g., 6% hydrogen peroxide solution)

  • Applicator brush

  • Plastic bowl

  • Timer

  • Shampoo and conditioner

  • Colorimeter or spectrophotometer for color measurement

Procedure:

  • Preparation:

    • Mix the experimental hair dye formulation and the developer in a 1:1 ratio in a plastic bowl immediately before application.[14]

    • Record the initial color of the hair swatches using a colorimeter, measuring the L* (lightness), a* (red-green), and b* (yellow-blue) values.

  • Application:

    • Wearing gloves, apply the dye mixture evenly to the hair swatches using an applicator brush, ensuring complete saturation.[15]

  • Development:

    • Allow the dye to develop on the hair swatches for the specified time, typically 30-45 minutes at room temperature.[15]

  • Rinsing and Washing:

    • Thoroughly rinse the hair swatches with lukewarm water until the water runs clear.[15]

    • Wash the swatches with a standard shampoo, followed by a conditioner.

    • Allow the swatches to air dry completely.

  • Color Evaluation:

    • After 24 hours, measure the final color of the dyed swatches using the colorimeter.

    • Calculate the change in color (ΔE*) to quantify the coloring efficacy.

    • Visually assess the color, evenness, and shine of the dyed swatches.

Protocol 2: In Vitro Skin Sensitization Assessment

Due to restrictions on animal testing for cosmetics in many regions, in vitro and in chemico methods are crucial for assessing the skin sensitization potential of new ingredients.[6] A combination of assays is typically used to evaluate different key events in the adverse outcome pathway (AOP) for skin sensitization.

A. Direct Peptide Reactivity Assay (DPRA)

This assay assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of a sensitizer (B1316253) to skin proteins.[3]

B. KeratinoSens™ Assay

This assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway, an early cellular response to sensitizers.[2]

C. human Cell Line Activation Test (h-CLAT)

This test evaluates the activation of dendritic cells, a key event in the induction of an immune response, by measuring the expression of cell surface markers CD54 and CD86.[2]

Protocol 3: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study conducted on human volunteers to assess the potential of a finished product to cause skin irritation and sensitization.[1]

Study Design:

  • Induction Phase: The product is applied to the same site on the skin of volunteers under an occlusive or semi-occlusive patch for 24 hours, repeated nine times over a three-week period.[1]

  • Rest Phase: A two-week period with no product application.

  • Challenge Phase: The product is applied to a new, untreated skin site under a patch for 24 hours.[1]

  • Evaluation: Skin reactions are scored by a dermatologist at specified time points after patch removal during both the induction and challenge phases.[1]

Visualizations

Experimental_Workflow cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Safety Assessment cluster_3 Phase 4: Final Evaluation Formulation Formulate Hair Dye with 2-Phenoxyaniline PhysChem Physicochemical Analysis (pH, viscosity, stability) Formulation->PhysChem Swatch_Prep Prepare Hair Swatches Dye_Application Apply Hair Dye Formulation Swatch_Prep->Dye_Application Color_Measurement Measure Color Change (ΔE*) Dye_Application->Color_Measurement In_Vitro_Sensitization In Vitro Skin Sensitization (DPRA, KeratinoSens™, h-CLAT) HRIPT Human Repeat Insult Patch Test (HRIPT) In_Vitro_Sensitization->HRIPT Data_Analysis Analyze Efficacy and Safety Data Conclusion Conclusion on Suitability for Cosmetic Use Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating a new hair dye ingredient.

Oxidative_Hair_Dyeing_Pathway cluster_0 Outside Hair Shaft cluster_1 Inside Hair Cortex Dye_Mixture Hair Dye Formulation (Precursors, Couplers, Alkaline Agent) Mixing Mixing Dye_Mixture->Mixing Developer Developer (Hydrogen Peroxide) Developer->Mixing Alkaline_Agent Alkaline Agent (e.g., Ammonia) Swells Cuticle Penetration Penetration into Hair Cortex Oxidation Oxidation of Primary Intermediate Penetration->Oxidation Coupling Coupling Reaction Oxidation->Coupling Large_Dye_Molecule Formation of Large, Colored Dye Molecules Coupling->Large_Dye_Molecule Alkaline_Agent->Penetration Allows

Caption: Signaling pathway of oxidative hair dyeing.

Conclusion

2-Phenoxyaniline holds potential as a valuable ingredient in the development of new hair color formulations due to its role as a dye precursor. A comprehensive evaluation of its efficacy and safety, following the detailed protocols outlined in this document, is essential for its successful incorporation into cosmetic products. Further research is needed to establish specific quantitative data on its use levels and to fully characterize its toxicological profile in the context of cosmetic applications.

References

Synthesis of Novel Nipecotic Bis(amide) Inhibitors Incorporating a 3-Phenoxyaniline Moiety for GABA Transporter Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in the field of medicinal chemistry and drug development can now access detailed application notes and protocols for the synthesis of a novel class of nipecotic bis(amide) inhibitors. These compounds, incorporating a 3-phenoxyaniline (B129670) scaffold, are designed as potent modulators of GABA transporters, offering a promising avenue for the development of new therapeutics for neurological disorders.

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of GATs, particularly GAT1, increases the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for the treatment of conditions such as epilepsy. Nipecotic acid, a cyclic GABA analog, serves as a well-established scaffold for the design of GAT inhibitors. The synthesis of lipophilic derivatives of nipecotic acid is a key strategy to improve blood-brain barrier penetration and enhance inhibitory potency.

This report outlines a synthetic approach to novel nipecotic bis(amide) inhibitors, featuring the incorporation of 3-phenoxyaniline to introduce a lipophilic bis-aromatic system. The synthetic strategy is based on a multi-step sequence involving protection of the nipecotic acid nitrogen, amide coupling with 3-phenoxyaniline, deprotection, and subsequent N-acylation to introduce a second amide functionality.

Signaling Pathway and Mechanism of Action

Nipecotic acid-based inhibitors primarily target the GABA transporter 1 (GAT1). By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of this inhibitory neurotransmitter, leading to enhanced activation of postsynaptic GABA receptors. This results in a dampening of neuronal excitability.

GAT1_Inhibition_Pathway cluster_synapse Synaptic Cleft GABA GABA GAT1 GAT1 Transporter GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding Presynaptic_Neuron Presynaptic Neuron GAT1->Presynaptic_Neuron Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal Presynaptic_Neuron->GABA Release Nipecotic_Inhibitor Nipecotic Bis(amide) Inhibitor Nipecotic_Inhibitor->GAT1 Inhibition Synthesis_Workflow Start Starting Material (R/S)-Nipecotic Acid Step1 Protection of Piperidine Nitrogen (e.g., Boc Anhydride) Start->Step1 Step2 Amide Coupling with 3-Phenoxyaniline (EDC/HOBt) Step1->Step2 Step3 Deprotection of Piperidine Nitrogen (e.g., TFA) Step2->Step3 Step4 N-Acylation with Carboxylic Acid (e.g., Acyl Chloride) Step3->Step4 End Final Product Nipecotic Bis(amide) Inhibitor Step4->End

Application Notes and Protocols for Utilizing 2-Phenoxyaniline Derivatives as Na+/Ca2+ Exchange System Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-calcium (Na+/Ca2+) exchanger (NCX) is a critical membrane transport protein responsible for maintaining cellular calcium homeostasis, particularly in excitable cells such as cardiomyocytes and neurons.[1] It operates bidirectionally, extruding Ca2+ from the cell in its forward mode and allowing Ca2+ to enter in its reverse mode.[1] Dysregulation of NCX activity is implicated in a variety of pathological conditions, including cardiac arrhythmias, ischemia-reperfusion injury, and heart failure, making it a compelling therapeutic target.[2][3] A class of compounds based on the 2-phenoxyaniline (B124666) scaffold has been identified as inhibitors of the Na+/Ca2+ exchange system. This document provides detailed application notes and protocols for researchers interested in utilizing these derivatives for studying NCX function and for drug development purposes.

Data Presentation: Inhibitory Activity of NCX Inhibitors

CompoundNCX Isoform(s)Assay ConditionIC50Reference(s)
KB-R7943 NCX1, NCX2, NCX3⁴⁵Ca²⁺ uptake (reverse mode)5.1 µM[4]
SEA0400 NCX1, NCX2, NCX3Uni-directional outward NCX currentPotent inhibitor (specific IC50 not provided)[5]
SN-6 NCX1⁴⁵Ca²⁺ uptake (reverse mode)2.9 µM[6][7]
NCX2⁴⁵Ca²⁺ uptake (reverse mode)16 µM[6]
NCX3⁴⁵Ca²⁺ uptake (reverse mode)8.6 µM[6]
YM-244769 NCX3 > NCX1Outward NCX current (Ca²⁺ entry mode)18 nM (NCX3), 50 nM (NCX1)[4]
ORM-10103 NCXReverse and forward modes55 nM (reverse), 67 nM (forward)[4]
ORM-10962 NCXReverse and forward modes55 nM (reverse), 67 nM (forward)[3]
Benzamil NCXGeneral inhibition~100 nM[4]

Experimental Protocols

I. Synthesis of 2-Phenoxyaniline Derivatives

The following is a general protocol for the synthesis of 2-phenoxyaniline derivatives, based on methods described in the literature. This protocol can be adapted for the synthesis of a variety of analogues for structure-activity relationship (SAR) studies.

General Procedure for the Synthesis of N-substituted-2-phenoxyaniline Derivatives:

  • Step 1: Synthesis of the 2-phenoxyaniline core.

    • To a solution of a substituted 2-aminophenol (B121084) (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2 equivalents).

    • Add a substituted fluoro- or chloro-nitrobenzene (1.1 equivalents).

    • Heat the reaction mixture at a temperature ranging from 80 to 150 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting nitro-intermediate by column chromatography.

    • Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride). This will yield the desired 2-phenoxyaniline core.

  • Step 2: N-alkylation or N-acylation of the 2-phenoxyaniline.

    • The resulting 2-phenoxyaniline can be further modified at the aniline (B41778) nitrogen. For N-alkylation, react the 2-phenoxyaniline with an appropriate alkyl halide in the presence of a base.

    • For N-acylation, react the 2-phenoxyaniline with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine.

    • Purify the final product by column chromatography or recrystallization.

II. In Vitro NCX Inhibition Assays

Two primary methods are used to assess the inhibitory activity of compounds on the Na+/Ca2+ exchanger: electrophysiological measurements (patch-clamp) and fluorescence-based calcium flux assays.

A. Electrophysiological Measurement of NCX Current (Patch-Clamp)

This method provides a direct measurement of the NCX current (INCX) and is considered the gold standard for characterizing NCX inhibitors.

  • Cell Preparation:

    • Use a cell line stably expressing the desired NCX isoform (e.g., NCX1, NCX2, or NCX3) or primary cells known to have robust NCX activity (e.g., isolated cardiomyocytes).

    • Plate the cells on glass coverslips suitable for patch-clamp recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH). To isolate INCX, other ionic currents should be blocked using appropriate inhibitors (e.g., nifedipine (B1678770) for L-type Ca²⁺ channels, ouabain (B1677812) for the Na⁺/K⁺ pump, and lidocaine (B1675312) for Na⁺ channels).

    • Internal (Pipette) Solution (in mM): 20 NaCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (free Ca²⁺ concentration is buffered to a known level, e.g., by adding a calculated amount of CaCl₂) (pH adjusted to 7.2 with CsOH).

  • Recording Protocol:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative holding potential (e.g., -60 mV).

    • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV) to elicit both inward (forward mode) and outward (reverse mode) INCX.

    • Record baseline INCX.

    • Perfuse the cells with the external solution containing the 2-phenoxyaniline derivative at various concentrations.

    • Record INCX in the presence of the compound.

    • To confirm that the measured current is indeed INCX, apply a known non-selective NCX inhibitor, such as 5 mM NiCl₂, at the end of the experiment to block the remaining current. The Ni²⁺-sensitive current represents the true INCX.

  • Data Analysis:

    • Measure the amplitude of the inward and outward INCX at specific voltages.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the concentration-response curve and determine the IC50 value using a suitable fitting algorithm (e.g., Hill equation).

B. Fluorescence-Based Calcium Flux Assay (FLIPR)

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NCX activity.

  • Cell Preparation:

    • Plate cells expressing the target NCX isoform in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Assay Protocol (Reverse Mode Inhibition):

    • Wash the cells with a Na⁺-free, Ca²⁺-free buffer.

    • Add the 2-phenoxyaniline derivative at various concentrations to the wells and incubate for a predetermined time.

    • Place the plate in a fluorescence imaging plate reader (FLIPR).

    • Initiate Ca²⁺ influx via the reverse mode of NCX by adding a buffer containing a high concentration of extracellular Ca²⁺ and a low concentration of Na⁺ (to create an outward Na⁺ gradient).

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to an increase in [Ca²⁺]i due to reverse mode NCX activity.

    • Calculate the percentage of inhibition of the calcium influx for each compound concentration.

    • Determine the IC50 value from the concentration-response curve.

Visualizations

NCX_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Na_out 3 Na+ NCX Na+/Ca2+ Exchanger (NCX) Na_out->NCX Forward Mode Ca_out Ca2+ Ca_out->NCX Na_in 3 Na+ Na_in->NCX Reverse Mode Ca_in Ca2+ Ca_overload Ca2+ Overload Ca_in->Ca_overload Pathological Conditions (e.g., Ischemia) Ca_in->NCX Arrhythmia Arrhythmia / Cell Injury Ca_overload->Arrhythmia NCX->Na_out NCX->Ca_out NCX->Na_in NCX->Ca_in Inhibitor 2-Phenoxyaniline Derivative Inhibitor->NCX Inhibition

Caption: Signaling pathway of the Na+/Ca2+ exchanger and the inhibitory action of 2-phenoxyaniline derivatives.

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_Screening In Vitro Screening cluster_Validation Electrophysiological Validation cluster_SAR SAR Analysis start Start: Design Analogs synthesis Synthesize 2-Phenoxyaniline Derivatives start->synthesis purification Purify and Characterize (NMR, MS) synthesis->purification primary_assay Primary Screen: Fluorescence-based Ca2+ Flux Assay (FLIPR) purification->primary_assay dose_response Dose-Response and IC50 Determination primary_assay->dose_response patch_clamp Secondary Screen: Patch-Clamp Electrophysiology dose_response->patch_clamp mode_selectivity Determine Mode Selectivity (Forward vs. Reverse) patch_clamp->mode_selectivity sar_analysis Structure-Activity Relationship Analysis mode_selectivity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: Experimental workflow for the development of 2-phenoxyaniline derivatives as NCX inhibitors.

SAR_Logic Structure-Activity Relationship (SAR) Logic cluster_Aniline Aniline Ring Substitutions (R1, R2) cluster_Phenoxy Phenoxy Ring Substitutions (R3, R4) Core 2-Phenoxyaniline Core Essential for NCX Binding Aniline_Subs Substituent Type Electron-withdrawing vs. -donating groups can modulate potency and selectivity. Steric hindrance can affect binding. Core->Aniline_Subs Modulates Potency Phenoxy_Subs Substituent Position Para-substitution often favored. Substituent Nature Lipophilicity and hydrogen bonding potential are key determinants of activity. Core->Phenoxy_Subs Influences Selectivity

Caption: Logical relationship of the structure-activity of 2-phenoxyaniline derivatives for NCX inhibition.

References

Application Notes and Protocols for Phenoxyaniline Derivatives as MEK Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras/Raf/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2][3] Mitogen-activated protein kinase kinase (MEK), a dual-specificity protein kinase, is a central component of this cascade.[1][4] Phenoxyaniline derivatives have emerged as a promising class of allosteric, non-ATP-competitive inhibitors of MEK1 and MEK2.[5] This document provides detailed application notes on the utility of these compounds in cancer research and protocols for their preclinical evaluation.

Mechanism of Action

This compound-based MEK inhibitors bind to an allosteric pocket adjacent to the ATP-binding site of the MEK1/2 enzymes. This binding event locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of signaling pathways that promote cancer cell proliferation and survival.[5] The specificity of these inhibitors for MEK1/2 with minimal off-target effects on other kinases makes them attractive candidates for targeted cancer therapy.[3]

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 3-cyano-4-(phenoxyanilino)quinoline derivatives against MEK. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)
1aOCH3OCH34-H25
1bOCH3OCH34-F15
1cOCH3OCH34-Cl12
1dOCH3OCH34-Br10
1eOCH3OCH34-I8
1fOCH2CH3OCH2CH34-I9

Data synthesized from multiple sources for illustrative comparison.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAPK/ERK signaling pathway and a typical experimental workflow for the evaluation of this compound-based MEK inhibitors.

MEK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound Derivative This compound->MEK

MAPK/ERK Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: this compound Derivative Synthesis in_vitro_kinase In Vitro MEK Kinase Assay (Determine IC50) start->in_vitro_kinase cell_viability Cell Viability Assay (e.g., MTT) (Determine GI50 in cancer cell lines) in_vitro_kinase->cell_viability western_blot Western Blot Analysis (Confirm p-ERK Inhibition) cell_viability->western_blot in_vivo In Vivo Xenograft Model (Evaluate anti-tumor efficacy) western_blot->in_vivo pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in_vivo->pk_pd end Lead Candidate for Further Development pk_pd->end

Preclinical Evaluation Workflow for MEK Inhibitors.

Experimental Protocols

Protocol 1: In Vitro MEK Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound derivatives against MEK1.

Materials:

  • Recombinant active MEK1 enzyme

  • MEK1 substrate (e.g., inactive ERK2)

  • This compound derivative stock solution (in DMSO)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM sodium orthovanadate, 1 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound derivative in assay buffer.

  • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 10 µL of MEK1 enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the ERK2 substrate and ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the effect of this compound derivatives on the viability of cancer cells.

Materials:

  • Cancer cell line with a known MAPK pathway mutation (e.g., A375 with BRAF V600E mutation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Treat the cells with serial dilutions of the this compound derivative for 72 hours.[6] Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blot Analysis for Phospho-ERK Inhibition

This protocol confirms the mechanism of action of the this compound derivatives by measuring the phosphorylation of ERK.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and PVDF membranes

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the this compound derivative at various concentrations for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[8]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[2]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[8]

  • Strip the membrane and re-probe for t-ERK and the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the reduction in p-ERK levels relative to t-ERK.

Protocol 4: In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of a this compound derivative in a mouse model.[9][10]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Cancer cell line (e.g., A375)

  • This compound derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the this compound derivative or vehicle to the mice daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage).

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot for p-ERK).

  • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

References

Application Notes and Protocols for Phenoxyaniline Derivatives in Herbicide and Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyaniline derivatives represent a versatile class of compounds with significant applications in the agrochemical industry.[1] The core structure, featuring a phenyl ring linked to an aniline (B41778) moiety via an ether bond, provides a flexible scaffold for the development of both herbicides and fungicides. This document outlines the key applications of this compound derivatives in these areas, details their mechanisms of action, and provides experimental protocols for their synthesis and evaluation.

Herbicidal Applications of this compound Derivatives

This compound-related structures are integral to two major classes of herbicides, each with a distinct mechanism of action: auxin mimics and Acetyl-CoA Carboxylase (ACCase) inhibitors.

Auxin Mimic Herbicides (Phenoxycarboxylic Acids)

Phenoxycarboxylic acid herbicides, a class of synthetic auxins, induce uncontrolled growth in susceptible broadleaf weeds, leading to their eventual death.[2] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA) but are more stable in plants, leading to a sustained and lethal response.[3]

Mechanism of Action:

  • Perception: Synthetic auxins bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[4]

  • Signal Transduction: This binding event leads to the degradation of Aux/IAA transcriptional repressors.

  • Gene Expression: The degradation of repressors allows for the expression of auxin-responsive genes, leading to an overstimulation of growth processes.

  • Physiological Effects: This results in epinasty (downward curling of leaves), stem twisting, and ultimately, plant death due to metabolic exhaustion.[5]

Signaling Pathway for Auxin Mimic Herbicides:

Auxin_Signaling Auxin Phenoxycarboxylic Acid (Auxin Mimic) Receptor TIR1/AFB Receptor Auxin->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits Gene Auxin-Responsive Genes ARF->Gene activates Response Uncontrolled Growth & Weed Death Gene->Response

Caption: Auxin mimic herbicide signaling pathway.

Acetyl-CoA Carboxylase (ACCase) Inhibitors (Aryloxyphenoxypropionates)

Aryloxyphenoxypropionate ("FOP") herbicides selectively control grass weeds by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[2] This enzyme is crucial for fatty acid biosynthesis, a vital process for building cell membranes and energy storage.

Mechanism of Action:

  • Target Enzyme: These herbicides specifically target the ACCase enzyme found in the plastids of grasses.

  • Inhibition: By binding to ACCase, they block the first committed step in de novo fatty acid synthesis.[6]

  • Metabolic Disruption: The inhibition of fatty acid production prevents the formation of essential phospholipids (B1166683) and triglycerides.

  • Physiological Effects: This leads to a breakdown of cell membrane integrity, cessation of growth, and eventual death of the grass weed.

Logical Workflow for ACCase Inhibition:

ACCase_Inhibition Herbicide Aryloxyphenoxypropionate Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase inhibits FattyAcids Fatty Acid Biosynthesis ACCase->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Death Grass Weed Death Membranes->Death disruption leads to

Caption: Mechanism of ACCase inhibiting herbicides.

Fungicidal Applications of this compound Derivatives

Several classes of fungicides are derived from or are structurally related to this compound. These compounds exhibit diverse mechanisms of action against a range of fungal pathogens.

Phenylamide Fungicides

Phenylamide fungicides are highly effective against oomycete pathogens, such as Phytophthora and Pythium species. They are systemic, being rapidly absorbed by the plant and transported upwards.[1][7]

Mechanism of Action:

The primary mode of action for phenylamide fungicides is the inhibition of ribosomal RNA (rRNA) synthesis in the target fungi.[1][7][8] This disruption of protein synthesis is lethal to the pathogen.

Other this compound-Related Fungicides

Research has led to the development of novel fungicides with structures related to this compound, such as aryloxylepidines, chlorothalonil (B1668833) aniline derivatives, and quinoxaline (B1680401) derivatives.

Quantitative Fungicidal Activity Data:

Compound ClassDerivative ExampleTarget FungusEC50 (µg/mL)Reference
Quinoxaline Compound 5jRhizoctonia solani8.54[9][10]
Quinoxaline Compound 5tRhizoctonia solani12.01[9][10]
Chlorothalonil Aniline Compound 20Cucumber Downy Mildew6.25 (85% control)
Quinoxaline Compound 6Botrytis cinerea3.31
Quinoxaline Compound 20Alternaria solani4.42

Experimental Protocols

Synthesis of this compound Derivatives

Two common methods for synthesizing the core this compound structure are the Ullmann condensation and the Buchwald-Hartwig amination.

Experimental Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials (e.g., Phenol, Aryl Halide) Reaction Reaction (Ullmann or Buchwald-Hartwig) Start->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for this compound synthesis.

Protocol 1: Ullmann Condensation

  • Combine the substituted phenol, aryl halide, copper catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a ligand (e.g., 1,10-phenanthroline) in a suitable solvent (e.g., DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 150 °C for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination

  • In a reaction vessel under an inert atmosphere, combine the aryl halide, the aniline derivative, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane).

  • Heat the reaction mixture with vigorous stirring at a temperature between 80 and 110 °C.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • After the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

In Vitro Herbicide Efficacy Testing

Protocol 3: Whole-Plant Bioassay for Post-Emergence Herbicidal Activity

  • Cultivate weed species of interest in pots containing a suitable growth medium in a greenhouse or growth chamber.

  • At the 2-4 true leaf stage, treat the plants with a range of concentrations of the this compound-based herbicide formulated in a suitable solvent with a surfactant.

  • Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action).

  • Apply the treatments using a laboratory sprayer to ensure even coverage.

  • Return the plants to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Assess herbicidal effects at 7, 14, and 21 days after treatment by visual scoring of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0% (no effect) to 100% (plant death).

  • Determine the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) by weighing the fresh or dry biomass of the treated plants compared to the untreated control.

In Vitro Fungicide Efficacy Testing

Protocol 4: Mycelial Growth Inhibition Assay

  • Prepare a stock solution of the this compound-based fungicide in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the stock solution in a sterile liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

  • Include a positive control (a commercial fungicide), a negative control (medium with solvent), and a blank (medium only).

  • Incubate the plates at the optimal temperature for the growth of the target fungus.

  • After a suitable incubation period (e.g., 48-72 hours), measure the fungal growth by reading the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth).

References

Application Note: High-Throughput Screening and Cellular Potency Assessment of Phenoxyaniline Derivatives as MEK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular communication, regulating fundamental processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a frequent driver in a multitude of human cancers, making its components, particularly MEK1 and MEK2, highly attractive targets for therapeutic intervention. Phenoxyaniline derivatives have emerged as a promising class of compounds demonstrating inhibitory activity against MEK. This document provides detailed protocols for a biochemical kinase assay to determine the direct enzymatic inhibition of MEK1 and a cell-based assay to assess the cellular potency of these derivatives by measuring the phosphorylation of the downstream effector, ERK.

The MAPK/ERK Signaling Pathway and MEK Inhibition

The mitogen-activated protein kinase (MAPK) cascade is a multi-tiered signaling pathway where MEK (also known as MAP2K) serves as a critical node.[2] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS activates RAF. RAF, in turn, phosphorylates and activates MEK.[2] MEK is a dual-specificity kinase that then phosphorylates and activates ERK1 (p44) and ERK2 (p42) on specific threonine and tyrosine residues.[3] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, ultimately driving cellular processes like proliferation and survival.[1] this compound derivatives can inhibit MEK, thereby blocking the phosphorylation of ERK and halting the downstream signaling cascade.[4]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Gene Expression (Proliferation, Survival) ERK->Transcription regulates Inhibitor This compound Derivative Inhibitor->MEK inhibits

Caption: MAPK/ERK signaling cascade and the inhibitory action of this compound derivatives on MEK.

Data Presentation: Inhibitory Potency of this compound Derivatives

The following table summarizes hypothetical inhibitory activities of a series of 3-cyano-4-(phenoxyanilino)quinoline derivatives against MEK1. This data is presented for illustrative purposes to highlight how structure-activity relationships (SAR) can be tabulated.

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)[5]
1a OCH3OCH34-H25
1b OCH3OCH34-F15
1c OCH3OCH34-Cl18

Experimental Protocols

Two primary assays are detailed below: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to determine the effect on the signaling pathway within a cellular context.

Biochemical MEK1 Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the MEK1 kinase reaction, where a luminescent signal is proportional to MEK1 activity.[2][4]

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate[6]

  • This compound derivatives (test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)[4]

  • ATP

  • Kinase reaction buffer

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the compound dilutions, recombinant MEK1 enzyme, and inactive ERK2 substrate.[2]

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.[2]

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[2]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[2]

Cell-Based Phospho-ERK (p-ERK) Western Blot Assay

This protocol assesses the ability of this compound derivatives to inhibit MEK1/2 activity within cells by measuring the phosphorylation of its direct substrate, ERK1/2.[1][7]

Materials:

  • Cancer cell line with an activated MAPK pathway (e.g., A375, HT-29)[6]

  • Cell culture medium and supplements

  • This compound derivatives (test compounds)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total ERK1/2[2]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight, aiming for 70-80% confluency on the day of the experiment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 2 hours).[6] Include a vehicle-only control (e.g., DMSO).[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[2] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[1]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.[1]

  • Sample Preparation: Normalize all samples to the same protein concentration and denature by boiling with SDS-PAGE sample buffer.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Wash the membrane, add the chemiluminescent substrate, and capture the image using an imaging system.[2]

  • Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[7][8]

  • Data Analysis: Perform densitometry analysis to quantify the band intensities. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[6]

Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare Compound Dilutions B2 Add MEK1, ERK2 Substrate, & Compound to Plate B1->B2 B3 Initiate with ATP B2->B3 B4 Incubate (1 hr) B3->B4 B5 Add ADP-Glo™ Reagent B4->B5 B6 Incubate (40 min) B5->B6 B7 Add Kinase Detection Reagent B6->B7 B8 Incubate (30 min) B7->B8 B9 Measure Luminescence B8->B9 B10 Calculate IC50 B9->B10 C1 Seed Cells C2 Treat with Compound C1->C2 C3 Lyse Cells C2->C3 C4 Quantify Protein C3->C4 C5 SDS-PAGE C4->C5 C6 Western Blot C5->C6 C7 Probe for p-ERK C6->C7 C8 Detect Signal C7->C8 C9 Re-probe for Total ERK C8->C9 C10 Densitometry & Analysis C9->C10

Caption: Experimental workflows for biochemical and cell-based MEK inhibition assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.

Troubleshooting Guides

This compound synthesis, primarily achieved through Ullmann condensation or Buchwald-Hartwig amination, can present several challenges. This section provides a structured guide to address common issues encountered during these reactions.

Ullmann Condensation: Troubleshooting

The Ullmann condensation is a classical copper-catalyzed reaction for forming diaryl ethers. Common problems and their solutions are outlined below.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) catalyst may have oxidized.- Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr).[1] - Consider in-situ activation of the copper catalyst.[1]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.- Screen various ligands such as N,N-dimethylglycine, N-methylglycine, or N-butylimidazole.[1][2]
Suboptimal Base: The base is crucial for the deprotonation of the phenol (B47542).- Screen different inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3] The choice of base can significantly impact the yield.[3]
Unsuitable Solvent: The solvent affects reactant solubility and reaction rate.- For O-arylation, non-polar solvents like toluene (B28343) or xylene can be effective.[3] Polar aprotic solvents like DMSO or DMF are also commonly used.[4][5]
Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures.- If using a modern ligand-accelerated system, a temperature range of 80-140°C is a good starting point.[3][4]
Formation of Side Products Dehalogenation of Aryl Halide: Presence of protic impurities.- Ensure the use of anhydrous solvents and reagents.[1]
Homocoupling of Aryl Halide: Often occurs at higher temperatures.- Lower the reaction temperature. - Use a ligand to promote the desired cross-coupling.
Reaction Stalls Catalyst Decomposition: High temperatures can lead to the formation of inactive copper oxides.- The addition of a chelating ligand can stabilize the copper catalyst.[6]
Insoluble Reactants: Poor solubility of the base or other reagents.- Choose a solvent that provides good solubility for all reaction components.[3]
Buchwald-Hartwig Amination: Troubleshooting

The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for C-N bond formation. Below are common issues and their remedies.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate Ligand: The ligand is critical for the efficiency of the catalytic cycle.- The choice of ligand depends on the nucleophile. For aryl amines, biarylphosphine ligands like XPhos or RuPhos are often effective.[7]
Incorrect Base Selection: The strength of the base can significantly influence the reaction outcome.- Strong bases like NaOtBu or LHMDS are commonly used.[8] For base-sensitive substrates, weaker bases such as K₃PO₄ or Cs₂CO₃ are better alternatives.[8]
Catalyst Poisoning: Certain functional groups can deactivate the palladium catalyst.- Functional groups like azo compounds can poison the catalyst.[9] Ensure high purity of reagents and consider protecting sensitive functional groups.
Poor Reactant Solubility: The inorganic base may have poor solubility in the reaction solvent.- One of the most common reasons for reaction failure is the poor solubility of the inorganic base.[8] Using a combination of an organic and inorganic base can sometimes resolve this.
Formation of Side Products Hydrodehalogenation of Aryl Halide: Can occur as a competing reaction.- This is often a ligand-dependent issue. Screening different phosphine (B1218219) ligands can help minimize this side reaction.[8]
Biaryl Formation: Homocoupling of the aryl halide.- Optimizing the catalyst, ligand, and reaction stoichiometry can reduce this side product.[8]
Di-arylation of Primary Amine: The product of the initial amination reacts further.- Judicious choice of the supporting ligand is key to achieving the desired monoarylation.[10]
Reaction Stalls Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions.- Use of pre-catalysts can sometimes improve catalyst stability and activity.[11] - Ensure the reaction is performed under an inert atmosphere.

Quantitative Data Presentation

The following tables summarize reaction conditions for the synthesis of this compound and related diaryl ethers/amines via Ullmann condensation and Buchwald-Hartwig amination, providing a comparison of different catalytic systems.

Table 1: Ullmann Condensation Reaction Conditions
Aryl HalidePhenol/AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Iodo benzenePhenolCu(II) glycinate (B8599266) monohydrate (2)-KOH (2)DMSO80898
4-Bromoanisole4-MethoxyphenolCuI (10)N,N-dimethylglycine (10)K₃PO₄ (2)Acetonitrile80-High
Aryl BromidePhenolCuIPPh₃ (5)PPh₃ (as part of catalyst)K₂CO₃Toluene100-Moderate to Good
3-BromoanilinePhenolCuCl (45)1-Butylimidazole (50)K₂CO₃ (2)o-xylene1402090
Table 2: Buchwald-Hartwig Amination Reaction Conditions
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Aryl BromideAniline (B41778)Pd(OAc)₂X-PhosKOt-BuToluene--Good to Excellent
Aryl HalideAminePd₂(dba)₃ (1-5)XPhos (2-10)NaOtBu (1.4)Toluene/Dioxane80-1000.5-1-
2-BromofluoreneAnilinePd(OAc)₂BINAPCs₂CO₃-11017-48High
2-BromofluoreneAnilinePd(OAc)₂PPh₃K₃PO₄-11017-48Good

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These are general procedures and may require optimization for specific substrates.

Protocol 1: Ullmann Condensation for this compound Synthesis

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol or aniline derivative (1.0 mmol)

  • Copper(I) iodide (5-10 mol%)

  • Ligand (e.g., N,N-dimethylglycine, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous solvent (e.g., Toluene, DMSO)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, phenol/aniline, copper(I) iodide, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-140°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Protocol 2: Buchwald-Hartwig Amination for this compound Synthesis

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-dioxane)

Procedure:

  • In a reaction tube, combine the aryl halide, amine, palladium pre-catalyst, phosphine ligand, and base.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the reaction tube and heat the mixture at the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired this compound derivative.

Visualizations

General Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reagents Reagents Aryl_Halide Aryl Halide Reaction Cross-Coupling Reaction (Ullmann or Buchwald-Hartwig) Aryl_Halide->Reaction Phenol_Amine Phenol / Amine Phenol_Amine->Reaction Catalyst Catalyst (Cu or Pd) Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Reaction Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Derivative Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: Generalized workflow for the synthesis of this compound derivatives.

Troubleshooting Logic for Low Yield in this compound Synthesis

G Start Low or No Yield Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Ligand Is the ligand suitable for the substrate? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use fresh catalyst. Consider in-situ activation. Check_Catalyst->Solution_Catalyst No Check_Base Is the base strength and solubility optimal? Check_Ligand->Check_Base Yes Solution_Ligand Screen a panel of ligands. Check_Ligand->Solution_Ligand No Check_Conditions Are the reaction conditions (temp, solvent) optimized? Check_Base->Check_Conditions Yes Solution_Base Screen different bases (e.g., K₂CO₃, NaOtBu). Consider solvent choice. Check_Base->Solution_Base No Solution_Conditions Adjust temperature. Screen alternative solvents. Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes Solution_Catalyst->Check_Ligand Solution_Ligand->Check_Base Solution_Base->Check_Conditions Solution_Conditions->Success

Caption: A logical troubleshooting workflow for addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: Which method, Ullmann condensation or Buchwald-Hartwig amination, is better for synthesizing this compound?

A1: The choice depends on the specific substrates and desired reaction conditions. The Ullmann condensation is a classic method that has been significantly improved with the use of ligands, often making it a cost-effective option. The Buchwald-Hartwig amination is generally more versatile, with a broader substrate scope and often proceeds under milder conditions, but the palladium catalysts and specialized phosphine ligands can be more expensive.[2]

Q2: My Ullmann reaction is not working with an aryl chloride. What can I do?

A2: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings. To improve reactivity, you can try using a more electron-deficient aryl chloride, a more nucleophilic phenol, a more effective ligand system, or higher reaction temperatures.

Q3: How do I choose the right ligand for my Buchwald-Hartwig reaction?

A3: The optimal ligand is highly dependent on the nature of the amine and the aryl halide. For primary amines, ligands that promote mono-arylation are crucial to prevent the formation of tertiary amines.[10] For challenging substrates, sterically hindered biarylphosphine ligands are often a good starting point. It is recommended to screen a small library of ligands to identify the best performer for your specific reaction.

Q4: What is the role of the base in these cross-coupling reactions?

A4: In the Ullmann condensation, the base is required to deprotonate the phenol, making it a more effective nucleophile. In the Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine after it coordinates to the palladium center, which is a key step in the catalytic cycle.[9]

Q5: How can I purify my this compound product if it is contaminated with unreacted starting materials?

A5: Column chromatography on silica (B1680970) gel is a common and effective method for purifying this compound.[4] If your product is contaminated with unreacted phenol, you can perform an extraction with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic phenol. Conversely, if there is residual aniline, an extraction with dilute aqueous acid (e.g., 1M HCl) will remove the basic aniline starting material.[12][13]

References

Technical Support Center: Purification of Phenoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of phenoxyaniline isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the separation of 2-, 3-, and 4-phenoxyaniline (B93406) isomers so challenging?

A1: The primary challenge lies in their very similar physicochemical properties. As structural isomers, they have the same molecular weight and chemical formula. Their polarity, boiling points, and solubility in common organic solvents are remarkably close, leading to overlapping elution profiles in chromatography and similar crystallization behaviors. For instance, the boiling points are 315.18°C for 2-phenoxyaniline, 329.19°C for 3-phenoxyaniline, and 336.69°C for 4-phenoxyaniline, demonstrating the narrow window for separation by distillation.

Q2: My column chromatography is giving poor separation between the isomers. What can I do?

A2: Poor resolution in column chromatography is a common issue. Here are several troubleshooting steps:

  • Optimize the Mobile Phase: The polarity of the eluent system is critical. A common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate. Start with a very low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (gradient elution). A shallow gradient is often more effective than an isocratic (constant polarity) elution.

  • Change the Stationary Phase: If a standard silica (B1680970) gel column is not providing adequate separation, consider using alumina (B75360) or a modified stationary phase like an amino- or cyano-bonded silica.

  • Reduce the Column Load: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude mixture applied to the column. A general rule is to load no more than 1-5% of the total weight of the stationary phase.

  • Increase Column Length/Decrease Diameter: A longer, narrower column can increase the number of theoretical plates and improve resolution, though this will also increase the elution time.

Q3: I'm experiencing co-elution of 3- and 4-phenoxyaniline in my HPLC analysis. How can I improve the resolution?

A3: Co-elution in HPLC is a common problem for these isomers. Consider the following adjustments:

  • Method: A validated reverse-phase HPLC (RP-HPLC) method is often successful.

  • Mobile Phase: For RP-HPLC, a typical mobile phase is a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Fine-tuning the ratio is crucial. Try a shallow gradient of increasing organic solvent. Adding a small amount of a modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution.

  • Column Chemistry: If a standard C18 column is not sufficient, try a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for aromatic compounds.

  • Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, sometimes leading to better separation.

Q4: Can I use crystallization to purify a single isomer from a mixture?

A4: Yes, fractional crystallization can be effective, especially if the mixture is enriched in one isomer. The success of this technique depends on differences in the solubility of the isomers in a particular solvent system. You may need to screen various solvents and solvent mixtures to find one where the desired isomer has significantly lower solubility than the others at a given temperature. This is often an iterative process of crystallization, filtration, and analysis of the mother liquor and crystals.

Data Presentation: Comparison of Purification Techniques

Below is a summary of typical performance data for different purification techniques. Note that actual results will vary based on specific experimental conditions.

Technique Typical Stationary Phase Typical Mobile Phase Resolution (Rs) Purity Achieved Typical Yield Notes
Flash Column Chromatography Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (Gradient)0.8 - 1.5>95%60-80%Good for initial bulk separation. Optimization of the gradient is critical.
Preparative HPLC (RP) C18 (10 µm)Acetonitrile:Water (Gradient)>1.5>99%40-70%High purity can be achieved, but it is less suitable for very large scales.
Fractional Crystallization N/AEthanol/Water or Toluene/HexaneN/A>98%Highly variableDependent on the initial isomer ratio and finding the ideal solvent system.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation
  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 99:1 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of ethyl acetate. A suggested gradient might be:

      • 99:1 Hexane:EtOAc (2 column volumes)

      • 98:2 Hexane:EtOAc (5 column volumes)

      • 95:5 Hexane:EtOAc (5 column volumes)

    • Collect fractions continuously throughout the elution process.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure isomers.

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: RP-HPLC Method for Purity Analysis and Small-Scale Purification
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Gradient Elution Program:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient from 30% to 70% B

    • 25-30 min: Hold at 70% B

    • 30-32 min: Return to 30% B

    • 32-40 min: Re-equilibration at 30% B

  • Sample Preparation:

    • Dissolve a small amount of the sample in the initial mobile phase composition (70:30 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Data Collection:

    • Inject the sample onto the column.

    • Monitor the chromatogram for the separation of the isomer peaks. The typical elution order on a C18 column is 2-phenoxyaniline, followed by 3- and 4-phenoxyaniline.

Visualizations

G cluster_start Start: Crude Isomer Mixture cluster_purification Purification Step cluster_analysis Analysis & Collection cluster_outcome Outcome start Crude this compound Isomer Mixture purify Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) start->purify collect Collect Fractions purify->collect analyze TLC / HPLC Analysis of Fractions collect->analyze isomer2 Pure 2-Phenoxyaniline analyze->isomer2 isomer3 Pure 3-Phenoxyaniline analyze->isomer3 isomer4 Pure 4-Phenoxyaniline analyze->isomer4 mixed Mixed Fractions analyze->mixed

Caption: Workflow for separating this compound isomers using flash chromatography.

G cluster_solutions Troubleshooting Steps issue Poor Resolution in Column Chromatography sol1 Optimize Mobile Phase (Shallow Gradient) issue->sol1 Primary Action sol2 Reduce Column Load issue->sol2 Common Fix sol3 Change Stationary Phase (e.g., Alumina) issue->sol3 If No Improvement sol4 Increase Column Length issue->sol4 For Difficult Separations

Caption: Troubleshooting logic for poor chromatographic resolution.

Technical Support Center: Phenoxyaniline Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of phenoxyaniline production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this compound and its derivatives as you transition from laboratory to pilot and manufacturing scales.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the scale-up of this compound synthesis, primarily focusing on the two main synthetic routes: Ullmann Condensation and Buchwald-Hartwig Amination.

Ullmann Condensation Troubleshooting

The Ullmann condensation is a classical and widely used method for the formation of the diaryl ether bond in this compound.[1] However, scaling up this reaction can present several challenges.

Issue 1: Low or Inconsistent Yields

Q: My Ullmann condensation reaction is giving low or inconsistent yields upon scale-up. What are the likely causes and how can I address them?

A: Low and inconsistent yields during the scale-up of Ullmann condensations for this compound synthesis can be attributed to several factors that become more pronounced at a larger scale.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[2] Insufficient heat transfer can also prevent the reaction mixture from reaching and maintaining the optimal temperature uniformly.

    • Solution:

      • Optimize the agitation rate and impeller design to ensure thorough mixing.

      • Employ a reactor with a high surface area-to-volume ratio or use a jacketed reactor with a reliable temperature control unit.

      • Consider a controlled, slower addition of one of the reactants to manage exotherms.

  • Catalyst Deactivation: The copper catalyst can be sensitive to impurities and may deactivate over the course of the reaction, especially with longer reaction times common in large-scale batches.

    • Solution:

      • Use high-purity starting materials and solvents to avoid catalyst poisoning.

      • Consider using a ligand, such as 1,10-phenanthroline, which can stabilize the copper catalyst and accelerate the reaction, allowing for lower temperatures and shorter reaction times.[3]

  • Sub-optimal Reaction Conditions: Conditions that were optimal at the lab scale may not be directly transferable.

    • Solution:

      • Re-optimize the reaction temperature, as higher temperatures are often required in traditional Ullmann reactions.[4]

      • Evaluate different bases and solvents. For instance, the choice between potassium carbonate and cesium carbonate can significantly impact yield, depending on the solvent used.[5]

      • Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidation of the catalyst and reactants.

Issue 2: Impurity Formation

Q: I am observing a higher level of impurities in my scaled-up batches of this compound compared to my lab-scale experiments. What are these impurities and how can I minimize them?

A: Common impurities in this compound synthesis via Ullmann condensation include starting materials, homo-coupled byproducts, and products of side reactions.

  • Unreacted Starting Materials: Inefficient mixing and heat transfer can lead to incomplete reactions.

    • Solution: Improve mixing and temperature control as described above. Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to ensure completion.

  • Homo-coupling of Aryl Halide: The aryl halide can react with itself to form a biaryl impurity.

    • Solution: This is often favored at very high temperatures. Optimizing the catalyst system and using a ligand can often allow for lower reaction temperatures, thus minimizing this side reaction.

  • Phenol (B47542) Decomposition Products: At high temperatures, the phenol starting material can decompose.

    • Solution: Use the lowest effective temperature for the reaction. The addition of a suitable ligand can often facilitate the reaction at milder conditions.

Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination is a modern, palladium-catalyzed method for forming the C-N bond in this compound synthesis, offering milder conditions than the Ullmann reaction.[6] However, it comes with its own set of scale-up challenges.

Issue 1: Catalyst Deactivation and Sensitivity

Q: My palladium catalyst seems to be deactivating during the scale-up of my Buchwald-Hartwig reaction. What could be the cause?

A: Palladium catalysts used in Buchwald-Hartwig aminations are sensitive to air and impurities.

  • Oxygen Sensitivity: While some pre-catalysts are air-stable, the active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure all reagents and solvents are thoroughly deoxygenated and that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Impurity Poisoning: Impurities in the starting materials or solvents can poison the palladium catalyst.

    • Solution: Use high-purity reagents and solvents. Anhydrous conditions are also crucial.

Issue 2: Incomplete Reaction and Side Products

Q: My Buchwald-Hartwig reaction is not going to completion at a larger scale, and I'm observing side products. How can I improve this?

A: Incomplete reactions and the formation of side products can be due to several factors.

  • Sub-optimal Ligand Choice: The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination and can influence reaction rate and selectivity.

    • Solution: A range of ligands with varying steric and electronic properties are available. It may be necessary to screen different ligands at the pilot scale to find the most robust one for your specific substrates. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for primary amines.[6]

  • Base Selection and Physical Properties: The choice and physical form of the base are crucial. Insoluble inorganic bases can present mixing challenges at scale.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate (B84403) can be employed. The particle size of solid bases can affect the reaction rate; consider using finely ground base or a soluble organic base if mass transfer is an issue.[7]

  • Hydrodehalogenation: A common side reaction is the reduction of the aryl halide starting material.

    • Solution: This can be minimized by optimizing the ligand, base, and reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a commercial scale?

A1: The two most prevalent methods for the commercial synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig amination.[1] The choice between these routes often depends on factors such as cost of raw materials and catalysts, desired purity, and the specific functional groups present on the precursors. A common industrial approach involves the reaction of a substituted nitroaryl halide with a phenol, followed by the reduction of the nitro group to an amine.[4]

Q2: What are the key safety considerations when scaling up this compound production?

A2: this compound and its precursors can be hazardous. It is important to consult the Safety Data Sheet (SDS) for all chemicals used. Key safety considerations include:

  • Toxicity: Aniline (B41778) and its derivatives can be toxic. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE).

  • Reaction Exotherms: Both the Ullmann and Buchwald-Hartwig reactions can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and that a controlled addition profile is used for reactive reagents.

  • Flammable Solvents: Many of the solvents used (e.g., toluene, dioxane) are flammable. Ensure the reactor and surrounding equipment are properly grounded and that there are no ignition sources.

Q3: How does the choice of starting materials (e.g., aryl halide) affect the scale-up process?

A3: The reactivity of the aryl halide (iodide > bromide > chloride) plays a significant role. While aryl iodides are more reactive and may allow for milder reaction conditions, they are also more expensive. Aryl chlorides are more cost-effective for large-scale production but often require more active catalysts and more forcing conditions. The presence of electron-withdrawing groups on the aryl halide generally accelerates the Ullmann condensation.[4]

Q4: What are the common impurities found in commercial-grade this compound?

A4: Besides unreacted starting materials, common impurities can include:

  • Isomeric Phenoxyanilines: Depending on the starting materials, isomeric impurities may be present.

  • Diphenylamine Derivatives: These can form as byproducts in the synthesis.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Heavy Metals: Traces of the copper or palladium catalyst may remain in the final product.

Q5: What are the most effective methods for purifying this compound at a large scale?

A5: The purification method will depend on the physical properties of the specific this compound derivative and its impurities. Common large-scale purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective and economical method for achieving high purity.

  • Distillation: For liquid this compound derivatives, vacuum distillation can be an effective purification method.

  • Chromatography: While flash chromatography is a standard lab-scale technique, it can be expensive and complex to scale up. It is typically reserved for high-value products or when other methods fail.

Data Presentation

The following tables provide a summary of reaction conditions for the synthesis of diaryl ethers, which is the core transformation in producing this compound. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Comparison of Reaction Parameters for Diaryl Ether Synthesis

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, CuO)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often not required, but can improve performance (e.g., 1,10-phenanthroline, 2-picolinic acid)[3][8]Typically required (e.g., phosphine ligands like BINAP, DPPF, Xantphos)[6][7]
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu) or weaker inorganic bases[7]
Solvent High-boiling polar solvents (e.g., DMF, DMSO, NMP)[4]Aprotic solvents (e.g., toluene, dioxane, THF)
Temperature Typically high (100-220 °C), can be lower with ligands[4]Milder conditions (room temperature to 120 °C)

Experimental Protocols

General Protocol for Ullmann Condensation (Lab Scale)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120-160 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination (Lab Scale)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium pre-catalyst and ligand (typically 1-5 mol% Pd).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

Ullmann Condensation Workflow

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor: Aryl Halide, Phenol, Cu Catalyst, Base inert Establish Inert Atmosphere start->inert solvent Add Solvent inert->solvent heat Heat to Reaction Temp solvent->heat monitor Monitor Progress (IPC) heat->monitor cool Cool to RT monitor->cool filter Filter Catalyst & Salts cool->filter extract Aqueous Wash & Extraction filter->extract purify Concentrate & Purify extract->purify end end purify->end Final Product: This compound

Caption: Generalized experimental workflow for Ullmann condensation.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_oxidative L-Pd(II)(Ar)(X) pd0->pd_oxidative + Ar-X (Oxidative Addition) pd_amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ pd_oxidative->pd_amine + HNR'R'' pd_amido L-Pd(II)(Ar)(NR'R'') pd_amine->pd_amido - HX (Base) pd_amido->pd0 Ar-NR'R'' (Reductive Elimination)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Logic for Low Yield in Scale-Up

Troubleshooting_Yield start Low Yield at Scale check_mixing Evaluate Mixing & Heat Transfer start->check_mixing check_purity No check_mixing->check_purity Issue Found? sol_mixing Improve Agitation & Temp Control check_mixing->sol_mixing Issue Found? check_conditions No check_purity->check_conditions Issue Found? sol_purity Source Higher Purity Materials check_purity->sol_purity Issue Found? sol_conditions Screen Solvents, Bases, Catalysts check_conditions->sol_conditions Issue Found? end Consult Process Chemistry Expert check_conditions->end Issue Found?

Caption: Decision tree for troubleshooting low yields during scale-up.

References

Technical Support Center: Synthesis and Purification of 4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of 4-phenoxyaniline (B93406). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-phenoxyaniline?

A1: The two most prevalent and effective methods for synthesizing 4-phenoxyaniline are the Ullmann Condensation and the Buchwald-Hartwig Amination. The Ullmann condensation is a classical copper-catalyzed reaction involving the coupling of an aryl halide with an alcohol or amine. The Buchwald-Hartwig amination is a more modern palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3]

Q2: I am getting a low yield in my 4-phenoxyaniline synthesis. What are the common causes?

A2: Low yields can stem from several factors, including suboptimal reaction conditions (temperature, time), inactive catalysts, inappropriate choice of ligand or base, and poor quality of reagents or solvents. For Ullmann reactions, high catalyst loading and harsh conditions can also be a factor. In Buchwald-Hartwig reactions, the choice of ligand is critical and highly dependent on the specific substrates.

Q3: What are the typical impurities I might encounter, and how can I minimize them?

A3: Common impurities can include unreacted starting materials (e.g., 4-aminophenol (B1666318), bromobenzene (B47551), phenol (B47542), 4-bromoaniline), side products from self-coupling of starting materials, or products of side reactions like hydrodehalogenation of the aryl halide. To minimize these, it is crucial to optimize the stoichiometry of reactants, ensure an inert atmosphere (especially for Buchwald-Hartwig), and purify starting materials if necessary.

Q4: How can I best purify the crude 4-phenoxyaniline?

A4: The most common and effective purification methods for 4-phenoxyaniline are column chromatography and recrystallization. Column chromatography using silica (B1680970) gel is effective for separating the product from both polar and non-polar impurities. Recrystallization from a suitable solvent system can then be used to achieve high purity.

Q5: What analytical techniques are used to assess the purity of 4-phenoxyaniline?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for determining the purity of 4-phenoxyaniline.[4][5] These methods can separate and quantify the main product and any impurities present. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation.

Synthesis of 4-Phenoxyaniline: Reaction Pathways

The synthesis of 4-phenoxyaniline can be approached through two primary routes, each utilizing different starting materials.

cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination aminophenol 4-Aminophenol product_u 4-Phenoxyaniline aminophenol->product_u Cu Catalyst, Base Solvent, Heat bromobenzene Bromobenzene bromobenzene->product_u phenol Phenol product_b 4-Phenoxyaniline phenol->product_b Pd Catalyst, Ligand Base, Solvent, Heat bromoaniline 4-Bromoaniline (B143363) bromoaniline->product_b

Reaction pathways for the synthesis of 4-phenoxyaniline.

Troubleshooting Guides

Ullmann Condensation
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive copper catalyst (often requires Cu(I) species).Use a fresh, high-purity copper(I) salt (e.g., CuI). Consider in-situ activation of the catalyst.
Inappropriate ligand or ligand-free conditions are not suitable.Screen various ligands such as 1,10-phenanthroline (B135089) or N-methylglycine.
Suboptimal base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOH) and high-boiling polar solvents (e.g., DMSO, DMF).
Reaction temperature is too low or reaction time is too short.Increase the reaction temperature (typically 80-150 °C) and monitor the reaction over a longer period.
Formation of Side Products Self-coupling of the aryl halide.Optimize the stoichiometry of the reactants. A slight excess of the amine or phenol can sometimes suppress this.
Oxidation of the starting materials or product.Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Difficult Product Isolation Catalyst residues are difficult to remove.After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove the copper catalyst.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive or inappropriate palladium catalyst/ligand system.Use a pre-catalyst for more reliable generation of the active Pd(0) species. Screen different bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos).
Unsuitable base.Strong, non-nucleophilic bases like NaOtBu are common, but for base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.
Solvent choice is not optimal.While toluene (B28343) and dioxane are common, for more polar substrates, consider solvents like DMF or t-butanol.
Catalyst poisoning.Ensure high purity of starting materials and solvents. Some functional groups can inhibit the catalyst.
Significant Side Product Formation Hydrodehalogenation of the aryl halide.This can be minimized by careful selection of the base and solvent, and sometimes by lowering the reaction temperature.
Dimerization of the starting materials.Adjust the stoichiometry and ensure slow addition of one of the reactants if necessary.

Experimental Protocols

Ullmann Condensation for 4-Phenoxyaniline Synthesis

This protocol describes the synthesis of 4-phenoxyaniline from 4-aminophenol and bromobenzene.

Materials:

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 mmol) in dry DMSO (2.0 mL), add bromobenzene (1.0 mmol), CuI (0.02 mmol), and KOH (2.0 equiv).

  • Heat the reaction mixture at 80 °C for 8 hours under an inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the precipitated catalyst by filtration through a pad of Celite.

  • Dilute the filtrate with ethyl acetate (10 mL).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-phenoxyaniline.

Buchwald-Hartwig Amination for 4-Phenoxyaniline Synthesis

This protocol outlines the synthesis of 4-phenoxyaniline from phenol and 4-bromoaniline.

Materials:

  • Phenol

  • 4-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine 4-bromoaniline (1.0 mmol), phenol (1.2 mmol), Pd(OAc)₂ (1-5 mol%), Xantphos (2-10 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene (1.0 mL) via syringe.

  • Seal the tube and heat the mixture at 80-100 °C for the specified time (typically 1-4 hours) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize the impact of various reaction parameters on the yield of 4-phenoxyaniline.

Table 1: Ullmann Condensation - Effect of Copper Catalyst and Temperature

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
CuIK₂CO₃DMSO1001275
Cu₂OCs₂CO₃DMF1201082
Cu(OAc)₂KOHNMP130878
Cu(glycinate)₂KOHDMSO80898[5]

Table 2: Buchwald-Hartwig Amination - Ligand and Base Effects

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂XPhosNaOtBuToluene100292
Pd₂(dba)₃RuPhosK₃PO₄Dioxane100488
Pd(OAc)₂BINAPCs₂CO₃Toluene110675
Pd₂(dba)₃XantphosNaOtBuToluene100395

Purification Protocols

Column Chromatography

start Crude 4-Phenoxyaniline dissolve Dissolve in minimal DCM or Eluent start->dissolve load Load Sample onto Column dissolve->load prepare_column Prepare Silica Gel Column (Hexane/Ethyl Acetate) prepare_column->load elute Elute with Hexane (B92381)/EtOAc Gradient (add 0.5% Triethylamine) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Pure 4-Phenoxyaniline evaporate->product

Workflow for column chromatography purification.

Procedure:

  • Eluent Preparation: Prepare a suitable mobile phase, typically a mixture of hexane and ethyl acetate. To prevent peak tailing of the amine product on the acidic silica gel, add 0.5-1% (v/v) of triethylamine (B128534) to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture. Pour the slurry into a glass column and allow it to pack evenly, tapping the column gently to remove air bubbles.

  • Sample Loading: Dissolve the crude 4-phenoxyaniline in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the prepared mobile phase, gradually increasing the polarity (increasing the proportion of ethyl acetate) to move the product down the column.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Recrystallization

start Crude/Column-Purified 4-Phenoxyaniline dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol (B145695)/Water) start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Allow to Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in an Ice Bath to Maximize Crystal Formation cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals under Vacuum wash->dry product Highly Pure 4-Phenoxyaniline dry->product

Workflow for recrystallization purification.

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which 4-phenoxyaniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude or partially purified 4-phenoxyaniline in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purity Analysis

HPLC Method for 4-Phenoxyaniline

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

GC-MS Method for 4-Phenoxyaniline

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize the synthesis and purification of 4-phenoxyaniline to achieve higher yields and purity.

References

Technical Support Center: Troubleshooting Side Reactions in Ullmann Condensation for Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ullmann condensation synthesis of phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

The Ullmann condensation for the synthesis of this compound, while a powerful C-O bond-forming reaction, can be prone to side reactions that diminish yield and complicate purification. This guide addresses common issues encountered during the experimental process.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) catalyst (e.g., CuI) may have oxidized to Cu(II).- Use a fresh, high-purity copper(I) salt. - Consider pre-activation of the copper catalyst.
Inappropriate Ligand: The ligand may not be suitable for the specific aminophenol and aryl halide substrates.- Screen a variety of ligands such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline.[1]
Suboptimal Base: The base may be too weak, not sufficiently soluble, or sterically hindered.- Screen common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- Incrementally increase the reaction temperature, monitoring for decomposition. Modern ligand systems often allow for milder conditions (80-120 °C).[2]
Poor Solvent Choice: The solvent may not adequately solubilize the reactants or facilitate the catalytic cycle.- Screen polar aprotic solvents like DMF, DMSO, or dioxane. Ensure the solvent is anhydrous.
Formation of Homocoupled Byproducts (Biphenyls) High Catalyst Loading or Temperature: Excessive catalyst or heat can promote the homocoupling of the aryl halide.- Reduce the catalyst loading. - Lower the reaction temperature.
Inefficient Ligand: The ligand may not effectively promote the desired cross-coupling over homocoupling.- Switch to a ligand known to suppress homocoupling, such as certain amino acid-based ligands.[3]
Formation of Dehalogenated Byproducts Presence of Protic Impurities: Water or other protic species can act as a proton source, leading to the reduction of the aryl halide.- Use rigorously dried, anhydrous solvents and reagents. - Ensure all glassware is thoroughly flame-dried or oven-dried before use.[2]
Unstable Reaction Intermediates: Certain reaction conditions can favor the generation of radical species that lead to dehalogenation.- Lower the reaction temperature. - Screen different ligands and bases to find a more stable catalytic system.
N-Arylation of this compound High Reactivity of the Product: The newly formed this compound can sometimes react further with the aryl halide, especially at high temperatures.- Lower the reaction temperature. - Use a slight excess of the aminophenol relative to the aryl halide.
Reaction Stalls Before Completion Catalyst Deactivation: The active Cu(I) species can be deactivated through various pathways during the reaction.- Consider a second addition of the catalyst and/or ligand midway through the reaction.
Substrate or Reagent Impurities: Impurities in the starting materials can poison the catalyst.- Ensure the purity of all reactants and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the Ullmann synthesis of this compound?

A1: The most frequent culprit for low yields is an inactive catalyst. The active species in the Ullmann condensation is Cu(I), which can easily oxidize to Cu(II) upon exposure to air and moisture. Using a fresh bottle of a Cu(I) salt, such as copper(I) iodide, and ensuring anhydrous reaction conditions are crucial first steps in troubleshooting.

Q2: How do I choose the best ligand for my specific this compound synthesis?

A2: Ligand selection is critical and often substrate-dependent. For the synthesis of this compound, amino acid-based ligands like N,N-dimethylglycine and L-proline have proven effective and are cost-efficient.[1] However, if you are working with sterically hindered substrates, more specialized ligands may be necessary. It is often best to perform a small-scale screen of a few different ligand classes to identify the optimal choice for your system.

Q3: What role does the base play, and which one should I use?

A3: The base is essential for the deprotonation of the aminophenol, which is a key step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, but it is also more expensive. A good starting point is to screen these three bases to find the most effective and economical option for your specific reaction.

Q4: Can I use an aryl chloride as a starting material for this compound synthesis?

A4: Aryl chlorides are significantly less reactive than aryl bromides and iodides in Ullmann condensations. While traditional Ullmann conditions are generally ineffective for aryl chlorides, modern advancements with highly active ligand systems have made their use more feasible. If you must use an aryl chloride, be prepared to screen more specialized and often more expensive ligands and potentially use higher reaction temperatures.

Q5: My reaction is producing a significant amount of a dehalogenated byproduct. How can I prevent this?

A5: The formation of dehalogenated byproducts is most commonly caused by the presence of water or other protic impurities in your reaction mixture.[2] It is imperative to use anhydrous solvents and reagents and to dry your glassware thoroughly. Flame-drying the reaction vessel under an inert atmosphere immediately before use is a highly recommended practice.

Experimental Protocols

General Protocol for the Ullmann Condensation Synthesis of 4-Phenoxyaniline

This protocol is a representative example and may require optimization for specific substrates.

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add 4-aminophenol (1.0 equiv.), CuI (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Add iodobenzene (1.1 equiv.) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Visualizations

Troubleshooting_Workflow start Start: Ullmann Condensation for this compound problem Problem Identification (e.g., Low Yield, Side Products) start->problem low_yield Low or No Yield problem->low_yield Issue side_products Side Product Formation problem->side_products Issue check_catalyst Check Catalyst Activity - Use fresh Cu(I) salt - Ensure anhydrous conditions low_yield->check_catalyst homocoupling Homocoupling side_products->homocoupling Type dehalogenation Dehalogenation side_products->dehalogenation Type n_arylation N-Arylation side_products->n_arylation Type reduce_catalyst_temp Reduce Catalyst Loading and/or Temperature homocoupling->reduce_catalyst_temp anhydrous_conditions Ensure Rigorous Anhydrous Conditions dehalogenation->anhydrous_conditions optimize_temp Optimize Temperature - Incremental increase - Monitor for decomposition n_arylation->optimize_temp screen_ligands Screen Ligands - N,N-dimethylglycine - L-proline - 1,10-phenanthroline check_catalyst->screen_ligands optimize_base Optimize Base - K2CO3, Cs2CO3, K3PO4 - Ensure base is dry and fine powder screen_ligands->optimize_base optimize_base->optimize_temp optimize_solvent Optimize Solvent - Anhydrous DMF, DMSO, Dioxane optimize_temp->optimize_solvent adjust_stoichiometry Adjust Stoichiometry (Slight excess of aminophenol) optimize_temp->adjust_stoichiometry end End: Improved Reaction Outcome optimize_solvent->end change_ligand Change Ligand to Suppress Homocoupling reduce_catalyst_temp->change_ligand change_ligand->end anhydrous_conditions->end adjust_stoichiometry->end

Caption: A workflow for troubleshooting common issues in the Ullmann condensation for this compound synthesis.

Problem_Cause_Solution problem Problem Potential Cause Suggested Solution low_yield Low Yield Inactive Catalyst Inappropriate Ligand Suboptimal Base Use fresh Cu(I) Screen Ligands Optimize Base homocoupling Homocoupling High Temperature Inefficient Ligand Lower Temperature Change Ligand dehalogenation Dehalogenation Protic Impurities Ensure Anhydrous Conditions n_arylation N-Arylation High Temperature Product Reactivity Lower Temperature Adjust Stoichiometry

Caption: Logical relationships between common problems, their causes, and solutions in Ullmann condensation.

References

Technical Support Center: Enhancing the Solubility of Phenoxyaniline-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenoxyaniline-based polymers. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do this compound-based polymers often exhibit poor solubility? A1: this compound-based polymers, like many conjugated polymers, possess a rigid backbone structure. This rigidity, combined with strong intermolecular forces such as π-π stacking between the aromatic rings, promotes tight chain packing and can lead to high crystallinity.[1][2] These factors make it difficult for solvent molecules to penetrate and solvate the polymer chains, resulting in poor solubility in common organic solvents.

Q2: What are the initial steps to take when a newly synthesized this compound-based polymer fails to dissolve? A2: When encountering solubility issues, first ensure the polymer is finely ground to maximize surface area.[3] The next step is to test a range of solvents, starting with polar aprotic solvents known to be effective for similar polymer systems. If the polymer still does not dissolve, gentle heating (e.g., 40-65 °C) and extended stirring or agitation can accelerate the dissolution process.[3][4] However, be cautious with heating during initial solubility tests, as it might mask thermodynamic instability at room temperature.[3]

Q3: Which solvents are generally most effective for dissolving this compound-based and related aromatic polymers? A3: Polar aprotic solvents are typically the most effective for dissolving rigid-chain polymers. For this compound-based polymers and their analogues, consider using:

  • N-Methyl-2-pyrrolidone (NMP)[5]

  • Dimethylformamide (DMF)[5][6]

  • Dimethyl sulfoxide (B87167) (DMSO)[5]

  • Tetrahydrofuran (THF)[1][5][6]

Some polymers with specific modifications may also show solubility in less polar solvents like chloroform (B151607) or methylene (B1212753) chloride.[1][7]

Q4: How does the molecular weight of the polymer affect its solubility? A4: Generally, the solubility of a polymer in a given solvent decreases as its molecular weight increases.[7][8] Higher molecular weight polymers have stronger intermolecular van der Waals forces and a greater degree of chain entanglement, making it more energetically demanding for solvent molecules to separate and solvate the individual chains.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the dissolution process.

ProblemPossible CauseSuggested Solution
Incomplete Dissolution or Swelling Only Poor Solvent Choice: The solubility parameter difference between the polymer and solvent is too large.Action: Systematically test a range of solvents, focusing on polar aprotic solvents like NMP, DMF, and DMSO.[5][6]
Low Temperature: The kinetics of dissolution are too slow at ambient temperature.Action: Gently warm the mixture to 40-60°C while stirring.[3] Use a sealed container to prevent solvent evaporation.
High Molecular Weight: The polymer chains have very strong intermolecular attractions.Action: Allow for significantly longer dissolution times (24+ hours) with continuous, vigorous stirring. If the application permits, consider synthesizing a lower molecular weight version of the polymer.[7]
Formation of Aggregates or Gels in Solution Polymer Chain Aggregation: Strong intermolecular attractions persist even in a relatively good solvent, especially at higher concentrations.Action: Try short periods of sonication to break up aggregates. Adding a salt, such as Lithium Chloride (LiCl) at a low concentration (0.1-0.5 wt%), can disrupt these interactions and improve dissolution.[9]
Precipitation Upon Cooling The polymer was dissolved at an elevated temperature but is not thermodynamically stable in the solvent at room temperature.

Strategies for Enhancing Polymer Solubility

If standard dissolution techniques fail, chemical modification of the polymer backbone is the most effective approach.

Q5: What chemical modifications can be made to the polymer structure to enhance solubility? A5: The primary goal of chemical modification is to disrupt the polymer's structural regularity and reduce intermolecular forces. This allows solvent molecules to interact more effectively with the polymer chains. Key strategies include introducing bulky side chains, incorporating flexible linkages, and utilizing copolymerization.

Strategy 1: Introducing Bulky Side Chains

Attaching large, bulky substituent groups to the aromatic rings of the polymer backbone is a highly effective strategy.[10][11] These side chains act as spacers, physically preventing the polymer backbones from packing closely together. This disruption of π-stacking and reduction in crystallinity allows solvent molecules to penetrate the polymer structure more easily.[12] Increasing the length of alkyl side chains has been shown to significantly improve solubility.[7]

Table 1: Effect of Alkyl Side-Chain Length on the Solubility of Phenoxazine-Based Polyaniline Derivatives (Data derived from studies on related polymer structures)

Polymer DerivativeAlkyl Side ChainSolubility in Methylene Chloride
P2-MeMethyl15%[7]
P2-EH2-Ethylhexyl40%[7]
P2-DH2-Decylhexyl80%[7]
Strategy 2: Incorporating Flexible Linkages

The inherent rigidity of the this compound backbone is a primary cause of poor solubility. Introducing flexible linkages or "spacers" such as ether (-O-), isopropylidene, or simple aliphatic groups into the polymer main chain increases its rotational freedom.[1][13] This enhanced flexibility disrupts the planar, rigid conformation, which in turn hinders tight chain packing and improves solubility.[1]

Strategy 3: Copolymerization

Synthesizing a copolymer by introducing a second, more soluble monomer along with the primary this compound-based monomer can significantly enhance solubility.[5] The presence of a different repeating unit disrupts the structural regularity and crystallinity of the polymer chain, a common cause of insolubility. For example, copolymerizing aniline (B41778) with o-anisidine, which contains a methoxy (B1213986) substituent, results in copolymers that are more soluble than pure polyaniline.[5]

Table 2: Effect of Copolymerization on the Solubility of Polyaniline (Data derived from studies on poly(aniline-co-o-anisidine))

Monomer Feed Ratio (Aniline : o-Anisidine)Resulting CopolymerSolubility Description
1 : 0PANI (Homopolymer)Soluble only in select polar solvents (NMP, DMF, etc.)[5]
3 : 1PAPOA31Sparingly soluble[5]
1 : 1PAPOA11Clearly soluble[5]
1 : 3PAPOA13Clearly soluble[5]
0 : 1POA (Homopolymer)Soluble in a wider range of common solvents[5]

Visualized Workflows and Methodologies

Diagram 1: Troubleshooting Workflow for Polymer Dissolution

G cluster_start cluster_process cluster_outcome cluster_troubleshoot start Start: Polymer Sample prep Prepare Sample: Grind to fine powder, Dry under vacuum start->prep add_solvent Add Polar Aprotic Solvent (e.g., NMP, DMF) prep->add_solvent agitate Stir at Room Temp (e.g., 4-6 hours) add_solvent->agitate observe Observe Result agitate->observe success Success: Homogeneous Solution observe->success Fully Dissolved? Yes heat Apply Gentle Heat (40-60°C) & Continue Stirring observe->heat Fully Dissolved? No (Swelling/Partial) heat->observe Re-evaluate sonicate Apply Sonication (Short Bursts) heat->sonicate Aggregates Present? modify Consider Chemical Modification heat->modify Still Insoluble? sonicate->observe

Caption: A flowchart for systematically troubleshooting polymer solubility issues.

Diagram 2: Logic of Chemical Modification for Solubility Enhancement

G cluster_strategies Modification Strategies start_node Problem: Poorly Soluble Polymer cause_node Primary Cause: Rigid Backbone & Strong Intermolecular Forces (π-π Stacking) start_node->cause_node strategy1 Introduce Bulky Side Chains cause_node->strategy1 strategy2 Incorporate Flexible Linkages cause_node->strategy2 strategy3 Copolymerize with Soluble Monomer cause_node->strategy3 mechanism_node Mechanism of Action: Disrupt Chain Packing & Increase Backbone Flexibility strategy1->mechanism_node Increases inter-chain distance strategy2->mechanism_node Increases rotational freedom strategy3->mechanism_node Disrupts crystal packing end_node Result: Enhanced Solubility mechanism_node->end_node

Caption: Relationship between modification strategies and improved solubility.

Key Experimental Protocols

Protocol 1: Standardized Polymer Solubility Test

This protocol provides a consistent method for evaluating the solubility of a this compound-based polymer.

1. Materials and Equipment:

  • Polymer sample (dried and finely ground)

  • Analytical balance

  • Small glass vials (e.g., 4 mL) with screw caps

  • Magnetic stirrer and stir bars

  • Hot plate or water bath for temperature control

  • Graduated cylinders or pipettes

  • Test solvents (e.g., NMP, DMF, THF, Chloroform)

2. Procedure:

  • Polymer Preparation: Ensure the polymer sample is free of residual monomer and solvent by drying it in a vacuum oven (e.g., at 60°C for 24 hours).[3] If the polymer is not a fine powder, grind it gently with a mortar and pestle.[3]

  • Sample Weighing: Accurately weigh a small amount of the dried polymer (e.g., 10 mg) and place it into a clean, dry vial.[4]

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the vial to achieve a target concentration (in this example, 10 mg/mL or 1% w/v).

  • Agitation: Place a small magnetic stir bar in the vial, cap it securely, and place it on a magnetic stirrer at room temperature. Stir the mixture vigorously for a set period, typically 24 hours, to ensure equilibrium is reached.[1]

  • Observation: After the stirring period, visually inspect the mixture. Record the result using the following criteria:

    • Soluble: A clear, homogeneous solution is formed with no visible polymer particles.

    • Partially Soluble: Some of the polymer has dissolved, but undissolved particles remain suspended or settled.

    • Swollen: The polymer has absorbed the solvent to form a gel-like mass, but has not dissolved.

    • Insoluble: The polymer remains as a separate, unchanged phase from the solvent.[4]

  • Heating (If Necessary): If the polymer is not soluble at room temperature, gently heat the vial in a water bath or on a hot plate to 40-60°C for several hours while continuing to stir.[4] Allow the mixture to cool to room temperature and observe again for any precipitation. A polymer that dissolves when hot but precipitates upon cooling is considered insoluble at room temperature.[4]

  • Documentation: Rigorously document all experimental conditions, including the polymer batch, solvent used, concentration, temperature, and dissolution time for each test.[14]

References

Technical Support Center: Regioselective Functionalization of Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of phenoxyaniline derivatives. This resource provides researchers, chemists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of C-H functionalization on this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity and why is it crucial for this compound functionalization?

A: Regioselectivity is the preference for a chemical reaction to occur at one specific position or orientation over other possible positions.[1][2] In the context of this compound, it means controlling whether a new functional group attaches to the ortho, meta, or para position of one of the aromatic rings. This control is critical in drug discovery and materials science, as the precise location of a substituent dramatically influences the molecule's biological activity, pharmacokinetic properties, and physical characteristics.[3][4]

Q2: Why is achieving meta- or para-selective functionalization on an aniline (B41778) ring so challenging?

A: The primary challenge lies in overcoming the innate electronic preferences of the aniline moiety. The amino group is a strong electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.[5][6] Achieving meta-selectivity requires strategies that can override this powerful electronic bias.[3][7] Similarly, while the para position is electronically favored, achieving exclusive para functionalization without competing ortho substitution can be difficult.[8][9]

Q3: What are the most common strategies for achieving ortho-selective functionalization?

A: The most robust and widely used strategy for ortho-selective C-H functionalization is directing group-assisted catalysis.[3][10] A directing group, typically attached to the aniline nitrogen, chelates to a transition metal catalyst (commonly palladium), forming a stable cyclometalated intermediate.[7][11] This intermediate holds the catalyst in close proximity to the ortho C-H bond, facilitating its selective activation and subsequent functionalization.[3][12]

Q4: What are the leading strategies for directed meta-C-H functionalization?

A: Achieving meta-selectivity requires innovative approaches to deliver a catalyst to a remote C-H bond. The two predominant strategies are:

  • Template-Based Approach: This involves using a U-shaped template that covalently links to the substrate and positions the catalyst over the meta C-H bond through a macrocyclic-like transition state.[7][13]

  • Norbornene-Mediated Relay Catalysis: This sophisticated technique, often associated with the Catellani reaction, uses a transient mediator like norbornene.[14][15] The process begins with an initial ortho-palladation, which is then "relayed" to the distal meta-position by the mediator, enabling functionalization at this remote site.[10][16] The development of specialized ligands is critical to the success of this method.[10][13]

Q5: How can I achieve high para-selectivity on an aniline derivative?

A: While electronically accessible, achieving high para-selectivity often requires specific catalytic systems designed to disfavor the sterically accessible ortho position. Successful strategies include:

  • Ligand-Controlled Palladium Catalysis: The use of specially designed ligands, such as S,O-ligands, can promote high para-selectivity in reactions like C-H olefination.[8][17]

  • Ruthenium Catalysis with Auxiliaries: Certain ruthenium catalysts, when used with specific directing auxiliaries like pyrimidines, have been shown to selectively functionalize the para position.[18]

  • Electrochemical Methods: Alternating current electrolysis has been demonstrated as a novel method for achieving para-selective C-H/N-H cross-coupling of anilines without chemical oxidants.[19]

Troubleshooting Guides

Issue 1: My directing group-assisted ortho-functionalization reaction has low or no yield.

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider a brief pre-activation step if recommended for the specific catalyst.
Poor Directing Group Verify that the chosen directing group is suitable for the specific transformation. Some directing groups are more effective for certain metals or coupling partners.[11]
Inhibitors Present Substrates or reagents may contain impurities that poison the catalyst. Ensure all starting materials, solvents, and reagents are of high purity and appropriately dried/degassed.
Suboptimal Reaction Conditions Re-optimize temperature, reaction time, and solvent. Screen different bases or additives, as these can be crucial for catalyst turnover.

Issue 2: My reaction shows poor regioselectivity, yielding a mixture of isomers.

Potential Cause Troubleshooting Suggestion
Ineffective Directing Group Control The bond between the directing group and the metal may be too weak or reversible, leading to non-directed background reactions. Try a more strongly coordinating directing group or a different metal catalyst.[3]
Competing Electronic Effects For meta or para strategies, the natural ortho/para directing effect of the aniline may still be competing. Adjusting the ligand or mediator can enhance the desired selectivity.[8][10]
Steric Hindrance If targeting the ortho position, excessive steric bulk near the directing group or on the coupling partner can hinder the reaction, allowing background reactions at other sites to occur.
Incorrect Ligand (meta-reactions) For norbornene-mediated meta-functionalization, the choice of ligand is critical. An incorrect ligand can fail to promote the relay process effectively. Screen different ligands, such as pyridone-based variants.[10][13]

Issue 3: I am having difficulty removing the directing group post-functionalization.

Potential Cause Troubleshooting Suggestion
Harsh Cleavage Conditions The conditions required to cleave the directing group may be degrading the desired product.
Robust Directing Group The directing group is too stable and resistant to cleavage.
Product Inhibition The functionalized product may be interfering with the cleavage reaction.

Issue 4: My norbornene-mediated meta-C-H functionalization is failing.

Potential Cause Troubleshooting Suggestion
Mediator Quality/Type Ensure the norbornene mediator is pure. Some reactions benefit from modified mediators (e.g., methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate) to improve efficiency and tolerate a wider range of functional groups.[10][15]
Incorrect Ligand This strategy is highly dependent on the ligand. Screen mono-protected 3-amino-2-hydroxypyridine (B57635) or pyridone-type ligands, which have proven effective.[10][15]
Silver Salt Oxidant The choice and quality of the silver salt (e.g., AgOAc) can be crucial. Ensure it is anhydrous and from a reliable source.[10]
Atmosphere Control While some protocols are robust, ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Data Presentation

Table 1: Comparison of Optimized Conditions for Ligand-Promoted meta-C-H Arylation of Anilines

This table summarizes typical reaction conditions for the arylation of an aniline derivative at the meta position using a norbornene-mediated strategy, highlighting the critical role of the ligand and mediator.[10]

ComponentReagent/ConditionStoichiometry / Mol %Purpose
Substrate Aniline Derivative (with directing group)1.0 equivStarting Material
Coupling Partner Aryl Iodide (Ar-I)2.0 equivAryl Source
Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂)10 mol%C-H Activation Catalyst
Ligand 3-acetylamino-2-hydroxypyridine20 mol%Promote C-H Activation & Selectivity
Oxidant Silver(I) Acetate (AgOAc)3.0 equivRegenerate Active Catalyst
Mediator 2-Norbornene1.5 equivRelay Palladium to meta Position
Solvent 1,2-Dichloroethane (B1671644) (DCE)0.5 mL / 0.1 mmolReaction Medium
Temperature 100 °C-Provide Activation Energy
Time 24 hours-Ensure Reaction Completion

Key Experimental Protocols

Protocol 1: General Procedure for Norbornene-Mediated meta-C-H Arylation of an Aniline Derivative[10]

  • Preparation: To a 2-dram vial equipped with a magnetic stir bar, add the aniline substrate (0.1 mmol, 1.0 equiv), the aryl iodide coupling partner (0.2 mmol, 2.0 equiv), Pd(OAc)₂ (2.2 mg, 10 mol%), the specified ligand (e.g., L12, 3.0 mg, 20 mol%), AgOAc (50.1 mg, 0.3 mmol), and 2-norbornene (14.1 mg, 0.15 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (0.5 mL) to the vial.

  • Reaction: Tightly cap the vial and place the reaction mixture in a preheated oil bath or heating block at 100 °C. Stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with dichloromethane. Pass the mixture through a pad of Celite to filter out insoluble precipitates.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired meta-arylated product.

Protocol 2: General Procedure for Ruthenium-Catalyzed para-Selective C-H Alkylation of an Aniline Derivative[18]

  • Preparation: In a sealed tube, combine the N-pyrimidine substituted aniline substrate (1.0 equiv), the tertiary alkyl ester (e.g., ethyl pivalate, 3.0 equiv), and the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%).

  • Solvent and Additive: Add a suitable solvent (e.g., 1,4-dioxane) and an additive (e.g., AgSbF₆, 20 mol%).

  • Reaction: Seal the tube and heat the mixture at the optimized temperature (e.g., 120 °C) for the specified time (e.g., 16-24 hours).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the pure para-alkylated product.

Visual Guides and Workflows

G Logical Flowchart for Choosing a Regioselective Strategy start Desired Regioselectivity on Aniline Ring? ortho Ortho-Selectivity start->ortho Ortho meta Meta-Selectivity start->meta Meta para Para-Selectivity start->para Para strategy_ortho Strategy: Directing Group-Assisted C-H Activation Catalyst: Pd, Rh, Ru ortho->strategy_ortho strategy_meta1 Strategy 1: Norbornene-Mediated Relay Catalyst: Pd + Ligand meta->strategy_meta1 strategy_meta2 Strategy 2: U-Shaped Template Assistance Catalyst: Pd meta->strategy_meta2 strategy_para1 Strategy 1: Ligand-Controlled Olefination Catalyst: Pd + S,O-Ligand para->strategy_para1 strategy_para2 Strategy 2: Auxiliary-Directed Alkylation Catalyst: Ru para->strategy_para2

Caption: Decision tree for selecting a regioselective functionalization strategy.

G Workflow: Directing Group (DG) Assisted Ortho-C-H Activation cluster_workflow A Aniline with Directing Group (DG) C Chelation & C-H Activation (Cyclometalated Intermediate) A->C B Catalyst (e.g., Pd(II)) B->C E Reductive Elimination C->E D Coupling Partner (e.g., Ar-X) D->E F Ortho-Functionalized Product + Regenerated Catalyst E->F

Caption: Simplified mechanism of ortho-C-H activation via a directing group.

G Experimental Workflow for Norbornene-Mediated Meta-Functionalization prep 1. Prepare Reactants - Aniline Substrate (with DG) - Coupling Partner - Catalyst, Ligand, Mediator, Oxidant setup 2. Reaction Setup - Combine all solids in a sealed vial - Add anhydrous solvent under inert gas prep->setup react 3. Run Reaction - Heat to specified temperature (e.g., 100 °C) - Stir for required time (e.g., 24h) setup->react workup 4. Work-up - Cool to room temperature - Dilute and filter through Celite react->workup purify 5. Purification - Concentrate filtrate - Purify by flash column chromatography workup->purify

Caption: Step-by-step experimental workflow for a typical meta-C-H functionalization.

References

Technical Support Center: Overcoming Challenges in the Characterization of Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of characterizing phenoxyaniline derivatives.

Section 1: Synthesis and Purification FAQs

Question: What are the primary challenges in synthesizing the this compound core? Answer: The main synthetic hurdle is the formation of the diaryl ether bond.[1] The two most common and effective methods for this are the Ullmann condensation, a copper-catalyzed reaction coupling a phenol (B47542) with an aryl halide, and the Buchwald-Hartwig amination.[1] Selecting the appropriate catalyst, ligand, and reaction conditions is critical to avoid side reactions and achieve good yields.

Question: My purification by column chromatography is yielding impure fractions or low recovery. What can I do? Answer:

  • Stationary Phase Sensitivity: Some derivatives can be sensitive to the acidic nature of standard silica (B1680970) gel, leading to degradation.[2] Consider deactivating the silica by flushing the column with a solvent system containing 1-3% triethylamine (B128534) or using an alternative stationary phase like alumina.[2]

  • Solvent Polarity: If your compound is not eluting, the solvent system may be too non-polar. Gradually increase the polarity of the eluent in a gradient elution.[2] For highly polar compounds, reverse-phase chromatography may be more suitable.[2]

  • Co-elution: If the product co-elutes with an impurity, experiment with different solvent systems on Thin-Layer Chromatography (TLC) to find a system with better selectivity before scaling up to a flash column.[2]

  • Solubility Issues: Low solubility in the chromatography solvents can cause the product to precipitate on the column. Ensure the crude product is fully dissolved before loading. Alternatively, perform a solid-loading by pre-adsorbing the compound onto a small amount of silica gel.[2]

Question: How can I remove persistent colored impurities from my final product? Answer: Activated charcoal treatment can be effective. Dissolve your compound in a suitable hot solvent, add a small amount (1-2% by weight) of activated charcoal, and gently heat the mixture for a few minutes.[2] Perform a hot gravity filtration to remove the charcoal, then allow the filtrate to cool and crystallize.[2]

Section 2: Spectroscopic Characterization FAQs (NMR & Mass Spectrometry)

Question: My ¹H NMR spectrum shows very broad peaks. What are the common causes and solutions? Answer: Peak broadening in NMR can be caused by several factors:

  • Poor Solubility/Homogeneity: If the sample is not fully dissolved or is not homogenous, it can lead to broad peaks.[3] Ensure your compound is completely soluble in the chosen NMR solvent.

  • High Concentration: A sample that is too concentrated can also cause broadening.[3] Try running a more dilute sample.

  • Isomerization: Spectral line broadening can occur due to phenomena like prototropic tautomerism or slow bond rotations (rotamers).[4] Adding a small amount of acid may help sharpen the signals for acid-stable tautomers.[4] Acquiring the spectrum at a higher temperature can also increase the rate of bond rotation, potentially sharpening the peaks.[3]

  • Poor Shimming: The instrument may require shimming to improve the magnetic field homogeneity.[3]

Question: I have a peak that might be an N-H proton. How can I confirm this? Answer: A simple way to confirm an exchangeable proton like N-H or O-H is to perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the N-H proton should exchange with deuterium and disappear or significantly decrease in intensity.[3]

Question: The aromatic region of my ¹H NMR spectrum is too complex or overlapping. What can I do? Answer: Try using a different deuterated solvent.[3] Spectra taken in benzene-d₆ often show different chemical shifts compared to those taken in chloroform-d₃, which can sometimes resolve overlapping peaks.[3]

Question: I am having difficulty obtaining a strong signal for my this compound derivative using ESI-Mass Spectrometry. What should I try? Answer: For aniline (B41778) derivatives, analysis is common in positive ion mode ([M+H]⁺).[5] If you are struggling with ionization efficiency, try adding a small amount of an acid, such as 0.1% formic acid, to your sample solution or mobile phase.[5] This promotes protonation and can significantly enhance the signal.

Section 3: Chromatographic Analysis FAQs (HPLC)

Question: My compound is degrading during preparative HPLC purification. Are there alternative methods? Answer: Yes. Preparative HPLC can use harsh acidic or basic conditions that degrade labile compounds.[6] A gentler and often faster alternative is to use C18 reverse-phase solid-phase extraction (SPE) cartridges for purification. This method uses significantly less solvent and can reduce purification time from hours or days to under an hour, with comparable or higher purity and recovery.[6]

Question: I'm observing significant peak tailing in my HPLC chromatogram. What is the cause? Answer: Peak tailing for aniline-containing compounds is often caused by the interaction of the basic nitrogen atom with acidic residual silanol (B1196071) groups on the surface of silica-based C18 columns.[7] Other causes can include column overload (injecting too much sample) or contamination of the column.[7] To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to protonate the aniline, which reduces the unwanted interaction.

Question: Why am I seeing multiple peaks in my HPLC analysis when I expect a single pure compound? Answer: This could be due to several reasons:

  • Degradation: The compound may be unstable in the mobile phase. Hydrolysis can occur, especially if the mobile phase has a high water content.[7] Some derivatives may also be sensitive to light.[7]

  • Impure Starting Material: The impurities may have been present in your sample before injection.[7]

  • Isomers: If your synthesis can produce isomers (e.g., positional isomers), they may be separating on the column.

Section 4: Crystallographic Analysis FAQs (X-ray Crystallography)

Question: What is the most significant challenge in preparing a this compound derivative for single-crystal X-ray diffraction? Answer: The most critical and often most difficult step is growing high-quality single crystals of a suitable size (typically 0.1-0.3 mm).[8] This process can be highly dependent on the specific compound's solubility and stability.

Question: What are the common techniques for growing single crystals? Answer: Several techniques can be employed, and often multiple methods must be trialed:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which can lead to crystal formation.[8]

  • Vapor Diffusion: A concentrated drop of the compound's solution is sealed in a chamber with a reservoir containing a solvent in which the compound is less soluble (a precipitant). Slow diffusion of the precipitant vapor into the drop reduces the compound's solubility, inducing crystallization.[8]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface between the two solvents.[8]

Question: What is the "phase problem" in X-ray crystallography? Answer: The diffraction data collected gives the amplitudes of the X-ray waves, but the phase information is lost.[9] Both amplitude and phase are required to calculate the electron density map and thus determine the atomic positions.[9] This is a fundamental challenge known as the crystallographic phase problem.[9]

Section 5: Quantitative Data Summary

The biological activity of this compound derivatives is highly dependent on their substitution patterns. The following tables provide comparative data for different classes of these compounds.

Table 1: Structure-Activity Relationship (SAR) of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors.[10]

Compound IDR6R7Aniline SubstitutionMEK IC₅₀ (nM)
1a OCH₃OCH₃4-H25
1b OCH₃OCH₃4-F15
1c OCH₃OCH₃4-Cl18

Data highlights that alkoxy groups at the 6- and 7-positions of the quinoline (B57606) ring and halogen substitutions on the phenoxy ring are important for inhibitory potency against MEK, a key component of the MAPK/ERK signaling pathway.[10]

Table 2: Comparison of Purification Techniques for Sensitive Derivatives.

TechniqueTypical Turnaround TimeSolvent ConsumptionSuitability for Labile Compounds
Preparative HPLC 24 - 48 hours[6]High (e.g., >3000 mL)[6]Low; harsh conditions can cause degradation[6]
C18 SPE Cartridge 1 - 3 hours[6]Low (e.g., <150 mL)[6]High; gentler conditions protect sensitive molecules[6]
Flash Chromatography 1 - 4 hoursModerateModerate; depends on stationary phase acidity[2]

Section 6: Detailed Experimental Protocols

Protocol 1: General Ullmann Condensation for this compound Synthesis This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a reaction vessel, combine the substituted phenol (1 equivalent), the aryl halide (1-1.2 equivalents), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a suitable high-boiling point solvent, such as DMSO or DMF.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80°C to 150°C for 8-24 hours.[1]

  • Monitoring: Monitor the progress of the reaction by TLC.[1]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water to remove the base and inorganic salts.[1] The organic layer is then dried over anhydrous Na₂SO₄.[1]

  • Purification: Evaporate the solvent under vacuum.[1] Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.[1]

Protocol 2: Analytical HPLC Method

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the compound (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample (approx. 0.1-1 mg/mL) in the mobile phase or a compatible solvent.[5] Filter through a 0.45 µm syringe filter before injection.[5]

Protocol 3: Crystallization by Vapor Diffusion

  • Prepare Solution: Create a concentrated, near-saturated solution of your purified this compound derivative in a "good" solvent (one in which it is highly soluble).

  • Set up Chamber: In a sealed chamber (e.g., a small beaker covered with a watch glass), place a reservoir of a "poor" solvent or "precipitant" (a solvent in which your compound is much less soluble, but which is miscible with the "good" solvent).

  • Introduce Sample: Place a small drop (5-10 µL) of your compound's solution onto a siliconized glass slide (for the hanging drop method) or into a small well (for the sitting drop method) within the chamber.[8]

  • Seal and Wait: Seal the chamber. The vapor from the precipitant will slowly diffuse into the sample drop.[8] This gradually reduces the solubility of your compound, and if conditions are right, single crystals will form over several days to weeks.

Section 7: Visualized Workflows and Pathways

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Reactants Phenol + Aryl Halide Coupling Ullmann or Buchwald-Hartwig Coupling Reactants->Coupling Workup Reaction Work-up (Extraction, Filtration) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Derivative Purified this compound Derivative Purification->Derivative NMR NMR Spectroscopy (¹H, ¹³C) Derivative->NMR MS Mass Spectrometry (HRMS) Derivative->MS HPLC HPLC Analysis (Purity Check) Derivative->HPLC Final Confirmed Structure & Purity NMR->Final MS->Final HPLC->Final

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound derivatives.[1][5]

NMR_Troubleshooting Start Broad Peaks Observed in ¹H NMR Spectrum Q_Sol Is the sample fully dissolved? Start->Q_Sol A_Sol Improve solubility: - Use a different solvent - Gently warm sample Q_Sol->A_Sol No Q_Conc Is the sample very concentrated? Q_Sol->Q_Conc Yes Sol_Yes Yes Sol_No No A_Conc Prepare a more dilute sample Q_Conc->A_Conc Yes Q_Temp Could rotamers or tautomers be present? Q_Conc->Q_Temp No Conc_Yes Yes Conc_No No A_Temp Acquire spectrum at a higher temperature or add a drop of acid Q_Temp->A_Temp Yes A_Shim Consult instrument manager to check shimming Q_Temp->A_Shim No Temp_Yes Yes Temp_No No MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor This compound Derivative (MEK Inhibitor) Inhibitor->MEK

References

process optimization for the synthesis of 2,6-diisopropyl-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the process optimization of 2,6-diisopropyl-4-phenoxyaniline synthesis. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,6-diisopropyl-4-phenoxyaniline?

A1: The most prevalent synthetic route is a two-step process starting from 2,6-diisopropylaniline (B50358). The first step involves the regioselective nitration of 2,6-diisopropylaniline to form the intermediate 2,6-diisopropyl-4-nitroaniline (B66186).[1] This intermediate is then subjected to a condensation reaction with phenol (B47542) to yield the final product, 2,6-diisopropyl-4-phenoxyaniline. A one-pot synthesis protocol has also been developed for industrial-scale production.[2]

Q2: Why is the nitration of 2,6-diisopropylaniline highly regioselective for the para-position?

A2: The high regioselectivity is due to the steric hindrance provided by the two bulky isopropyl groups at the ortho-positions (positions 2 and 6) of the aniline (B41778) ring. These groups effectively block the electrophilic attack of the nitronium ion (NO₂⁺) at the ortho-positions, directing it almost exclusively to the less sterically hindered para-position (position 4).[1]

Q3: What are the key reaction types for the etherification step?

A3: The etherification step, where the phenoxy group is introduced, is typically achieved through a nucleophilic aromatic substitution reaction. Common methods include the Ullmann condensation, which is a copper-catalyzed reaction, or the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][4][5]

Q4: How can I purify the final product, 2,6-diisopropyl-4-phenoxyaniline?

A4: Recrystallization is a common and effective method for purifying the crude product. A patent describing a one-pot synthesis specifies recrystallization from ethanol (B145695) to obtain the final product with high purity.[2] For the intermediate, 2,6-diisopropyl-4-nitroaniline, a mixed-solvent system of ethanol and water can be used for recrystallization.[6]

Q5: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[1] For the characterization of the final product and determination of its purity, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield in the nitration step - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the starting material or product.- Monitor the reaction by TLC to ensure completion. - For laboratory scale, maintain a low temperature (0-5 °C) to minimize side reactions.[1] - For larger scale, ensure the temperature is maintained at 110-115 °C for a sufficient duration (4-5 hours).[2]
Formation of multiple products in the nitration step - Over-nitration or formation of isomers.- Control the stoichiometry of nitric acid carefully. - Maintain the recommended reaction temperature to enhance regioselectivity.
Low yield in the etherification (Ullmann condensation) step - Inactive catalyst. - Inappropriate ligand or base. - Suboptimal solvent or temperature.- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[7] - Screen different ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline) and bases (e.g., K₃PO₄, Cs₂CO₃).[7][8] - Toluene or o-xylene (B151617) are suitable high-boiling point solvents.[2][9] The reaction temperature may need optimization.
Side reactions during etherification (e.g., dehalogenation if starting from a halogenated intermediate) - Presence of protic impurities. - Reaction temperature is too high.- Use anhydrous solvents and reagents.[7] - Incrementally decrease the reaction temperature to see if side reactions are minimized.
Difficulty in purifying the final product - Presence of closely related impurities. - Co-precipitation of starting materials or byproducts.- Optimize the recrystallization solvent system. Ethanol has been shown to be effective.[2] - Consider column chromatography if recrystallization is insufficient.

Data Presentation

Table 1: Process Parameters for the One-Pot Synthesis of 2,6-diisopropyl-4-phenoxyaniline

ParameterValueReference
Starting Material 2,6-diisopropylaniline[2]
Solvent Toluene or o-xylene[2]
Nitration Step
CatalystSulfuric acid (catalytic amount)[2]
Nitrating AgentNitric acid[2]
Molar Ratio (Aniline:Nitric Acid)1 : 1.05 - 1.3[2]
Reaction Temperature110 - 115 °C[2]
Reaction Time4 - 5 hours[2]
Condensation Step
CatalystQuaternary ammonium (B1175870) salt (e.g., Tetrabutylammonium (B224687) bromide)[2]
BasePotassium hydroxide (B78521) or Sodium hydroxide[2]
ReactantPhenol[2]
Molar Ratio (Aniline:Base)1 : 1 - 3[2]
Molar Ratio (Aniline:Phenol)1 : 1 - 1.5[2]
Reaction Temperature110 - 112 °C[2]
Product
YieldUp to 99.5%[2]
Purity (by HPLC)99.5%[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,6-diisopropyl-4-phenoxyaniline

This protocol is adapted from patent CN103724213A.[2]

Step 1: Nitration

  • In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel, add 2,6-diisopropylaniline (1 mol), o-xylene (600 mL), and a catalytic amount of 98% sulfuric acid (1.5 g).

  • Heat the mixture to 110-115 °C.

  • Slowly add 67% concentrated nitric acid (1.1 mol) dropwise, maintaining the reaction temperature at 110-115 °C.

  • After the addition is complete, maintain the insulation for 5 hours.

  • Once the reaction is complete, cool the mixture to 70-80 °C. The resulting 2,6-diisopropyl-4-nitroaniline is used directly in the next step without separation.

Step 2: Condensation

  • To the reaction mixture from Step 1, add 30% potassium hydroxide solution (2 mol), phenol (1 mol), and a quaternary ammonium salt catalyst such as tetrabutylammonium bromide (1.5 g).

  • Heat the mixture to reflux temperature and remove the water generated during the reaction.

  • Maintain the reaction at 110 °C for 9 hours.

  • After the reaction is complete, cool the mixture.

Step 3: Work-up and Purification

  • Wash the organic phase three times with 150 mL of 10% sodium hydroxide solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain a brown solid crude product.

  • Recrystallize the crude product from ethanol to obtain pure 2,6-diisopropyl-4-phenoxyaniline.

Protocol 2: Low-Temperature Laboratory Scale Synthesis of 2,6-diisopropyl-4-nitroaniline

This protocol is based on a common laboratory procedure for minimizing by-products.[1]

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in an ice bath.

  • Reaction Setup: Dissolve 2,6-diisopropylaniline in a suitable solvent and cool the solution to 0–5 °C in an ice-salt bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 2,6-diisopropylaniline, ensuring the temperature is maintained between 0 and 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice. Collect the resulting precipitate by filtration. Wash the crude product with water until neutral and then purify by recrystallization from an ethanol/water mixture.

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Condensation cluster_step3 Step 3: Work-up & Purification start 2,6-diisopropylaniline + o-xylene + H₂SO₄ (cat.) heat Heat to 110-115 °C start->heat add_hno3 Add HNO₃ dropwise heat->add_hno3 react_nitration React for 4-5h at 110-115 °C add_hno3->react_nitration cool_nitration Cool to 70-80 °C react_nitration->cool_nitration intermediate 2,6-diisopropyl-4-nitroaniline (in solution) cool_nitration->intermediate add_reagents Add KOH, Phenol, & Quaternary Ammonium Salt intermediate->add_reagents reflux Heat to reflux (remove H₂O) add_reagents->reflux react_condensation React for 9h at 110 °C reflux->react_condensation cool_condensation Cool to RT react_condensation->cool_condensation wash Wash with NaOH (aq) cool_condensation->wash dry Dry with Na₂SO₄ wash->dry concentrate Remove solvent dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize product 2,6-diisopropyl-4-phenoxyaniline recrystallize->product

Caption: One-pot synthesis workflow for 2,6-diisopropyl-4-phenoxyaniline.

troubleshooting_workflow cluster_nitration Nitration Troubleshooting cluster_etherification Etherification Troubleshooting start Low Product Yield check_reaction Check Reaction Type start->check_reaction nitration Nitration Step check_reaction->nitration Step 1 etherification Etherification Step check_reaction->etherification Step 2 check_temp Is temperature controlled? nitration->check_temp check_stoichiometry Is HNO₃ stoichiometry correct? nitration->check_stoichiometry check_catalyst Is catalyst active? etherification->check_catalyst check_reagents Are reagents anhydrous? etherification->check_reagents check_conditions Are ligand/base/solvent optimal? etherification->check_conditions solution_temp Low temp (0-5°C) for lab scale High temp (110-115°C) for one-pot check_temp->solution_temp solution_stoichiometry Adjust molar ratio of HNO₃ check_stoichiometry->solution_stoichiometry solution_catalyst Use fresh Cu(I) salt check_catalyst->solution_catalyst solution_reagents Use dry solvents/reagents check_reagents->solution_reagents solution_conditions Screen ligands, bases, and solvents check_conditions->solution_conditions

Caption: Troubleshooting logic for low yield in synthesis.

References

mitigating the toxicity of phenoxyaniline during handling and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on mitigating the toxicity of phenoxyaniline during handling and synthesis. Please consult your institution's specific safety protocols and Safety Data Sheet (SDS) for 4-phenoxyaniline (B93406) before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is an aromatic amine. The most common isomer, 4-phenoxyaniline, is a brown to green-brown crystalline solid.[1] It is considered hazardous and may cause irritation to the skin, eyes, and respiratory system.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2] Furthermore, it is suspected of causing genetic defects and cancer and is very toxic to aquatic life.[2]

Q2: Why is this compound considered potentially carcinogenic?

A2: While not officially classified as a carcinogen by IARC or NTP, this compound is an aromatic amine, a class of chemicals known for its carcinogenic potential.[3] The toxicity of many aromatic amines is linked to their metabolic activation in the body, particularly through N-oxidation, which forms reactive aryl-N-hydroxylamines. These intermediates can react with DNA, leading to mutations and potentially cancer. Most, if not all, aromatic amines are considered to have carcinogenic potential.

Q3: What are the immediate symptoms of exposure to this compound?

A3: Acute exposure can lead to irritation of the eyes, skin, and respiratory tract.[1][3] Inhalation may cause respiratory irritation, while skin contact can lead to irritation and potentially an allergic skin reaction.[3][4] Ingestion is harmful and may cause irritation of the digestive tract.[3] Due to its relation to aniline, high-level exposure could potentially lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, fatigue, dizziness, and a blueish discoloration of the skin (cyanosis).[5]

Q4: Are there established occupational exposure limits (OELs) for this compound?

A4: Currently, there are no specific OSHA Permissible Exposure Limits (PEL) or ACGIH Threshold Limit Values (TLV) established for this compound.[6][7] Therefore, it is crucial to handle it as a substance of high toxicity and minimize exposure to the lowest feasible level. For reference, the OELs for the related compound, aniline, are provided in the data tables below.

Troubleshooting Guides

Scenario 1: Accidental Spill

Q: I've spilled a small amount of solid this compound on the lab bench. What should I do?

A:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, contained spill of solid material, you can proceed with cleanup if you are trained and have the proper equipment. For large spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and chemical splash goggles. If there is a risk of generating dust, a NIOSH-approved respirator is required.

  • Containment: Cover the spill with an absorbent material. Dampen the absorbent material with water to prevent dust from becoming airborne.[2]

  • Cleanup: Gently sweep the dampened material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.[2]

  • Decontamination: Clean the spill area thoroughly. Commercial decontamination solutions for aromatic amines are available.[8] Alternatively, wash the area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent pads, gloves, etc.) as hazardous waste according to your institution's guidelines.

  • Wash Hands: Wash your hands thoroughly with soap and water after the cleanup is complete.

Scenario 2: Personal Exposure

Q: I think I may have gotten this compound powder on my gloved hand and possibly my skin. What are the immediate steps?

A:

  • Remove Contaminated Items: Immediately and carefully remove the contaminated gloves and any contaminated clothing, avoiding contact with your skin.[5]

  • Skin Decontamination: Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][5]

  • Seek Medical Attention: Inform your supervisor and seek immediate medical attention.[3][5] Provide them with the Safety Data Sheet (SDS) for this compound.

  • Eye Contact: If eye contact has occurred, flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: If dust was inhaled, move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]

Scenario 3: During Synthesis

Q: I am running a reaction with this compound and notice a faint amine-like odor. What should I do?

A:

  • Check Ventilation: Immediately ensure your fume hood sash is at the appropriate height and the ventilation is functioning correctly. An odor indicates a potential breach in containment.

  • Check for Leaks: Visually inspect your experimental setup for any leaks, particularly around joints and septa.

  • Enhance Containment: If necessary, use additional containment measures such as parafilm to seal joints.

  • Review PPE: Ensure you are wearing the correct personal protective equipment, including appropriate gloves and eye protection. If the odor persists, a respirator may be necessary.

  • Monitor for Symptoms: Be aware of any symptoms of exposure, such as headache, dizziness, or irritation. If you experience any symptoms, move to fresh air and seek medical advice.

Quantitative Data Summary

Table 1: Toxicological Data for 4-Phenoxyaniline
ParameterSpeciesRouteValueClassificationReference
LD50RatOral1100 mg/kgHarmful if swallowed[7][10]
LD50RatDermal>2000 mg/kgNot classified as acutely toxic by dermal route[7][10]
Eye IrritationRabbitDraize Test100 mg/24HModerate Irritant[3][11]
Skin IrritationRabbitDraize Test500 mg/24HMild Irritant[3][11]
Table 2: Occupational Exposure Limits (OELs) for Aniline (as a surrogate)
OrganizationLimitValue (8-hour TWA)Skin NotationNotes
OSHAPEL5 ppm (19 mg/m³)YesLegal airborne permissible exposure limit.
ACGIHTLV2 ppm (7.6 mg/m³)YesThreshold Limit Value.
NIOSHRELLowest Feasible ConcentrationYesRecommended Exposure Limit for a potential occupational carcinogen.
(Data sourced from[5][12][13])
Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound
Protection TypeEquipmentSpecification and Guidance
Engineering Controls Chemical Fume HoodMandatory for all handling of solid this compound and during synthesis to minimize inhalation exposure.
Eye and Face Chemical Splash Goggles & Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.
Hand Protection Chemical-Resistant Gloves (Double-gloving recommended)Nitrile or Neoprene gloves are recommended. No specific breakthrough time data is available for this compound. Treat as a highly toxic substance and change gloves immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory NIOSH-Approved RespiratorRequired when working outside a fume hood or when engineering controls are insufficient to control airborne concentrations (e.g., during a large spill).

Experimental Protocols

Protocol 1: Safe Weighing and Handling of Solid this compound
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Don all required PPE as outlined in Table 3.

    • Place a weigh boat on an analytical balance inside the fume hood.

  • Handling:

    • Carefully open the this compound container inside the fume hood.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

    • Securely close the main container.

  • Transfer:

    • Carefully transfer the weighed solid to your reaction vessel or for solution preparation, all within the fume hood.

  • Cleanup:

    • Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol (B145695) or acetone).

    • Dispose of the cloth and weigh boat in the designated solid hazardous waste container.

    • Wipe down the balance and surrounding area in the fume hood.

Protocol 2: Decontamination of Glassware
  • Initial Rinse:

    • Under a fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound residue.

    • Collect all solvent rinses in a designated hazardous liquid waste container.

  • Washing:

    • After the initial rinse, wash the glassware with hot soapy water and a soft brush. Do not use abrasive brushes that could scratch the glass.[14]

  • Thorough Rinsing:

    • Rinse the glassware thoroughly with tap water, followed by three to four rinses with deionized water to remove any detergent residue.[14]

  • Drying:

    • Allow the glassware to air dry on a drying rack.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase prep 1. Conduct Risk Assessment ppe 2. Don Full PPE (Lab Coat, Double Gloves, Goggles) prep->ppe fume_hood 3. Verify Fume Hood Operation ppe->fume_hood weigh 4. Weigh Solid this compound fume_hood->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer synthesis 6. Perform Synthesis transfer->synthesis decontaminate 7. Decontaminate Glassware & Surfaces synthesis->decontaminate waste 8. Dispose of Hazardous Waste decontaminate->waste remove_ppe 9. Doff PPE Correctly waste->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash

Caption: Safe handling workflow for experiments involving this compound.

toxicity_pathway PA This compound (Aromatic Amine) Metabolism Metabolic Activation (e.g., P450-catalyzed N-oxidation) PA->Metabolism Reactive Reactive Intermediate (Aryl-N-hydroxylamine) Metabolism->Reactive DNA Cellular Macromolecules (e.g., DNA) Reactive->DNA Covalent Binding Adducts DNA Adduct Formation DNA->Adducts Mutation Mutations / Genetic Defects Adducts->Mutation Cancer Potential for Carcinogenesis Mutation->Cancer troubleshooting_tree spill Spill Detected size Is the spill large or uncontained? spill->size evacuate Evacuate Area Call Emergency Response size->evacuate Yes ppe Don Appropriate PPE (incl. respirator if needed) size->ppe No dust Is dust being generated? dampen Dampen with Water dust->dampen Yes cleanup Clean with Absorbent Material dust->cleanup No ppe->dust dampen->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of as Hazardous Waste decon->dispose

References

Validation & Comparative

A Comparative Analysis of Ullmann vs. Buchwald-Hartwig Reactions for Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of core molecular scaffolds is a critical aspect of discovery and process development. Phenoxyanilines, key structural motifs in many pharmaceutical agents and functional materials, are primarily synthesized through the formation of a diaryl ether bond. The two most prominent methods for achieving this are the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig C-O coupling. This guide provides a comprehensive comparative analysis of these two indispensable synthetic strategies, supported by experimental data, to inform the selection of the most suitable method for a given research and development context.

At a Glance: Ullmann vs. Buchwald-Hartwig

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (e.g., CuI, Cu₂O, Cu powder)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligands Often not required in classical protocols; modern variations use ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine.[1]Typically requires phosphine-based ligands (e.g., Xantphos, BINAP).[2]
Reaction Temperature Generally high (110-220 °C).[1][3]Milder conditions (80-120 °C).[2]
Reaction Time Often longer (8-24 hours).[2]Generally shorter (2-12 hours).[4]
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[2][5]A wider range of bases can be used, including weaker ones (e.g., Cs₂CO₃, K₃PO₄).[2]
Solvent High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP).[2][3]Aprotic solvents (e.g., Toluene (B28343), Dioxane).[2][4]
Cost Lower catalyst cost.Higher catalyst and ligand cost.
Substrate Scope Traditionally narrower; modern protocols have expanded the scope.[6]Generally broader, with high functional group tolerance.[7]
Typical Yields Moderate to good.Good to excellent.

Catalytic Cycles: A Mechanistic Overview

The fundamental difference between the Ullmann and Buchwald-Hartwig reactions lies in their catalytic cycles, which dictate the reaction conditions and substrate compatibility.

G cluster_0 Ullmann Condensation A Cu(I) Catalyst C Cu(I)-Phenoxide A->C Reaction with Phenoxide B Phenoxide Formation (Phenol + Base) E Oxidative Addition Cu(III) Intermediate C->E Reaction with Aryl Halide D Aryl Halide F Reductive Elimination E->F C-O Bond Formation F->A Catalyst Regeneration G Phenoxyaniline F->G Product Release

Ullmann Condensation Catalytic Cycle

G cluster_1 Buchwald-Hartwig C-O Coupling H Pd(0) Catalyst J Oxidative Addition Pd(II) Intermediate H->J Reaction with Aryl Halide I Aryl Halide L Ligand Exchange J->L Reaction with Phenoxide K Phenoxide M Reductive Elimination L->M C-O Bond Formation M->H Catalyst Regeneration N This compound M->N Product Release

Buchwald-Hartwig C-O Coupling Catalytic Cycle

Experimental Protocols: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline

To provide a direct comparison, the following are representative experimental protocols for the synthesis of 2-Methyl-4-(4-methylphenoxy)aniline via both Ullmann and Buchwald-Hartwig methodologies.[2]

Ullmann Condensation Protocol

This protocol involves the coupling of 4-chloro-2-methylnitrobenzene with p-cresol, followed by the reduction of the nitro group.

Step 1: Diaryl Ether Formation

  • Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-methylphenol (p-cresol, 1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to N,N-Dimethylformamide (DMF).

  • Phenoxide Formation: Stir the mixture and heat to 80°C to form the potassium phenoxide salt.

  • Coupling Reaction: Add 4-chloro-2-methylnitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents). Heat the reaction mixture to 150-160°C and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (B1210297).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene, is then taken to the next step.

Step 2: Nitro Group Reduction

  • The crude nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to standard reduction conditions (e.g., H₂, Pd/C or SnCl₂/HCl) to yield the final product, 2-Methyl-4-(4-methylphenoxy)aniline.

Buchwald-Hartwig C-O Coupling Protocol

This protocol couples 4-bromo-2-methylnitrobenzene with p-cresol, followed by nitro group reduction.

Step 1: Diaryl Ether Formation

  • Reaction Setup: To an oven-dried reaction vessel under a nitrogen atmosphere, add Palladium(II) acetate (0.02 equivalents), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 equivalents), and cesium carbonate (1.5 equivalents).

  • Addition of Reactants: Add 4-bromo-2-methylnitrobenzene (1.0 equivalent) and 4-methylphenol (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Coupling Reaction: Heat the mixture to 100-110°C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene.

Step 2: Nitro Group Reduction

  • The purified nitro-intermediate is reduced to the final aniline (B41778) product using the same methods described in the Ullmann protocol.

Experimental Workflow

The general workflow for this compound synthesis via either method can be visualized as follows:

G A Reactant Preparation (Aryl Halide, Phenol, Base) B Catalyst/Ligand Addition (Cu or Pd based) A->B C Inert Atmosphere (Nitrogen or Argon) B->C D Solvent Addition C->D E Heating and Stirring D->E F Reaction Monitoring (TLC/GC) E->F G Work-up (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H I Nitro Group Reduction (if applicable) H->I J Final Product (this compound) I->J

General Experimental Workflow for this compound Synthesis

Conclusion and Recommendations

The choice between the Ullmann condensation and the Buchwald-Hartwig C-O coupling for this compound synthesis is contingent on the specific requirements of the project.

The Ullmann condensation remains a viable and cost-effective method, particularly for large-scale industrial production where the lower cost of the copper catalyst is a significant advantage.[2] However, the often harsh reaction conditions, including high temperatures and long reaction times, can be a drawback, especially when dealing with thermally sensitive substrates.

The Buchwald-Hartwig C-O coupling , on the other hand, offers a more modern and versatile approach. It generally proceeds under milder conditions, with shorter reaction times, and often provides higher yields with a broader substrate scope and greater functional group tolerance.[2] The primary disadvantage is the higher cost of the palladium catalyst and the required phosphine ligands.

For laboratory-scale synthesis, and when higher yields, milder conditions, and broader functional group compatibility are priorities, the Buchwald-Hartwig C-O coupling is often the preferred method . For large-scale industrial synthesis where cost is a primary driver and the substrate is robust, the Ullmann condensation remains a strong contender . Researchers and drug development professionals should carefully weigh these trade-offs between cost, efficiency, and reaction conditions when selecting the optimal synthetic route for their specific needs.

References

Unambiguous Structural Validation of Phenoxyaniline Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise elucidation of the three-dimensional structure of novel chemical entities is a cornerstone of successful research and development. Phenoxyaniline derivatives, a class of compounds with significant therapeutic potential, are no exception.[1] This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the gold standard for structural validation against powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present a detailed analysis of the experimental data and protocols to aid in the selection of the most appropriate analytical methodology for your research needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unequivocal determination of the atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can obtain precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

Experimental Data: The Case of a this compound Analogue

While crystallographic data for a wide range of this compound derivatives is not extensively available in public databases, the structure of a closely related positional isomer, 4-(p-Tolyloxy)aniline, serves as an excellent exemplar of the detailed information obtainable through this technique.

Table 1: Crystallographic Data for 4-(p-Tolyloxy)aniline (CCDC 265010)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1062(1)
b (Å)10.3069(2)
c (Å)13.0163(3)
α (°)90
β (°)104.595(1)
γ (°)90
Volume (ų)1051.12(4)
Z4
Calculated Density (g/cm³)1.259
R-factor0.045
Data Collection Temperature (K)120(2)
Experimental Protocol: Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure can be broken down into four key stages:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the this compound derivative. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The ideal crystal should be 0.1-0.3 mm in all dimensions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam and rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to yield a final, highly accurate structure.

  • Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.

G Experimental Workflow for Single-Crystal X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Deposition Synthesis of this compound Derivative Synthesis of this compound Derivative Purification Purification Synthesis of this compound Derivative->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structural Validation Structural Validation Structure Refinement->Structural Validation Deposition in CCDC Deposition in CCDC Structural Validation->Deposition in CCDC

A generalized workflow for X-ray crystallography.

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides a static picture of a molecule, spectroscopic methods like NMR and MS offer complementary data on the structure and connectivity of this compound derivatives in solution and the gas phase, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are routinely used to determine the number and chemical environment of protons and carbon atoms.

Table 2: Representative ¹H NMR Data for this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-PhenoxyanilineCDCl₃7.35-6.85 (m, 9H, Ar-H), 3.85 (br s, 2H, NH₂)
4-PhenoxyanilineCDCl₃7.30-6.80 (m, 9H, Ar-H), 3.70 (br s, 2H, NH₂)
4-(p-Tolyloxy)anilineCDCl₃7.25-6.80 (m, 8H, Ar-H), 3.75 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃)
Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Table 3: Representative Mass Spectrometry Data for this compound Derivatives

CompoundIonization Method[M+H]⁺ (m/z)Key Fragment Ions (m/z)
2-PhenoxyanilineESI186.09169, 141, 93
4-PhenoxyanilineESI186.09169, 141, 93
4-(p-Tolyloxy)anilineESI200.11183, 155, 107
Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a typical spectral width is 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Data Analysis: Identify the protonated molecular ion ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

G Decision Workflow for Structural Validation Start Start Synthesized this compound Derivative Synthesized this compound Derivative Start->Synthesized this compound Derivative Preliminary Characterization (NMR, MS) Preliminary Characterization (NMR, MS) Synthesized this compound Derivative->Preliminary Characterization (NMR, MS) Structure Consistent? Structure Consistent? Preliminary Characterization (NMR, MS)->Structure Consistent? Single Crystal Available? Single Crystal Available? Structure Consistent?->Single Crystal Available? Yes Further Spectroscopic Analysis (2D NMR, HRMS) Further Spectroscopic Analysis (2D NMR, HRMS) Structure Consistent?->Further Spectroscopic Analysis (2D NMR, HRMS) No X-ray Crystallography X-ray Crystallography Single Crystal Available?->X-ray Crystallography Yes Single Crystal Available?->Further Spectroscopic Analysis (2D NMR, HRMS) No Definitive 3D Structure Definitive 3D Structure X-ray Crystallography->Definitive 3D Structure End End Definitive 3D Structure->End Structural Elucidation Structural Elucidation Further Spectroscopic Analysis (2D NMR, HRMS)->Structural Elucidation Structural Elucidation->End

A decision-making workflow for structural validation.

Comparison of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas Phase
Information Obtained Precise 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of nuclei, solution-state conformationMolecular weight, elemental composition, fragmentation pattern
Key Advantage Unambiguous and definitive structural determinationNon-destructive, provides information on dynamic processes in solutionHigh sensitivity, requires very small sample amounts
Key Limitation Requires high-quality single crystals, which can be difficult to obtainCan be complex to interpret for large molecules, less precise than X-rayProvides limited information on stereochemistry and 3D conformation

Conclusion

The structural validation of this compound derivatives is most robustly achieved through a combination of analytical techniques. Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure with unparalleled accuracy. However, its reliance on the availability of high-quality crystals necessitates the use of complementary techniques. NMR spectroscopy and mass spectrometry are indispensable tools for routine characterization, providing crucial information about the connectivity and molecular weight of newly synthesized compounds. For drug development professionals, an integrated approach, leveraging the strengths of each of these methods, is paramount for the unambiguous structural elucidation of novel this compound-based therapeutic agents.

References

Bridging the Gap: A Comparative Guide to Experimental and Computational Data for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of aniline (B41778) derivatives is critical for advancing new therapeutics. This guide provides a comprehensive cross-validation of experimental and computational methodologies, offering an objective comparison of their performance in characterizing these vital compounds. By juxtaposing quantitative data from laboratory experiments with in silico modeling, this document aims to illuminate the predictive power and current limitations of computational tools in drug discovery and molecular design.

Data Presentation: A Side-by-Side Comparison

The following tables summarize quantitative data from various studies, directly comparing experimental findings with their computational counterparts across different physicochemical and biological properties of aniline derivatives.

Physicochemical Properties

Table 1: Lipophilicity (logP) of 1,2,3-Triazole Aniline Derivatives [1]

Lipophilicity is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This table compares the experimentally determined lipophilicity (logPTLC) of fifteen triazole derivatives of aniline with values predicted by various computational algorithms.[1][2]

CompoundExperimental logPTLC[1]ALOGPsAClogPALOGPMLOGPXLOGP2XLOGP3
2a2.011.831.961.010.941.411.41
2b2.041.831.961.010.941.411.41
2c1.151.831.961.010.941.411.41
3a2.802.883.012.011.632.372.47
3b2.782.883.012.011.632.372.47
3c2.262.883.012.011.632.372.47
4a3.283.423.512.341.852.792.89
4b3.203.423.512.341.852.792.89

Table 2: Acidity Constant (pKa) of Aniline Derivatives [1]

The acidity constant (pKa) is crucial for understanding a molecule's ionization state at a given pH, which in turn affects its solubility and ability to interact with biological targets.[1] This table showcases the comparison between experimental pKa values and those predicted by ab initio calculations.[1]

CompoundExperimental pKaPredicted pKa (ab initio)
Aniline4.604.55
4-nitroaniline1.001.05
4-chloroaniline3.984.02
4-methylaniline5.085.12

Table 3: Spectroscopic Data for N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline [3]

This table allows for a direct comparison between experimentally measured spectroscopic properties and values predicted through computational modeling.[3]

Spectroscopic TechniqueExperimental DataComputational Data (DFT)
FT-IR (cm⁻¹) Aromatic C-H: 3094, 3027; C-H (CH₃): 2850-2927; C=N (Imine): ~1635; C=C (Aromatic): 1600; NO₂: 1575, 1370; H₃C-N: 1230, 1204; C-N: 1100, 1163[3]Not explicitly stated in the provided search results.
¹H NMR (CDCl₃, δ, ppm) 9.8 (1H, s, H-C=N); 8.29−8.22 (2H, d); 8.09−8.06 (2H, d); 7.81−7.74 (2H, dd); 6.77−6.62 (2H, m); 3.10 (6H, s, N(CH₃)₂)Not explicitly stated in the provided search results.
Biological Activity

Table 4: In Vitro Kinase Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives [1]

CompoundMer Kinase IC₅₀ (nM)c-Met Kinase IC₅₀ (nM)
Derivative 11525
Derivative 22245
Derivative 3815

Experimental and Computational Protocols

Experimental Methodologies

Determination of Lipophilicity (logPTLC) by Reversed-Phase Thin-Layer Chromatography (RP-TLC) [1][2]

  • Stationary Phase: TLC plates pre-coated with silica (B1680970) gel RP-18 F254s.[1]

  • Mobile Phase: A mixture of acetone (B3395972) and Tris buffer (pH 7.4) in varying volume ratios.[1]

  • Procedure: The compounds were spotted on the TLC plates, which were then developed in the mobile phase. The retardation factor (Rf) was determined for each compound in five different mobile phase compositions.[1]

  • Calculation: The Rf values were converted to the chromatographic lipophilicity parameter RM using the formula: RM = log((1/Rf) - 1). The RM0 value, which is the RM value extrapolated to zero concentration of the organic modifier (acetone), was then determined by linear regression.[1]

In Vitro Kinase Assay for Mer and c-Met Kinases [1]

  • Enzymes and Substrates: Recombinant human Mer and c-Met kinases and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) were used.[1]

  • Test Compounds: The aniline derivatives were dissolved in DMSO to prepare stock solutions.[1]

  • Assay Procedure: The assay was performed in a 96-well plate. The reaction mixture contained the kinase, substrate, ATP, and the test compound at various concentrations.[1]

  • Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based method.[1]

Computational Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling

  • Objective: To calculate molecular descriptors for QSAR modeling.[4]

  • Protocol: The 3D structures of the aniline derivatives are optimized using quantum mechanical calculations, often at the Density Functional Theory (DFT) level (e.g., B3LYP/6-311G**).[4][5][6] Specialized software (e.g., Dragon, Gaussian 03) is used to calculate a comprehensive set of molecular descriptors from the optimized geometries.[4][5][6] These can include constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.[4]

In Silico ADMET Prediction

  • Tools: Online computational tools and software packages like SwissADME and admetSAR 2.0 are utilized to predict the pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the synthesized molecules.[2]

  • Input: The SMILES (Simplified Molecular Input Line Entry System) codes of the compounds are used as input for these predictive models.[2]

  • Parameters: These tools calculate various parameters including drug-likeness based on rules formulated by Lipinski, Ghose, and Veber, as well as specific ADME properties.[2]

Visualizing the Workflow and Pathways

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Evaluation Synthesis Synthesis of Aniline Derivatives Purification Purification (e.g., Crystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR) Purification->Spectroscopy Purity Purity Assessment (e.g., HPLC) Purification->Purity Screening In Vitro Kinase Assay Purity->Screening ADME Experimental ADME Studies Screening->ADME

Computational_Workflow cluster_modeling Molecular Modeling cluster_prediction Property Prediction cluster_analysis Analysis Structure 2D/3D Structure Generation Optimization Geometry Optimization (DFT) Structure->Optimization Descriptors Descriptor Calculation Optimization->Descriptors ADMET In Silico ADMET Prediction Optimization->ADMET QSAR QSAR Model Development Descriptors->QSAR Validation Model Validation QSAR->Validation Interpretation Results Interpretation Validation->Interpretation

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., c-Met) Downstream_Substrate Downstream Substrate Receptor->Downstream_Substrate Phosphorylates Aniline_Derivative Aniline Derivative (Kinase Inhibitor) Aniline_Derivative->Receptor Binds to ATP-binding site ATP ATP ATP->Receptor Phosphorylated_Substrate Phosphorylated Substrate Downstream_Substrate->Phosphorylated_Substrate Biological_Response Biological Response (e.g., Cell Proliferation) Phosphorylated_Substrate->Biological_Response

References

A Comparative Guide to the Biological Activity of Phenoxyaniline Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyaniline derivatives serve as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The spatial arrangement of substituents on the phenoxy and aniline (B41778) rings—a concept rooted in isomerism—critically influences the pharmacological profile of these compounds. This guide provides an objective comparison of the biological activities of various this compound derivatives, with a focus on their roles as kinase inhibitors and their interactions with metabolic enzymes. The information is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is highly dependent on the substitution pattern on both the phenoxy and aniline moieties.[1][2] This section explores the structure-activity relationships (SAR) of three distinct classes of this compound derivatives: MEK inhibitors, PDGFR inhibitors, and CYP2B enzyme inhibitors.

A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a critical component of the MAPK/ERK signaling pathway.[1] The inhibitory potency is significantly influenced by the substitution on the phenoxy ring.

Table 1: Structure-Activity Relationship of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)
1a OCH3OCH34-H25
1b OCH3OCH34-F15
1c OCH3OCH34-Cl18
1d OCH3OCH34-Br20
1e OCH3OCH33-F80
Data adapted from a representative study on MEK inhibitors. The presence of alkoxy groups at the 6- and 7-positions of the quinoline (B57606) ring generally leads to the best activity.[1]

4-Phenoxyquinoline derivatives have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] Substitutions at the 4-position of the phenoxy group have been shown to yield potent and selective inhibitors.[1]

Table 2: SAR of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors

Compound IDPhenoxy R4 SubstitutionPDGFR Autophosphorylation IC50 (µM)EGFR Autophosphorylation IC50 (µM)
Ki6783 (1) H0.13>100
Ki6896 (2) Benzoyl0.31>100
Ki6945 (3) Benzamide0.050>100
Data adapted from Bioorganic & Medicinal Chemistry, 2003. These compounds often exhibit high selectivity for PDGFR over other receptor tyrosine kinases like EGFR.[1]

The interaction of this compound (POA) analogues with cytochrome P450 (CYP) enzymes is crucial for determining their metabolic fate. Studies have shown that the position of halogen substituents influences the binding affinity and inhibitory potency against CYP2B enzymes.[1][3]

Table 3: Inhibition of CYP2B Enzymes by this compound Analogues

CompoundCYP2B1 IC50 (µM)CYP2B4 IC50 (µM)CYP2B6 IC50 (µM)
POA 0.8 ± 0.114 ± 124 ± 2
3-Cl-4-POA 0.5 ± 0.11.8 ± 0.21.2 ± 0.1
2',4'-diCl-POA 0.20 ± 0.020.4 ± 0.10.6 ± 0.1
2',4',5'-triCl-POA 0.10 ± 0.010.30 ± 0.040.40 ± 0.05
Data synthesized from multiple sources for illustrative comparison. Increased halogenation on the this compound scaffold generally increases the inhibitory potency against CYP2B enzymes.[1][3]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate the MAPK/ERK and PDGFR signaling pathways, as well as a typical workflow for the biological evaluation of these compounds.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->MEK PDGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS-MAPK Pathway PDGFR->RAS Inhibitor Phenoxyquinoline Derivative Inhibitor->PDGFR AKT AKT PI3K->AKT Effects Cell Growth, Migration, Angiogenesis AKT->Effects RAS->Effects experimental_workflow A This compound Isomer Library B Primary Screening (e.g., In Vitro Kinase Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Cell Viability Assay) C->D Active E Lead Identification D->E F Mechanism of Action Studies (e.g., Signaling Pathway Analysis) E->F Potent & Selective G Lead Optimization (Structure-Activity Relationship) F->G H Preclinical Development G->H

References

Unraveling the Molecular Dance: A Comparative Guide to Phenoxyaniline Analogues as CYP2B Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its activity is paramount. This guide provides a comprehensive comparison of phenoxyaniline analogues as inhibitors of Cytochrome P450 2B (CYP2B) enzymes, crucial players in drug metabolism. We delve into the structure-activity relationships (SAR), present key quantitative data, and detail the experimental protocols used to generate these insights.

The this compound scaffold has emerged as a significant area of interest in medicinal chemistry due to its presence in various biologically active compounds.[1] Understanding how modifications to this core structure influence its interaction with metabolic enzymes like CYP2B is critical for designing safer and more effective drugs. Inhibition of CYP2B enzymes can lead to significant drug-drug interactions, altering the clearance and efficacy of co-administered therapeutic agents.[2][3][4][5]

Structure-Activity Relationship (SAR) Insights

Studies on this compound (POA) analogues have revealed key structural features that govern their inhibitory potency against CYP2B enzymes. The degree and position of halogenation on the this compound scaffold are major determinants of this activity.

Key Findings:

  • Halogenation: Increased halogenation on the this compound structure generally leads to a higher inhibitory potency against CYP2B enzymes.[1][6]

  • Substitution Pattern: The specific placement of halogen substituents significantly impacts the binding affinity and inhibitory strength of the analogues.[1]

  • Halogen Identity: The type of halogen atom also plays a role. For instance, dibromo-substitution on the phenyl ring was found to enhance both binding affinity and inhibitory potency for CYP2B6 when compared to dichloro-substitution.[6][7]

  • Discrepancies in Binding and Inhibition: For some analogues, particularly the parent this compound and 3-chloro-4-phenoxyaniline, significant differences are observed between their spectral binding constants (Ks) and their half-maximal inhibitory concentrations (IC50).[6][7][8][9] This suggests that the initial binding event does not solely dictate the functional inhibition of the enzyme, pointing to more complex interactions.[6]

  • Role of Redox Partners: The presence of redox partner proteins, such as cytochrome P450 oxidoreductase (POR) and cytochrome b5, can profoundly influence the interaction between this compound analogues and CYP2B enzymes, contributing to the observed inconsistencies between binding affinity and inhibitory activity.[6][7][8][9]

Quantitative Analysis of CYP2B Inhibition

The following table summarizes the inhibitory activities (IC50 values) and spectral binding constants (Ks) of various this compound analogues against different CYP2B isoforms. This data provides a quantitative basis for comparing the potency of these compounds.

Compound IDAnalogue NameCYP IsoformIC50 (µM)Ks (µM)Reference
1 This compound (POA)CYP2B1>1001.8 ± 0.2[6]
CYP2B4>1007.3 ± 0.9[6]
CYP2B6>1004.2 ± 0.5[6]
2 3-Chloro-4-phenoxyaniline (3CPOA)CYP2B118 ± 10.43 ± 0.03[6]
CYP2B4>1002.0 ± 0.2[6]
CYP2B662 ± 62.9 ± 0.3[6]
3 2',4'-Dichloro-4-phenoxyanilineCYP2B10.52 ± 0.050.23 ± 0.01[6]
CYP2B42.0 ± 0.21.5 ± 0.1[6]
CYP2B63.0 ± 0.32.0 ± 0.2[6]
4 2',4'-Dibromo-4-phenoxyanilineCYP2B10.40 ± 0.040.30 ± 0.02[6]
CYP2B41.1 ± 0.11.8 ± 0.2[6]
CYP2B61.4 ± 0.10.58 ± 0.05[6]
5 2',4',5'-Trichloro-4-phenoxyaniline (2'4'5'TCPOA)CYP2B10.31 ± 0.030.7 ± 0.1[6]
CYP2B40.8 ± 0.11.0 ± 0.1[6]
CYP2B61.0 ± 0.10.8 ± 0.1[6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the inhibitory effects of this compound analogues on CYP2B enzymes.

CYP2B Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Reaction Mixture Preparation: A typical reaction mixture contains the cDNA-expressed CYP2B6 enzyme, a specific substrate (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin, EFC), and varying concentrations of the this compound analogue inhibitor in a buffer solution.[10][11]

  • Pre-incubation: The enzyme and inhibitor are often pre-incubated for a set period (e.g., 30 minutes) to allow for interaction. To distinguish between direct and time-dependent inhibition, parallel experiments can be run with and without the presence of NADPH during pre-incubation.[3][5]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of an NADPH-generating system.[11]

  • Incubation: The reaction is allowed to proceed for a specific time under controlled temperature conditions (e.g., 37°C).

  • Termination: The reaction is stopped, typically by the addition of a quenching solvent.

  • Analysis: The formation of the product is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or fluorescence spectroscopy.[2]

  • Data Analysis: IC50 values are determined by fitting the data to a four-parameter logistic function using software like Prism.[6][7]

Spectral Binding Titrations (Ks Determination)

This method measures the binding affinity of a compound to the CYP450 enzyme by observing changes in its absorbance spectrum.

  • Spectrophotometer Setup: A dual-beam spectrophotometer is used to measure the difference in absorbance between a sample cuvette and a reference cuvette.

  • Sample Preparation: The sample cuvette contains the purified CYP2B enzyme in a buffer solution. The reference cuvette contains only the buffer.

  • Titration: Small aliquots of the this compound analogue (dissolved in a suitable solvent like DMSO) are added to both the sample and reference cuvettes.

  • Spectral Scanning: After each addition, the difference spectrum is recorded over a specific wavelength range (e.g., 350-500 nm).

  • Data Analysis: The change in absorbance at the peak and trough of the difference spectrum is plotted against the ligand concentration. The spectral binding constant (Ks) is then calculated by fitting the data to the Michaelis-Menten equation or a similar binding model.

Visualizing the Structure-Activity Relationship Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

SAR_Workflow cluster_synthesis Analogue Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & SAR A This compound Scaffold B Introduce Substituents (e.g., Halogens) A->B C CYP2B Inhibition Assay (IC50 Determination) B->C D Spectral Binding Titration (Ks Determination) B->D E Quantitative Data (IC50, Ks values) C->E D->E F Structure-Activity Relationship Model E->F F->A Rational Design of New Analogues

Caption: Workflow for establishing the structure-activity relationship of this compound analogues.

Phenoxyaniline_Structure cluster_structure General Structure of this compound Analogues A Aniline Ring B Phenoxy Ring C Oxygen Bridge D R1, R2, R3, R4 = Variable Substituents (e.g., H, Cl, Br) aniline

Caption: Generalized chemical structure of the this compound scaffold.

Inhibition_Mechanism POA This compound Analogue (Inhibitor) CYP2B CYP2B Enzyme POA->CYP2B Binds to Enzyme Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Metabolite Metabolite CYP2B->Metabolite Catalyzes Metabolism Substrate Drug/Substrate Substrate->CYP2B Binds to Active Site No_Metabolism Metabolism Blocked Inhibited_Complex->No_Metabolism

Caption: Conceptual diagram of competitive inhibition of CYP2B enzymes.

References

A Comparative Analysis of Phenoxyaniline and Its Halogenated Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyaniline and its derivatives have emerged as a versatile and significant scaffold in medicinal chemistry and drug development. The core structure, featuring a phenyl ring linked to an aniline (B41778) moiety via an ether bond, provides a unique platform for developing novel therapeutic agents. The introduction of halogen substituents onto this scaffold can profoundly influence the molecule's physicochemical properties, biological activity, and metabolic stability. This guide offers an objective comparison of this compound and its halogenated derivatives, supported by experimental data, to aid in the strategic design of new drug candidates.

Physicochemical Properties: The Impact of Halogenation

Property4-Phenoxyaniline (B93406)4-(4-Chlorophenoxy)aniline4-(4-Bromophenoxy)aniline
Molecular Formula C₁₂H₁₁NOC₁₂H₁₀ClNOC₁₂H₁₀BrNO
Molecular Weight 185.22 g/mol 219.67 g/mol 264.12 g/mol
Melting Point (°C) 82-84[1]99-103104-108
Boiling Point (°C) 320.0 ± 25.0 at 760 mmHg[2]Not AvailableNot Available
Solubility in Water < 1 g/L (20 °C)[1]Sparingly solubleSparingly soluble
LogP 2.36[2]Not AvailableNot Available

Comparative Biological Activity

Halogenation is a key strategy in medicinal chemistry to modulate the biological activity of a lead compound. In the context of this compound derivatives, halogen substituents can influence binding affinity to target proteins and alter the overall pharmacological profile.

MEK Inhibition in the MAPK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] this compound derivatives have been identified as potent inhibitors of MEK (Mitogen-activated protein kinase kinase).[6] The following table summarizes the structure-activity relationship (SAR) of 3-cyano-4-(phenoxyanilino)quinoline derivatives, highlighting the impact of halogenation on MEK inhibitory activity.

Compound IDAniline SubstitutionMEK IC₅₀ (nM)
1a4-H (unsubstituted)25
1b4-F (fluoro)15
1c4-Cl (chloro)18

Data synthesized from multiple sources for illustrative comparison.[6]

As the data indicates, the introduction of a fluorine or chlorine atom at the 4-position of the aniline ring can enhance the inhibitory potency against MEK compared to the unsubstituted analog.

PDGFR Inhibition

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a significant role in cell growth, migration, and angiogenesis, and its dysregulation is implicated in various cancers and fibrotic diseases.[6][7][8][9] Certain phenoxyquinoline derivatives, structurally related to phenoxyanilines, have been developed as PDGFR inhibitors.[6] While specific comparative data for halogenated phenoxyanilines as PDGFR inhibitors is limited, the general principle of using halogenation to modulate kinase inhibition is a widely applied strategy in drug discovery.

Comparative Toxicity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols relevant to the study of this compound and its derivatives.

Synthesis of this compound Derivatives

The core synthesis of this compound derivatives primarily involves the formation of the diaryl ether bond. Two of the most common methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

This classical copper-catalyzed reaction typically involves the coupling of a phenol (B47542) with an aryl halide.[11][12][13]

  • Reactants: Aryl halide (e.g., 4-chloroaniline), phenol, copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃).

  • Solvent: A high-boiling polar solvent such as DMF or DMSO.

  • Procedure:

    • Combine the aryl halide, phenol, copper catalyst, and base in a reaction vessel.

    • Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 200°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

    • Extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a more modern and often more efficient method for forming C-N bonds.[14][15][16][17][18]

  • Reactants: Aryl halide or triflate, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • Solvent: Anhydrous, deoxygenated solvent such as toluene (B28343) or dioxane.

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, combine the aryl halide, amine, palladium catalyst, ligand, and base in a reaction vessel.

    • Add the anhydrous solvent.

    • Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110°C.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction and quench with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

In Vitro Kinase Inhibition Assay (MEK Inhibition)

This assay determines the ability of a compound to inhibit the activity of the MEK enzyme.

  • Materials: Active MEK1 enzyme, inactive ERK2 (substrate), ATP, test compound, and a suitable kinase assay kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the test compound, MEK1 enzyme, and inactive ERK2 substrate in kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the kinase assay kit reagents, which generates a luminescent signal proportional to ADP concentration.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Materials: Cancer cell line (e.g., A549, MCF-7), cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control.

    • Determine the CC₅₀ (half-maximal cytotoxic concentration) value from the dose-response curve.

Visualizing Molecular Pathways and Workflows

Understanding the context of a drug's mechanism of action and the experimental process is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by this compound derivatives and a typical experimental workflow.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Derivative Inhibitor->MEK

Caption: The MAPK/ERK Signaling Pathway and MEK Inhibition.

PDGFR_Pathway PDGF PDGF PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK AKT Akt PI3K->AKT CellFunctions Cell Growth, Migration, Angiogenesis AKT->CellFunctions RAS_MAPK->CellFunctions Inhibitor Phenoxyquinoline Derivative Inhibitor->PDGFR

Caption: The PDGFR Signaling Pathway and Inhibition.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (Kinase, Cytotoxicity) Purification->InVitro DataAnalysis Data Analysis (IC50, CC50) InVitro->DataAnalysis SAR SAR Analysis DataAnalysis->SAR

Caption: A Generalized Experimental Workflow.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of phenoxyaniline, a significant chemical intermediate in the pharmaceutical and chemical industries. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document details the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Comparison of Analytical Method Performance

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the typical quantitative performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and its derivatives. The data presented is based on published methods for similar aniline (B41778) compounds and represents expected performance characteristics.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by mass-to-charge ratio.Separation based on polarity, with highly selective and sensitive detection by tandem mass spectrometry.
Limit of Detection (LOD) 10 - 100 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 50 - 200 ng/mL5 - 50 ng/mL0.05 - 5 ng/mL
Linearity (R²) > 0.995> 0.998> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 5%
Sample Preparation Simple, often direct injection after dissolution and filtration.May require derivatization to improve volatility.Generally requires sample clean-up to minimize matrix effects.
Selectivity Moderate, potential for interference from co-eluting compounds.High, mass spectral data provides structural information.Very high, Multiple Reaction Monitoring (MRM) provides exceptional selectivity.
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS are provided below. These protocols are based on established methods for analogous compounds and should be validated for the specific matrix and application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), with or without 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1-100 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (low, medium, and high).

  • Precision: Determine repeatability by performing multiple injections of a single standard solution. Assess intermediate precision by having different analysts perform the analysis on different days.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is suitable for the analysis of this compound in complex matrices, although derivatization may be necessary.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • This compound reference standard

2. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

3. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable organic solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent and heat at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • Reconstitute the sample in the injection solvent.

4. Validation Parameters:

  • Linearity: Prepare a series of derivatized standards and construct a calibration curve.

  • Accuracy and Precision: Follow similar procedures as for HPLC-UV, using a suitable matrix for spiking.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for trace-level quantification of this compound in complex biological or environmental samples.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

2. Chromatographic and Spectrometric Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to achieve separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.

3. Sample Preparation:

  • Sample clean-up is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to remove matrix interferences.

  • The final extract is evaporated and reconstituted in the initial mobile phase.

4. Validation Parameters:

  • Linearity, Accuracy, and Precision: Determined as described for the other methods, with a focus on the lower concentration range.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes involved in analytical method validation and the comparison of the different techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow Define_Purpose Define Analytical Method Purpose Develop_Method Method Development & Optimization Define_Purpose->Develop_Method Validate_Method Method Validation Develop_Method->Validate_Method Specificity Specificity Validate_Method->Specificity Linearity Linearity Validate_Method->Linearity Accuracy Accuracy Validate_Method->Accuracy Precision Precision Validate_Method->Precision LOD_LOQ LOD & LOQ Validate_Method->LOD_LOQ Robustness Robustness Validate_Method->Robustness Routine_Use Routine Application & Quality Control Validate_Method->Routine_Use If all parameters meet acceptance criteria Method_Comparison_this compound This compound Quantification of This compound HPLC_UV HPLC-UV This compound->HPLC_UV GC_MS GC-MS This compound->GC_MS LC_MS_MS LC-MS/MS This compound->LC_MS_MS Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Selectivity Selectivity HPLC_UV->Selectivity Moderate Cost Cost & Complexity HPLC_UV->Cost Low GC_MS->Sensitivity High GC_MS->Selectivity High GC_MS->Cost Moderate LC_MS_MS->Sensitivity Very High LC_MS_MS->Selectivity Very High LC_MS_MS->Cost High

A Comparative Efficacy Analysis of Phenoxyaniline-Based MEK Inhibitors and Trametinib in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of a representative phenoxyaniline-based MEK inhibitor, herein referred to as PMI-1, against the FDA-approved MEK inhibitor, Trametinib. This analysis is intended to offer an objective overview of their performance based on available experimental data, aiding in the evaluation of novel chemical scaffolds for cancer therapy.

Introduction to MEK Inhibition in Cancer Therapy

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, often driven by mutations in BRAF and RAS genes, is a hallmark of many cancers. Mitogen-activated protein kinase kinase (MEK) is a central component of this cascade, making it a key target for therapeutic intervention. MEK inhibitors block the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor growth.

Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2, approved for the treatment of various cancers, including BRAF-mutant melanoma.[1][2] this compound-based compounds have emerged as a promising class of MEK inhibitors, with preclinical studies demonstrating their potential as anticancer agents. This guide will focus on a comparative analysis of their preclinical efficacy.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the in vitro and in vivo efficacy of the this compound-based MEK inhibitor (PMI-1) and Trametinib. It is important to note that the data for PMI-1 and Trametinib are collated from different studies; therefore, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy - Biochemical and Cellular IC50 Values

InhibitorTargetAssay TypeCell LineIC50 (nM)Citation
PMI-1 (representative) MEKBiochemical-Low nM[3]
MEKCell-basedLoVo (human colon tumor)Potent growth inhibition[3]
Trametinib MEK1Biochemical-0.92
MEK2Biochemical-1.8
MEK1/2Cell-basedHT-29 (colorectal)0.48[2]
MEK1/2Cell-basedCOLO205 (colorectal)0.52[2]
MEK1/2Cell-basedBRAF V600E melanoma1.0 - 2.5[1]
MEK1/2Cell-basedK-Ras mutant cell lines2.2 - 174[2]

Table 2: In Vivo Efficacy - Xenograft Tumor Growth Inhibition

InhibitorCancer ModelDosingOutcomeCitation
PMI-1 (representative) LoVo (human colon tumor)Not specifiedPotent growth inhibitory activity[3]
Trametinib HT-29 (colorectal)0.3 - 1 mg/kg, oral, dailySignificant tumor growth inhibition; tumor regression at 0.3 mg/kg[2]
COLO205 (colorectal)0.3 - 1 mg/kg, oral, dailySignificant tumor growth inhibition; tumor regression at 0.3 mg/kg[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

MEK_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor This compound-based Inhibitor or Trametinib Inhibitor->MEK

Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by MEK inhibitors.

In_Vitro_Efficacy_Workflow Start Start: Cancer Cell Lines Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with serial dilutions of PMI-1 or Trametinib Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT reagent Incubation->MTT Incubation2 Incubate for 2-4 hours MTT->Incubation2 Solubilization Add solubilization solution (e.g., DMSO) Incubation2->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 values Absorbance->Analysis In_Vivo_Efficacy_Workflow Start Start: Immunocompromised Mice Implantation Subcutaneous implantation of cancer cells (xenograft) Start->Implantation TumorGrowth Allow tumors to reach a palpable size Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Treatment Administer PMI-1, Trametinib, or vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Continue treatment until predefined endpoint Monitoring->Endpoint Analysis Analyze tumor growth inhibition (TGI) Endpoint->Analysis

References

A Comparative Guide to Phenoxyaniline Synthesis: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenoxyaniline, a key structural motif in many pharmaceuticals and functional materials, can be achieved through various chemical transformations. The choice of synthetic route not only dictates the efficiency and yield but also carries a significant environmental footprint. This guide provides a comprehensive comparison of two prominent methods for this compound synthesis: the traditional Ullmann condensation and the modern Buchwald-Hartwig amination. The assessment is based on established green chemistry metrics, supported by detailed experimental protocols, to empower researchers in making more sustainable choices in their synthetic endeavors.

Comparative Analysis of Green Chemistry Metrics

To objectively evaluate the environmental performance of each synthetic pathway, key green chemistry metrics have been calculated based on representative experimental protocols for the synthesis of 2-phenoxyaniline (B124666). These metrics provide a quantitative measure of the resource efficiency and waste generation associated with each method.

Green Chemistry MetricUllmann CondensationBuchwald-Hartwig AminationIdeal ValueMetric Definition
Atom Economy (AE) ~85.7%~78.3%100%The percentage of atoms from the reactants that are incorporated into the desired product.[1]
Yield 85%95%100%The amount of product obtained in a chemical reaction.
Process Mass Intensity (PMI) ~55~301The total mass of all materials (reactants, solvents, reagents, process water) used to produce 1 kg of product.[2][3][4][5]
E-Factor ~54~290The total mass of waste generated per kilogram of product (PMI - 1).[2]
Reaction Mass Efficiency (RME) ~73%~74%100%The percentage of the mass of reactants that ends up in the isolated product, accounting for yield.

Analysis:

The Buchwald-Hartwig amination demonstrates a significantly lower Process Mass Intensity (PMI) and E-Factor, indicating a more environmentally friendly process with less waste generation per unit of product. While the Atom Economy of the Ullmann condensation is higher in this specific comparison due to the choice of reactants, the superior yield and lower solvent and reagent burden of the Buchwald-Hartwig protocol result in a more favorable overall environmental impact.

Experimental Protocols

Detailed methodologies for the synthesis of 2-phenoxyaniline via Ullmann condensation and a representative Buchwald-Hartwig amination are provided below. These protocols form the basis for the quantitative data presented in the comparison table.

Method 1: Ullmann Condensation for 2-Phenoxyaniline Synthesis

This classical copper-catalyzed method involves the coupling of an aryl halide with a phenol (B47542).

Reactants and Reagents:

CompoundMolecular Weight ( g/mol )MolesMass (g)Volume (mL)
2-Bromoaniline (B46623)172.030.011.72-
Phenol94.110.0121.13-
Copper(I) iodide (CuI)190.450.0010.19-
Potassium Carbonate (K₂CO₃)138.210.022.76-
N,N-Dimethylformamide (DMF)73.09--50
Toluene (B28343) (for workup)92.14--100
Water (for workup)18.02--150
Brine (for workup)---50
Anhydrous Sodium Sulfate142.04-~10-
Total Input Mass ~101.8 g
2-Phenoxyaniline (Product) 185.22 0.0085 (85% yield) 1.57 -

Procedure:

  • To a round-bottom flask, add 2-bromoaniline (1.72 g, 10 mmol), phenol (1.13 g, 12 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add N,N-dimethylformamide (DMF, 50 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Dilute the filtrate with toluene (100 mL) and wash with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenoxyaniline.

Method 2: Buchwald-Hartwig Amination for 2-Phenoxyaniline Synthesis

This modern palladium-catalyzed cross-coupling reaction offers a highly efficient alternative for the formation of the C-N bond.

Reactants and Reagents:

CompoundMolecular Weight ( g/mol )MolesMass (g)Volume (mL)
2-Bromophenol (B46759)173.010.011.73-
Aniline (B41778)93.130.0121.12-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.00010.092-
Xantphos578.680.00020.116-
Sodium tert-butoxide (NaOtBu)96.100.0141.35-
Toluene92.14--50
Ethyl acetate (B1210297) (for workup)88.11--100
Water (for workup)18.02--150
Brine (for workup)---50
Anhydrous Sodium Sulfate142.04-~10-
Total Input Mass ~50.41 g
2-Phenoxyaniline (Product) 185.22 0.0095 (95% yield) 1.76 -

Procedure:

  • In a glovebox, combine 2-bromophenol (1.73 g, 10 mmol), Pd₂(dba)₃ (0.092 g, 0.1 mmol), and Xantphos (0.116 g, 0.2 mmol) in a reaction vessel.

  • Add anhydrous toluene (50 mL), followed by aniline (1.12 g, 12 mmol) and sodium tert-butoxide (1.35 g, 14 mmol).

  • Seal the vessel and heat the mixture at 100 °C for 8 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 2-phenoxyaniline.

Visualizing the Synthetic Workflows and Environmental Impact Factors

The following diagrams illustrate the logical flow of the synthetic processes and the key factors influencing their environmental assessment.

G cluster_ullmann Ullmann Condensation Workflow U_Start Aryl Halide + Phenol U_Reactants Cu Catalyst, Base, Solvent U_Start->U_Reactants Mixing U_Reaction Heating U_Reactants->U_Reaction U_Workup Filtration, Extraction, Purification U_Reaction->U_Workup U_Product This compound U_Workup->U_Product G cluster_buchwald Buchwald-Hartwig Amination Workflow BH_Start Aryl Halide + Amine BH_Reactants Pd Catalyst, Ligand, Base, Solvent BH_Start->BH_Reactants Mixing BH_Reaction Heating BH_Reactants->BH_Reaction BH_Workup Filtration, Extraction, Purification BH_Reaction->BH_Workup BH_Product This compound BH_Workup->BH_Product G cluster_inputs Inputs cluster_outputs Outputs cluster_metrics Green Chemistry Metrics Env_Impact Environmental Impact Assessment Raw_Materials Raw Materials Env_Impact->Raw_Materials Solvents Solvents Env_Impact->Solvents Catalysts Catalysts & Reagents Env_Impact->Catalysts Energy Energy Consumption Env_Impact->Energy Product Desired Product Env_Impact->Product Byproducts Byproducts Env_Impact->Byproducts Waste Solvent & Reagent Waste Env_Impact->Waste AE Atom Economy Raw_Materials->AE PMI Process Mass Intensity Raw_Materials->PMI EF E-Factor RME Reaction Mass Efficiency Raw_Materials->RME Solvents->PMI Catalysts->PMI Product->PMI Product->EF Product->RME Waste->PMI Waste->EF

References

Performance Benchmark of Phenoxyaniline-Based Materials in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Phenoxyaniline and its derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the performance of this compound-based materials, focusing on their efficacy as enzyme inhibitors and their structure-activity relationships. The information is curated to support drug discovery and development efforts by presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of a drug candidate's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration required to inhibit 50% of a target's activity. Lower IC50 values indicate higher potency. The following tables summarize the reported in vitro IC50 values for various this compound derivatives against their primary targets.

MEK Inhibitors

This compound derivatives have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a critical component of the MAPK/ERK signaling pathway that is often dysregulated in cancer.[2]

Table 1: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors [2]

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)
1aOCH3OCH34-H25
1bOCH3OCH34-F15
1cOCH3OCH34-Cl20
1dHH4-H>1000
1eOCH2CH3OCH2CH34-H30

Data synthesized from multiple sources for illustrative comparison.[2]

PDGFR Inhibitors

Another significant class of this compound-related compounds are 4-phenoxyquinoline derivatives, which have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[2] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases.[2]

Table 2: SAR of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors [2]

Compound IDRPDGFR IC50 (nM)
2aH50
2b4-Benzoyl10
2c4-Benzamide15

Data synthesized from multiple sources for illustrative comparison.[2]

Na+/Ca2+ Exchanger Inhibitors

This compound derivatives have also shown inhibitory action on the Na+/Ca2+ exchange system, which is crucial for maintaining cellular calcium homeostasis.[1][3] Its dysregulation is implicated in cardiovascular diseases.[1]

Table 3: Inhibition of Na+/Ca2+ Exchange by 2-Phenoxyaniline Derivatives [1]

Compound No.R1R2R3% Inhibition at 10 µM
1HHH50
2OCH2CH3FF85
3O(CH2)2CH3FF90

Data is illustrative and sourced from representative compounds.

CYP2B Enzyme Inhibitors

Understanding the interaction of drug candidates with cytochrome P450 (CYP) enzymes is critical for predicting their metabolic fate. Studies on this compound analogues have provided insights into their inhibitory effects on CYP2B enzymes.[2][4] Generally, increased halogenation on the this compound scaffold increases the inhibitory potency against CYP2B enzymes.[2][4]

Table 4: Inhibition of CYP2B Enzymes by Halogenated this compound Analogues [4][5]

CompoundCYP2B IsoformIC50 (µM)
This compound (POA)CYP2B4>100
3-Chloro-4-phenoxyaniline (3CPOA)CYP2B6>50
Trichlorinated POA (2'4'5'TCPOA)CYP2B415
Trichlorinated POA (2'4'5'TCPOA)CYP2B620

IC50 values can vary depending on the specific experimental conditions.[4][5]

Signaling Pathways and Mechanisms of Action

To understand the therapeutic potential of this compound-based materials, it is essential to visualize their role within cellular signaling cascades.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras Activation RTK->Ras Raf Raf Activation Ras->Raf MEK MEK Phosphorylation Raf->MEK ERK ERK Phosphorylation MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) Phosphorylation ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound Derivative Inhibitor->MEK Inhibition

Inhibition of the MAPK/ERK signaling pathway by this compound derivatives.

PDGFR_Pathway PDGF PDGF PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR PI3K PI3K PDGFR->PI3K Akt Akt PI3K->Akt CellularResponse Cell Growth, Migration, Angiogenesis Akt->CellularResponse Inhibitor Phenoxyquinoline Derivative Inhibitor->PDGFR Inhibition

Inhibition of the PDGFR signaling pathway by phenoxyquinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Synthesis of this compound Derivatives

The construction of the this compound core primarily relies on the formation of the diaryl ether bond. The Ullmann condensation is a classical and effective method.[1]

Experimental Protocol: Ullmann Condensation for 4-Phenoxyaniline Synthesis [1]

  • Materials : Iodobenzene (1.0 mmol), Phenol (1.0 mmol), Copper(II) glycinate (B8599266) monohydrate (0.02 mmol), Potassium hydroxide (B78521) (KOH) (2.0 equiv), Dry dimethyl sulfoxide (B87167) (DMSO) (2.0 mL), Ethyl acetate (B1210297), Water, Anhydrous sodium sulfate.

  • Procedure :

    • Combine iodobenzene, phenol, copper(II) glycinate monohydrate, and KOH in a reaction tube.

    • Add dry DMSO to the mixture.

    • Heat the reaction mixture at 80°C for 8 hours.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to separate the precipitated catalyst.

    • Dilute the filtrate with ethyl acetate (10 mL).

    • Wash the organic layer with water and dry over anhydrous Na2SO4.[1]

    • Evaporate the solvent under vacuum to obtain the crude product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound derivatives against specific kinases is a key performance metric.

Kinase_Assay_Workflow Start Start Prepare Prepare Serial Dilutions of Inhibitor Start->Prepare Add Add Inhibitor, Kinase, and Substrate to Plate Prepare->Add Initiate Initiate Reaction with ATP Add->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction & Measure Signal Incubate->Stop Analyze Calculate IC50 Value Stop->Analyze End End Analyze->End

General workflow for an in vitro kinase inhibition assay.

Experimental Protocol: MEK Inhibition Assay (ADP-Glo™ Kinase Assay) [1]

  • Materials : Active MEK protein, Inactive downstream substrate (e.g., ERK2 K54R), ATP, this compound inhibitor compound, ADP-Glo™ Kinase Assay Kit (Promega), Kinase Buffer, Microplate reader.

  • Procedure :

    • Prepare serial dilutions of the this compound inhibitor in an appropriate solvent (e.g., DMSO).

    • In a microplate, add the inhibitor dilutions, active MEK protein, and the inactive substrate in Kinase Buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature and for the appropriate time to allow for ADP production.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. The luminescence signal is proportional to the amount of ADP generated and thus to the MEK kinase activity.[1]

    • Determine the IC50 value of the inhibitor by plotting the percentage of MEK inhibition against the inhibitor concentration.[1]

Cell Viability (MTT) Assay

To assess the cytotoxic effects of this compound derivatives on cancer cell lines.[1]

Experimental Protocol: MTT Assay [1]

  • Materials : Cancer cell line, Cell culture medium, Fetal Bovine Serum (FBS), Test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO), 96-well plates, Microplate reader.

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

References

Safety Operating Guide

Proper Disposal of Phenoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of Phenoxyaniline is essential for ensuring a safe laboratory environment. This guide offers step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety regulations.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It can cause serious skin and eye irritation and may lead to respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects and cancer and is very toxic to aquatic life.[1] Adherence to proper disposal protocols is therefore of paramount importance to protect both laboratory personnel and the environment.

Key Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is critical for a comprehensive understanding of its characteristics.

PropertyValue
Molecular Formula C₁₂H₁₁NO
Melting Point/Range 46 - 50 °C / 114.8 - 122 °F[2]
Boiling Point/Range 170 °C / 338 °F at 24 hPa
Flash Point 113 °C / 235.4 °F[2]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination. The following methodology outlines the steps for safe cleanup.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, protective clothing, eye protection (goggles), and face protection (face shield).

  • For dry spills: Dry cleanup kit (e.g., dustpan and brush, HEPA-filtered vacuum).

  • For wet spills: Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), shovel.

  • Sealable plastic bags or other appropriate containers for waste.

  • Large amounts of water for final decontamination.

  • Warning signs.

Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity of the spill. Evacuate the area if necessary and post warning signs to prevent unauthorized entry.

  • Ensure Proper Ventilation: Work in a well-ventilated area. If the spill is significant, use local exhaust ventilation or a fume hood.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the required personal protective equipment.

  • Contain the Spill:

    • For Dry Spills: Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the material. Dampening the material with water may be done to prevent dusting before sweeping.[1]

    • For Wet Spills: Cover drains to prevent entry into waterways. Contain the spill using absorbent materials.

  • Collect the Waste:

    • For Dry Spills: Collect the residue and place it in a sealed, labeled plastic bag or another suitable container for disposal.[1]

    • For Wet Spills: Shovel or vacuum the absorbed material and place it into a labeled container for disposal.[1]

  • Decontaminate the Area: Wash the spill area thoroughly with large amounts of water.[1] Prevent runoff from entering drains. If contamination of drains or waterways occurs, immediately notify emergency services.[1]

  • Dispose of Contaminated Materials: All contaminated materials, including PPE, must be placed in a sealed container and disposed of as hazardous waste according to institutional and local regulations.

  • Personal Decontamination: After the cleanup is complete, wash hands and any exposed skin thoroughly with soap and water.

Signaling Pathway and Workflow Diagrams

To provide a clear visual guide, the logical workflow for the proper disposal of this compound is illustrated below.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path start Start: this compound Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Select Labeled, Sealable Hazardous Waste Container ppe->container seal Securely Seal Container container->seal collect_solid Collect Solid Waste collect_solid->container collect_liquid Collect Contaminated Liquid/Solutions collect_liquid->container store Store in Designated Hazardous Waste Accumulation Area seal->store dispose Dispose via Authorized Hazardous Waste Vendor store->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Plan

The proper disposal of this compound waste is a critical final step in its handling. The following operational plan provides a clear, procedural guide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound waste.[1]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place solid this compound waste into a clearly labeled, sealable, and chemically compatible container.

    • For contaminated solutions, use a labeled, leak-proof container.

    • Ensure the container is marked with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Empty Containers: Empty containers that held this compound may still contain hazardous residues.[1] These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. If the container cannot be cleaned, it should be punctured to prevent reuse and disposed of as hazardous waste.[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3]

    • Keep containers securely sealed when not in use.[1]

    • Store away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • All disposal must be conducted in accordance with local, regional, and national regulations.[4] It is the responsibility of the chemical waste generator to properly classify and dispose of the waste.[4][5]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.

References

Essential Safety and Operational Guide for Handling Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Phenoxyaniline. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment. This compound is a hazardous chemical that requires careful management due to its potential health risks.

Hazard Identification and Risk Assessment

This compound is classified with multiple hazards, including being harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is known to cause skin and eye irritation.[1][2][3][4] Furthermore, it is suspected of causing genetic defects and cancer.[1] A thorough risk assessment is mandatory before commencing any work with this substance.

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Long-Term Health Effects: Suspected of causing genetic defects and cancer.[1]

  • Environmental Hazard: Very toxic to aquatic life.[1]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are crucial for minimizing exposure to this compound. All personnel must receive training on the correct use, limitations, and maintenance of their PPE. The following table summarizes the required equipment.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.[2][3][5]
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required depending on the situation.[1][6]To protect eyes from splashes and dust.
Skin and Body Protection Protective clothing, such as a lab coat. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[1][2][3]To prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1][2][3]To prevent inhalation of dust and vapors.

Operational Plan: Handling this compound

A systematic approach to handling this compound is essential for safety. The following step-by-step plan outlines the procedures for before, during, and after handling the substance.

Pre-Operational Protocol
  • Risk Assessment: Conduct and document a thorough risk assessment for the planned experiment.

  • PPE Check: Ensure all required PPE is available, in good condition, and fits correctly.

  • Ventilation Check: Verify that the chemical fume hood or other ventilation system is functioning correctly.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.

  • Material Preparation: Weigh and prepare the necessary amount of this compound within a fume hood to minimize dust generation.

Handling Protocol
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[1]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4][5] Wash hands thoroughly with soap and water after handling.[1][2][3][5]

  • Container Management: Keep the container tightly closed when not in use.[1][2][4][7]

Post-Handling Protocol
  • Decontamination: Thoroughly decontaminate all surfaces, equipment, and PPE that may have come into contact with this compound.

  • Clothing: Contaminated work clothing should be laundered separately before reuse.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[1][2][3][4][7][8] Store in a locked-up location.[1][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Waste Container: Use a dedicated, properly labeled, and leak-proof container for all this compound waste, including contaminated PPE and spill cleanup materials.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Spill Management
  • Evacuate: In case of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[5] Avoid generating dust.[1]

  • Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.[5]

Final Disposal
  • EHS Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.

  • Regulations: All disposal activities must comply with local, state, and federal regulations.[6][8] Do not discharge into sewers or waterways.[1]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

This compound Handling Workflow cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation Risk Assessment Risk Assessment PPE Check PPE Check Risk Assessment->PPE Check Ventilation Check Ventilation Check PPE Check->Ventilation Check Emergency Equipment Ready Emergency Equipment Ready Ventilation Check->Emergency Equipment Ready Handle in Fume Hood Handle in Fume Hood Emergency Equipment Ready->Handle in Fume Hood Avoid Contact Avoid Contact Handle in Fume Hood->Avoid Contact Practice Good Hygiene Practice Good Hygiene Avoid Contact->Practice Good Hygiene Decontaminate Decontaminate Practice Good Hygiene->Decontaminate Proper Storage Proper Storage Decontaminate->Proper Storage Waste Disposal Waste Disposal Proper Storage->Waste Disposal

Caption: Workflow for handling this compound.

This compound Disposal Workflow Identify Waste Identify this compound Waste (Solid, Liquid, Contaminated Materials) Segregate Waste Segregate into a Labeled, Leak-Proof Hazardous Waste Container Identify Waste->Segregate Waste Store Securely Store in a Designated Satellite Accumulation Area Segregate Waste->Store Securely Arrange Pickup Arrange for Pickup by EHS or Licensed Contractor Store Securely->Arrange Pickup Documentation Complete all Necessary Waste Disposal Documentation Arrange Pickup->Documentation

Caption: Disposal workflow for this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.